Product packaging for Vescalagin(Cat. No.:CAS No. 36001-47-5)

Vescalagin

Numéro de catalogue: B1683822
Numéro CAS: 36001-47-5
Poids moléculaire: 934.6 g/mol
Clé InChI: UDYKDZHZAKSYCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Vescalagin is a hydrolyzable tannin of the ellagitannin class, widely investigated for its diverse and potent biological activities. It is naturally found in oak and chestnut wood, as well as in plants like Syzygium samarangense (pink wax apple) . This compound is a diastereomer of castalagin and is one of the most abundant ellagitannins contributing to the properties of wines aged in oak barrels . Researchers value this compound for its dual inhibitory activity against key enzymatic targets. Studies show it acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II, a well-established target for anticancer therapy, without inducing DNA damage . Simultaneously, it inhibits poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair, making it a compelling candidate for investigating novel cancer treatment strategies, especially in combination therapies or for BRCA-mutated cancers . Beyond oncology, this compound exhibits significant bactericidal activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). It can inhibit biofilm formation and disrupt pre-existing ones, with evidence suggesting it modulates peptidoglycan assembly, leading to bacterial cell wall disruption . Furthermore, its anti-inflammatory and antioxidant properties are demonstrated in metabolic disease research. This compound has been shown to protect pancreatic β-cells in models of methylglyoxal-induced damage by downregulating receptors for advanced glycation end products (RAGE) and inflammatory pathways, while upregulating the Nrf2 antioxidant system and glyoxalase I . These properties make it a valuable tool for studying diabetes and inflammation. This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H26O26 B1683822 Vescalagin CAS No. 36001-47-5

Propriétés

IUPAC Name

7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYKDZHZAKSYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H26O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029283
Record name Castalagin
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Molecular Weight

934.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24312-00-3, 36001-47-5
Record name Castalagin
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Record name Vescalagin
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Record name Vescalagin
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Record name Castalagin
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Castalagin
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Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 °C
Record name Vescalagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers Vescalagin and Castalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vescalagin and castalagin (B1583131), two C-glycosidic ellagitannin stereoisomers of significant interest in pharmacology and drug development. It details their unique stereochemistry, comparative physicochemical properties, diverse biological activities, and the experimental methodologies used for their study.

Introduction and Core Structure

This compound and castalagin are complex hydrolyzable tannins first isolated from oak (Quercus) and chestnut (Castanea) species.[1][2] They are major constituents of the wood used in barrel making, influencing the chemical composition and sensory properties of aged beverages like wine and whiskey.[1][3] Structurally, they belong to a distinct group of C-glycosidic ellagitannins, characterized by an open-chain glucose core linked via a C-C bond to a nonahydroxytriphenoyl (NHTP) unit. This core is further acylated by the NHTP unit at the O-2, O-3, and O-5 positions and by a hexahydroxydiphenoyl (HHDP) group at the O-4 and O-6 positions.[2]

The key structural difference between these two molecules lies in their stereochemistry. They are C-1 epimers, meaning they differ only in the three-dimensional arrangement at the first carbon of the glucose core.[1][3] This seemingly minor structural variance leads to significant differences in their chemical reactivity and biological functions.[4][5]

Stereochemistry and Structural Elucidation

The complete stereostructure of this compound and castalagin has been a subject of revision. Initial structural elucidations in the 1960s and 70s were later refined.[3] Modern computational methods, including Density Functional Theory (DFT) calculations of NMR spectra and Time-Dependent DFT (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra, have been pivotal in confirming their definitive structures.[3][6]

  • C-1 Epimerism : this compound possesses the β-configuration at the anomeric C-1 center, while castalagin has the α-configuration. This is the primary distinction between the two diastereoisomers.[1][4]

  • Atropisomerism : The bulky NHTP and HHDP moieties are biphenyl (B1667301) systems that exhibit axial chirality, a phenomenon known as atropisomerism, due to hindered rotation around the single bond connecting the aromatic rings.[3][7] Reinvestigations have established that the triphenoyl (NHTP) moieties in both this compound and castalagin exist in the (S,R) configuration.[3][6]

The diagram below illustrates the epimeric relationship between this compound and castalagin.

G cluster_0 Stereoisomeric Relationship Core C-Glycosidic Ellagitannin (Open-Chain Glucose Core) This compound This compound (β-anomer at C-1) Core->this compound Epimerization at C-1 Castalagin Castalagin (α-anomer at C-1) Core->Castalagin Epimerization at C-1

Figure 1: Epimeric relationship of this compound and Castalagin.

Physicochemical Properties

The difference in configuration at the C-1 position significantly influences the molecules' overall conformation, leading to distinct physicochemical properties. Conformational analysis has shown that this compound is more hydrophilic and more reactive towards electrophilic reagents than castalagin.[4][5] This higher reactivity is observed in its greater propensity for oxidation and thermal degradation.[4]

PropertyThis compoundCastalaginReference
Polarity GreaterLesser[4]
Oxidizability in Solution GreaterLesser[4][5]
Thermodegradability GreaterLesser[4][5]
Reactivity to Electrophiles More ReactiveLess Reactive[4]
Hydrophilicity More HydrophilicLess Hydrophilic[4]

Table 1: Comparative Physicochemical Properties of this compound and Castalagin.

Biological Activities and Mechanisms of Action

This compound and castalagin exhibit a broad spectrum of pharmacological activities. Their distinct stereochemistry often results in different potency levels for various biological targets.

Enzyme Inhibition

Both isomers are known inhibitors of critical cellular enzymes, making them promising candidates for cancer chemotherapy.

  • DNA Topoisomerase II Inhibition : this compound and castalagin are reported to inhibit DNA topoisomerase II, an enzyme essential for DNA replication and cell division.[3][8] This activity is a key mechanism for many established anticancer drugs.

  • Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition : PARP1 is a crucial enzyme in DNA repair. Its inhibition is a promising strategy for treating cancers with specific DNA repair defects (e.g., BRCA mutations). Castalagin, in particular, has been identified as a potent PARP1 inhibitor, functioning as a dual inhibitor of both PARP1 and DNA topoisomerase II.[8][9]

CompoundTarget EnzymeIC₅₀ / KᵢReference
This compound PARP1IC₅₀: 2.67 µM[9]
Castalagin PARP1IC₅₀: 0.86 µM; Kᵢ: 1.64 µM (Mixed Type)[9]

Table 2: Comparative Enzyme Inhibitory Activities.

Anti-inflammatory Effects

The isomers have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In human gastric epithelial cells infected with Helicobacter pylori, both this compound and castalagin inhibit the release of the pro-inflammatory chemokine Interleukin-8 (IL-8).[10][11] This effect is attributed, at least in part, to the attenuation of NF-κB signaling.[10] Castalagin has also been shown to downregulate genes involved in other inflammatory pathways like AP-1.[10]

G cluster_0 NF-κB Mediated Anti-inflammatory Action Stimuli Inflammatory Stimuli (e.g., H. pylori, TNF-α) IKK IKK Complex Activation Stimuli->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Gene_exp Pro-inflammatory Gene Expression (e.g., IL-8) NFkB_trans->Gene_exp Compounds This compound & Castalagin Compounds->IkB Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway.
Antibacterial Activity

This compound and castalagin possess potent bactericidal activity, notably against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[12][13] Their mechanism of action appears to involve the disruption of the bacterial cell wall by modulating the normal assembly of peptidoglycans, leading to cell death.[13][14] They are also effective at inhibiting the formation of bacterial biofilms and disrupting pre-formed ones.[13]

CompoundBacterial StrainMIC (µg/mL)Reference
This compound S. aureus (MRSA)500 - 533[12]
Castalagin S. aureus (MRSA)500 - 700[12]
This compound S. epidermidis (MRSE)Not specified[13]
Castalagin S. epidermidis (MRSE)Not specified[13]
This compound/Castalagin P. aeruginosaActive[13]

Table 3: Minimum Inhibitory Concentrations (MIC) against Selected Bacteria. (Note: Ranges reflect values from different studies).

Inhibition of Osteoclastogenesis

Castalagin has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[15] This effect is achieved by blocking a wide range of signaling pathways stimulated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a key regulator of osteoclast formation. Castalagin suppresses the RANKL-induced phosphorylation of Akt, MAPKs (Erk, JNK, p38), and IκBα, ultimately decreasing the protein levels of NFATc1, the master transcription factor for osteoclast differentiation.[15][16]

G cluster_0 Inhibition of RANKL-Induced Osteoclastogenesis by Castalagin cluster_paths Downstream Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Akt Akt Phosphorylation RANK->Akt MAPK MAPK Phosphorylation (Erk, JNK, p38) RANK->MAPK NFkB NF-κB Activation RANK->NFkB NFATc1 NFATc1 Activation Akt->NFATc1 MAPK->NFATc1 NFkB->NFATc1 Osteo Osteoclast Differentiation NFATc1->Osteo Castalagin Castalagin Castalagin->Akt Inhibits Castalagin->MAPK Inhibits Castalagin->NFkB Inhibits

Figure 3: Castalagin's multi-target inhibition of osteoclast signaling.
Neuroprotective and Antitumor Activities

  • Neuroprotection : Both isomers can protect neuronal cells (SH-SY5Y) from death mediated by toxic amyloid-beta42 (Aβ42) oligomers, which are implicated in Alzheimer's disease. This compound is reportedly more effective, which is attributed to the spatial orientation of its C-1 hydroxyl group enhancing its ability to remodel the secondary structure of the toxic oligomers.[17][18]

  • Antitumor Activity : Beyond direct enzyme inhibition, castalagin has been shown to exert antitumor effects and potentiate anti-PD-1 immunotherapy by modulating the gut microbiota. It acts as a prebiotic, enriching beneficial bacteria such as Ruminococcaceae.[19]

Experimental Protocols

The study of this compound and castalagin involves sophisticated extraction, separation, and analytical techniques.

Isolation and Purification

A general workflow for isolating these compounds is outlined below. The source material can include leaves of Syzygium samarangense, cork water extracts, or chestnut/oak wood.[9][13]

G cluster_0 General Workflow for Isolation and Analysis Source Plant Source (e.g., Chestnut Wood, Cork) Extract Aqueous or Hydroalcoholic Extraction Source->Extract Filter Filtration & Concentration Extract->Filter Chrom Chromatographic Separation (e.g., Preparative HPLC) Filter->Chrom Fractions Isolation of Pure This compound & Castalagin Chrom->Fractions Analysis Structural Analysis & Verification Fractions->Analysis Methods NMR, Mass Spectrometry, ECD Analysis->Methods

Figure 4: Experimental workflow for isolation and analysis.

Protocol Detail: Isolation from Syzygium samarangense [9]

  • Extraction : Dried and powdered leaves are extracted with a solvent such as methanol (B129727).

  • Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove impurities. The active compounds typically remain in the aqueous or ethyl acetate (B1210297) fractions.

  • Column Chromatography : The enriched fraction is subjected to column chromatography over a resin like Diaion HP-20, eluting with a stepwise gradient of methanol in water.

  • Preparative HPLC : Fractions containing the target compounds are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and castalagin.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for determining the carbon skeleton and the relative stereochemistry.[20][21] Specific coupling constants, such as between H-1 and H-2, are critical for differentiating the anomeric configuration (e.g., experimental values of ~2.3 Hz for this compound and ~4.6 Hz for castalagin).[3]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the molecular formula (C₄₁H₂₆O₂₆) and mass (934.63 g/mol ) of the isomers.[9][21][22]

  • Electronic Circular Dichroism (ECD) : ECD spectroscopy is used to determine the absolute configuration of chiral molecules, particularly the atropisomerism of the biphenyl linkages in the NHTP and HHDP moieties.[3]

Biological Assays
  • PARP1 Inhibition Assay : The inhibitory activity is measured using commercially available colorimetric or chemiluminescent assay kits. The assay typically involves incubating recombinant human PARP1 enzyme with the test compound, NAD+, and histone-coated plates. The amount of poly(ADP-ribosyl)ation (PAR) is then quantified, and IC₅₀ values are calculated from dose-response curves.[9]

  • Antibacterial Susceptibility Testing (MIC Determination) : The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines. Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum is added to each well. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation (e.g., 24 hours at 37°C).[13]

  • Cell-Based Inflammation Assay (IL-8 Release) : Human gastric epithelial cells (e.g., GES-1) are cultured and then infected with H. pylori or stimulated with TNF-α in the presence or absence of this compound/castalagin. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted IL-8 is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]

Conclusion and Future Directions

This compound and castalagin are structurally similar yet functionally distinct stereoisomers with significant therapeutic potential. The C-1 epimeric configuration dictates their conformation, reactivity, and potency across a range of biological targets, including enzymes involved in cancer, bacterial cell wall synthesis, and signaling pathways in inflammation and bone metabolism. Castalagin often emerges as the more potent isomer in enzyme inhibition and osteoclastogenesis, while this compound shows advantages in neuroprotection.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives to probe the specific roles of different hydroxyl groups and the impact of stereochemistry on activity.

  • Pharmacokinetic and Bioavailability Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of these large polyphenolic molecules to assess their viability as oral therapeutics.

  • In Vivo Efficacy : Translating the promising in vitro results into preclinical animal models for cancer, infectious diseases, inflammatory disorders, and neurodegeneration.

  • Synergistic Effects : Exploring combinations with existing drugs, such as antibiotics or chemotherapeutics, to enhance efficacy and overcome resistance.

This detailed understanding of this compound and castalagin provides a solid foundation for drug development professionals to harness the therapeutic potential of these complex natural products.

References

Vescalagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin is a complex C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in the wood of oak (Quercus species) and chestnut (Castanea species).[1][2] As a major component of wood extracts, it significantly influences the organoleptic properties of barrel-aged beverages like wine and spirits.[1] Beyond its role in flavor chemistry, this compound has garnered substantial interest in the scientific community for its diverse and potent biological activities. These include significant antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising molecule for therapeutic research and drug development.[3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of this compound, complete with experimental methodologies for its analysis and evaluation.

Chemical Identity and Physicochemical Properties

This compound is a large polyphenolic molecule characterized by a C-glycosidic bond linking a glucose core to a nonahydroxytriphenoyl (NHTP) group. It is a diastereomer of castalagin, differing only in the stereochemistry at the C-1 position of the glucose unit.[1] This subtle structural difference leads to notable variations in their physicochemical properties and reactivity.[5][6]

Chemical Structure and Identifiers
  • IUPAC Name : 7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone[3][7]

  • Molecular Formula : C₄₁H₂₆O₂₆[7][8]

  • CAS Numbers : 36001-47-5, 24312-00-3[7]

The diagram below illustrates the hierarchical classification of this compound.

G Tannins Tannins Hydrolyzable Hydrolyzable Tannins Tannins->Hydrolyzable Ellagitannins Ellagitannins Hydrolyzable->Ellagitannins This compound This compound Ellagitannins->this compound

Figure 1: Chemical classification of this compound.
Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 934.6 g/mol [7][8]
Exact Mass 934.07123093 Da[3][7]
Appearance Solid powder[3]
Melting Point ~200 °C[3][7]
Solubility Soluble in DMSO, Methanol (B129727), Ethanol (B145695), Pyridine, Water.[8][9]
XLogP3 0.9[3][7]
Hydrogen Bond Donors 16[10]
Hydrogen Bond Acceptors 26[10]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is characteristic of ellagitannins.[3]

FeatureWavelength (nm)Log εNotesSource(s)
Primary Absorption 2304.80Reflects the π→π* transitions of the conjugated aromatic system.[3]
Shoulder ~280-Attributed to additional electronic transitions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound and for differentiating it from its epimer, castalagin.[11] Key reported ¹H NMR signals in an Acetone-d6:D₂O (9:1) solvent system include singlets for aromatic protons around δ 6.76, 6.74, and 6.59 ppm, and various doublets and triplets for the glucose moiety protons between δ 4.00 and 5.60 ppm.[11] The precise stereochemistry has been confirmed through advanced computational DFT calculations of NMR spectra.[6]

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, with its antioxidant and anti-cancer properties being the most extensively studied.

Antioxidant Activity

As a polyphenol, this compound is a potent antioxidant. It acts as a free radical scavenger, which can help protect cells from oxidative damage.[3] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where this compound donates a hydrogen atom to the stable DPPH radical, quenching its absorbance.

Anti-cancer Activity: Topoisomerase IIα Inhibition

This compound has been identified as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II (Top2α).[12] Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication and transcription.[4] Many anti-cancer drugs target these enzymes. This compound acts as a catalytic inhibitor, meaning it prevents the enzyme from performing its function (decatenating DNA) without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxic side effects with other inhibitors like etoposide.[13][14] This selective inhibition of the Top2α isoform, which is highly expressed in proliferating cancer cells, over the Top2β isoform makes this compound a compound of significant interest for oncology drug development.[12][13]

G This compound This compound This compound->Inhibition Top2a DNA Topoisomerase IIα Top2a->Process Catalyzes kDNA_cat Catenated kDNA (Interlocked DNA rings) kDNA_cat->Process kDNA_decat Decatenated kDNA (Released rings) Inhibition->Top2a Process->kDNA_decat Decatenation

Figure 2: Mechanism of this compound as a Top2α inhibitor.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and functional evaluation of this compound.

Isolation and Purification from Oak Wood

This protocol describes a generalized method for isolating this compound from a natural source like oak wood, based on common chromatographic techniques.[2][15]

  • Extraction :

    • Grind dried oak heartwood into a fine powder.

    • Perform a solid-liquid extraction using an aqueous methanol or ethanol solution (e.g., 70-80% alcohol) at room temperature with agitation for 24-48 hours.

    • Filter the mixture to remove solid wood particles and concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Initial Fractionation (Solid Phase Extraction) :

    • Pass the aqueous extract through a C18 Sep-Pak cartridge or a similar solid-phase extraction column to remove highly polar compounds like sugars.

    • Wash the column with water.

    • Elute the tannin fraction with methanol.

  • Column Chromatography :

    • Concentrate the methanol eluate and dissolve it in the initial mobile phase for column chromatography.

    • Pack a column with Sephadex LH-20 or a similar size-exclusion gel, equilibrated with an appropriate solvent (e.g., ethanol).[2]

    • Load the sample onto the column and elute with a gradient of increasing water or acetone (B3395972) in ethanol to separate the ellagitannins based on size and polarity.

    • Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in this compound.

  • Purification (Preparative HPLC) :

    • Pool the this compound-rich fractions and concentrate.

    • Perform final purification using preparative reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (both containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.

    • Collect the peak corresponding to this compound and confirm its purity and identity via analytical HPLC, Mass Spectrometry, and NMR.[7]

HPLC-DAD Analysis for Quantification

This method is suitable for the quantification of this compound in extracts.[14][16]

  • Instrumentation : HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase :

    • Solvent A: Water with 0.05% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution :

    • Flow Rate: 0.7 mL/min.

    • 0–5 min: 0% B

    • 5–25 min: 5% B

    • 25–40 min: 30% B

    • Follow with a wash and re-equilibration step.

  • Detection : Monitor at 280 nm for quantification.

  • Quantification : Prepare a calibration curve using a purified this compound standard of known concentrations.

NMR Spectroscopic Analysis

This protocol outlines the sample preparation for ¹H NMR analysis.[1][11][17]

  • Sample Preparation :

    • Dissolve 2-5 mg of purified, lyophilized this compound in approximately 0.6-0.7 mL of a deuterated solvent mixture. A common solvent system is Acetone-d₆:D₂O in a 9:1 ratio.[11]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[17]

  • Data Acquisition :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the temperature to 298 K (25 °C).

    • Acquire a standard ¹H NMR spectrum. For structural confirmation, 2D experiments like COSY, HSQC, and HMBC are necessary.

DPPH Radical Scavenging Assay

This colorimetric assay measures the antioxidant capacity of a compound.[5][13]

G Workflow for DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH working solution in methanol mix Mix 0.5 mL of sample with 3.0 mL of DPPH solution prep_dpph->mix prep_sample Prepare serial dilutions of this compound in methanol prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) incubate Incubate in dark at room temp for 30 min mix->incubate blank Prepare blank: 0.5 mL methanol + 3.0 mL DPPH blank->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition: [(Abs_blank - Abs_sample) / Abs_blank] * 100 measure->calculate ic50 Determine IC50 value calculate->ic50

Figure 3: Experimental workflow for the DPPH assay.
  • Reagent Preparation :

    • Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.[5]

    • Prepare a series of dilutions of the this compound sample in methanol.

    • Prepare a positive control, such as ascorbic acid or tannic acid, at similar concentrations.[6]

  • Assay Procedure :

    • In a test tube or microplate well, add 0.5 mL of each sample dilution.[13]

    • Add 3.0 mL of the DPPH working solution to each tube.[13]

    • For the control (blank), add 0.5 mL of methanol to 3.0 mL of the DPPH solution.[13]

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[5][12]

  • Measurement and Calculation :

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12][13]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100 [12]

    • Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the catalytic activity of Top2α.[3][4][8]

  • Materials :

    • Human Topoisomerase IIα enzyme.

    • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

    • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin).[8]

    • ATP solution (e.g., 30 mM).[8]

    • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[7]

  • Reaction Setup (Final Volume 20-30 µL) :

    • On ice, prepare a master mix containing the appropriate volumes of 10x Assay Buffer, ATP, kDNA (e.g., 100-200 ng per reaction), and sterile water.[3][8]

    • Aliquot the master mix into microcentrifuge tubes.

    • Add the desired concentration of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme). Include a solvent-only control.

    • Initiate the reaction by adding 2-4 units of Topoisomerase IIα enzyme.[4]

  • Incubation and Termination :

    • Incubate the reaction at 37 °C for 15-30 minutes.[7]

    • Terminate the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye.[7]

  • Analysis :

    • Load the samples onto a 1% agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide.[3]

    • Perform electrophoresis at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.[9]

    • Visualize the DNA under a UV transilluminator. Catenated kDNA remains in the loading well, while decatenated DNA minicircles migrate into the gel. Inhibition is observed as a reduction in the amount of released minicircles compared to the no-inhibitor control.[9]

Conclusion

This compound is a structurally complex and biologically active ellagitannin with significant potential in pharmacology and drug development. Its well-defined antioxidant properties and, more notably, its specific mechanism as a catalytic inhibitor of DNA topoisomerase IIα, highlight its promise as a lead compound for anti-cancer therapies. The standardized protocols provided herein for its isolation, characterization, and functional analysis serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this important natural product.

References

Vescalagin: A Technical Guide to a C-Glucosidic Ellagitannin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin is a prominent C-glucosidic ellagitannin found in various plant species, notably in oak (Quercus) and chestnut (Castanea) wood.[1] As a member of the hydrolyzable tannin family, it is characterized by a complex polyphenolic structure based on a C-glycosidic linkage to an open-chain glucose core.[2] This unique structural feature confers resistance to hydrolysis compared to other ellagitannins.[3] this compound and its diastereomer, castalagin, are significant components of wood extracts and play a role in the maturation of alcoholic beverages aged in wooden barrels.[1] Beyond its presence in food and beverages, this compound has garnered considerable interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and experimental methodologies.

Core Structure and Chemical Properties

This compound is a complex polyphenol with the molecular formula C41H26O26 and a molecular weight of 934.6 g/mol .[4] Its structure is distinguished by a C-1-linked flavogalloyl group and a hexahydroxydiphenoyl (HHDP) unit bridging the 4 and 6 positions of an open-chain glucose molecule.[3] It is classified as a castalagin-type C-glucosidic ellagitannin, where a flavogalloyl substituent is involved in the C-glycosidic bond.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC41H26O26[4]
Molecular Weight934.6 g/mol [4]
AppearanceSolid[4]
Melting Point200 °C[4]
Key Structural FeaturesC-glucosidic bond, open-chain glucose, flavogalloyl unit, hexahydroxydiphenoyl (HHDP) unit[2][3]

Quantitative Biological Activity

This compound exhibits a range of biological activities, with quantitative data available for its inhibitory effects on various enzymes and cell processes.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssayCell Line/SystemIC50 Value (µM)Reference
Poly(ADP-ribose) polymerase 1 (PARP1)Enzyme inhibition assay-2.67[5][6]
TNFα-induced IL-8 releaseELISAGES-1 cells0.22[3]
H. pylori-induced IL-8 releaseELISAGES-1 cells~11[3]

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from plant materials, such as wine aged in oak barrels, involves a two-step fractionation process.

Workflow for this compound Extraction and Isolation

Extraction_Workflow Start Wine Sample Step1 Solid Phase Extraction (C18 Sep-Pak cartridges) Start->Step1 Step2 Size Exclusion Chromatography (Sephadex LH-20 minicolumn) Step1->Step2 End Isolated this compound Step2->End

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

  • Solid Phase Extraction (SPE): The initial purification is performed using C18 Sep-Pak cartridges. The sample is loaded onto the conditioned cartridge, and interfering substances are washed away with appropriate solvents. This compound and other ellagitannins are then eluted with a more nonpolar solvent.[3][7]

  • Size Exclusion Chromatography (SEC): The eluate from the SPE step is further purified using a hand-packed Sephadex LH-20 minicolumn. This step separates compounds based on their molecular size, allowing for the isolation of this compound from other polyphenols.[3][7]

  • Analysis: The purified fraction containing this compound is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.[3][7]

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Protocol:

  • Sample Preparation: Chestnut tannin samples are dissolved in either methanol (B129727) or ultrapure water, centrifuged to remove particulate matter, and filtered.[5][6]

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (A) and methanol (B).

    • Detection: Diode-array detector set at a wavelength appropriate for tannins (e.g., 280 nm).

  • Quantification: A calibration curve is constructed using a certified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[5][6]

Antioxidant Activity Assays (DPPH and ABTS)

Protocol for DPPH Radical Scavenging Assay:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of this compound to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[8][9]

Protocol for ABTS Radical Cation Scavenging Assay:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance.

    • Add different concentrations of this compound to the wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[8][10]

Anticancer Activity Assay (MTT Assay)

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, HeLa, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then determined.[11][12]

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Castalagin, the diastereomer of this compound, has been shown to block the phosphorylation of key components of these pathways. Given their structural similarity, it is plausible that this compound exerts similar effects.

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli External Stimuli (e.g., RANKL) ERK ERK Stimuli->ERK Activates JNK JNK Stimuli->JNK Activates p38 p38 Stimuli->p38 Activates Response Cellular Responses (Inflammation, Proliferation, Apoptosis) ERK->Response JNK->Response p38->Response This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: Postulated modulation of MAPK signaling pathways by this compound.

Conclusion

This compound stands out as a C-glucosidic ellagitannin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its unique structure contributes to its stability and diverse biological activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating natural compound. Future research should focus on elucidating the precise molecular mechanisms underlying its bioactivities and on conducting in vivo studies to validate its efficacy and safety.

References

Vescalagin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vescalagin, a C-glycosidic ellagitannin, has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its mechanisms of action, particularly as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and human DNA topoisomerase IIα. This document summarizes quantitative data on this compound content in various plant species, presents detailed experimental protocols for its extraction, isolation, and quantification, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

Discovery and Structural Elucidation

This compound was first isolated in 1967 by Professor Walter Mayer and his research group from the wood of oak (Quercus sp.) and chestnut (Castanea sp.) trees[1]. The initial structural elucidation of this complex natural product was a significant challenge and has undergone several revisions over the years as analytical techniques advanced.

The definitive stereochemistry of this compound was a subject of investigation for decades. Initial proposals for its structure were later refined with the advent of more sophisticated spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy. A significant revision in 1990 further clarified the configuration at the C-1 position of the glucose core[2][3]. More recent computational studies and advanced spectroscopic analyses have provided a comprehensive understanding of its unique three-dimensional structure, which is crucial for its biological activity[2].

Natural Sources of this compound

This compound is predominantly found in the heartwood of various species of oak and chestnut trees, where it can be present in substantial amounts. It is also a significant component of the leaves and fruit of the pink wax apple (Syzygium samarangense)[4][5]. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical origin.

Table 1: Quantitative Content of this compound in Various Natural Sources
Natural SourcePlant PartThis compound Content (mg/g of dry weight)Reference(s)
Chestnut (Castanea sativa)Wood175.35[6]
Oak (Quercus petraea)Wood10.7 (as castalagin/vescalagin)[7]
Pink Wax Apple (Syzygium samarangense)LeavesNot explicitly quantified in mg/g[4][5]
Cognac Eaux-de-vie (aged in oak)-1.9 to 9.3 mg/L (total ellagitannins as this compound equivalents)

Experimental Protocols

Extraction of this compound from Chestnut Wood

This protocol describes a general method for the extraction of this compound from chestnut wood, adapted from methodologies reported in the literature[6].

  • Sample Preparation: Chestnut wood is air-dried and ground into a fine powder.

  • Solvent Extraction: The wood powder is extracted with a mixture of acetone (B3395972) and water (e.g., 70:30 v/v) at room temperature with continuous stirring for 24 hours. The process is repeated three times.

  • Filtration and Concentration: The combined extracts are filtered, and the acetone is removed under reduced pressure using a rotary evaporator.

  • Lyophilization: The resulting aqueous extract is frozen and lyophilized to obtain a crude extract rich in this compound.

Isolation of this compound by Column Chromatography

Purification of this compound from the crude extract is typically achieved using column chromatography, with Sephadex LH-20 being a commonly used stationary phase[8][9][10][11][12].

  • Column Packing: A glass column is packed with Sephadex LH-20 resin swelled in the initial mobile phase (e.g., water or a low-concentration organic solvent).

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: The column is eluted with a stepwise or gradient of an organic solvent, such as ethanol (B145695) or methanol, in water. The polarity of the mobile phase is gradually increased.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are pooled, concentrated, and may be subjected to further chromatographic steps if necessary to achieve high purity.

Quantification of this compound by HPLC-DAD

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust method for the quantification of this compound[13][14][15][16][17].

  • Chromatographic System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A typical gradient profile would be: 0-5 min, 5% B; 5-35 min, 5-20% B; 35-40 min, 20-50% B; 40-45 min, 50-5% B; followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Quantification: A calibration curve is generated using a pure standard of this compound.

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of this compound[18][19][20].

  • LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 or HSS T3 column.

  • Mobile Phase: Similar to HPLC-DAD, typically using a gradient of acetonitrile in water with a formic acid modifier.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • MRM Transitions: For quantitative analysis on a triple quadrupole instrument, multiple reaction monitoring (MRM) transitions are established using a pure standard. A common transition for this compound is the precursor ion [M-H]⁻ at m/z 933.1 to a specific product ion.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its roles as an inhibitor of PARP1 and DNA topoisomerase IIα being particularly well-studied for their potential in cancer therapy.

Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1)

This compound has been identified as a potent inhibitor of PARP1, an enzyme crucial for DNA repair[4][5]. PARP1 is activated by DNA single-strand breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits DNA repair machinery.

Inhibition of PARP1 by this compound can lead to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), this can lead to synthetic lethality. Furthermore, PARP1 inhibition can trap the enzyme on DNA, leading to the formation of cytotoxic PARP1-DNA complexes. This trapping can trigger an innate immune response via the cGAS-STING pathway[21][22].

PARP1_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates Replication DNA Replication DNA_SSB->Replication leads to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping PARP1->Trapping leads to Repair DNA Repair Proteins PAR->Repair recruits Repair->DNA_SSB repairs DNA_DSB DNA Double-Strand Break Replication->DNA_DSB leads to This compound This compound This compound->PARP1 inhibits cGAS_STING cGAS-STING Pathway Trapping->cGAS_STING activates Immunity Innate Immune Response cGAS_STING->Immunity

Figure 1. Signaling pathway of PARP1 inhibition by this compound.

Inhibition of DNA Topoisomerase IIα

This compound acts as a catalytic inhibitor of human DNA topoisomerase IIα (Topo IIα), an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation[23][24][25]. Unlike topoisomerase poisons such as etoposide, which stabilize the Topo II-DNA cleavage complex and lead to DNA double-strand breaks, this compound inhibits the catalytic activity of the enzyme without inducing these breaks.

By inhibiting Topo IIα, this compound can prevent the decatenation of newly replicated daughter chromosomes, leading to cell cycle arrest, typically in the G2/M phase, and ultimately inducing apoptosis in cancer cells.

TopoII_Inhibition_Pathway Replication DNA Replication Catenated_DNA Catenated Daughter Chromosomes Replication->Catenated_DNA TopoIIa DNA Topoisomerase IIα Catenated_DNA->TopoIIa substrate for Decatenation Decatenation TopoIIa->Decatenation catalyzes G2M_Arrest G2/M Cell Cycle Arrest TopoIIa->G2M_Arrest inhibition leads to Segregation Chromosome Segregation Decatenation->Segregation This compound This compound This compound->TopoIIa inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2. Mechanism of DNA topoisomerase IIα inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Vescalagin_Workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis Plant_Material Plant Material (e.g., Chestnut Wood) Grinding Grinding Plant_Material->Grinding Solvent_Extraction Solvent Extraction (e.g., Acetone/Water) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Check Pure_this compound Pure this compound Purity_Check->Pure_this compound HPLC_DAD Quantitative Analysis (HPLC-DAD) Pure_this compound->HPLC_DAD LC_MSMS Structural Confirmation & Quantification (LC-MS/MS) Pure_this compound->LC_MSMS

Figure 3. Experimental workflow for this compound.

Conclusion

This compound stands out as a promising natural product with well-defined mechanisms of action that are highly relevant to drug development, particularly in the field of oncology. Its ability to dually inhibit PARP1 and DNA topoisomerase IIα presents a compelling case for its further investigation as a therapeutic agent. This technical guide provides a foundational resource for researchers, offering insights into its history, natural abundance, and the methodologies required for its study. The detailed protocols and pathway diagrams serve to facilitate future research and development efforts centered on this remarkable molecule.

References

Vescalagin: An In-Depth Technical Guide on its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin found predominantly in oak and chestnut woods, has garnered significant scientific interest for its diverse pharmacological activities. As a member of the hydrolyzable tannins, its complex chemical structure underpins a range of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, detailing the signaling pathways it modulates and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, targeting key cellular processes and signaling cascades. The following sections delineate its primary modes of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting DNA Topoisomerase IIα

A primary mechanism underlying this compound's anticancer potential is its selective inhibition of DNA topoisomerase IIα (Top2α), a crucial enzyme in DNA replication and chromosome segregation.[1][2] Unlike etoposide, a clinically used anticancer agent that poisons both Top2α and Top2β isoforms, this compound exhibits preferential catalytic inhibition of Top2α.[1] This selectivity is significant, as the inhibition of Top2β is often associated with the development of secondary malignancies.[1]

Quantitative Data: Topoisomerase IIα Inhibition

CompoundTargetConcentrationInhibitionCell LineReference
This compoundTop2α-mediated decatenation1 µM≈ 50%Human erythroleukemic CEM cells[2]
This compoundTop2β-mediated decatenation1 µM<20%Human erythroleukemic CEM cells[2]
This compoundPARP1IC50: 2.67 µM--[3]

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the Top2α-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Materials:

    • Human DNA topoisomerase IIα enzyme

    • Kinetoplast DNA (kDNA)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

    • This compound (or other test compounds)

    • Loading Dye (e.g., 0.25% bromophenol blue, 50% glycerol)

    • Agarose (B213101) gel (e.g., 1%)

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus and power supply

    • UV transilluminator

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and the desired concentration of this compound or vehicle control.

    • Add the human Top2α enzyme (e.g., 1 unit) to each reaction mixture.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Perform electrophoresis to separate the catenated and decatenated DNA forms. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

    • Visualize the DNA bands under UV light and quantify the degree of decatenation.

Signaling Pathway: this compound's Inhibition of Topoisomerase IIα

G This compound's Selective Inhibition of Topoisomerase IIα This compound This compound Top2a Topoisomerase IIα This compound->Top2a Inhibits Top2b Topoisomerase IIβ This compound->Top2b Weakly Inhibits DNA_Replication DNA Replication & Chromosome Segregation Top2a->DNA_Replication Enables Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to (if inhibited) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound preferentially inhibits Topoisomerase IIα, disrupting DNA replication and leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus. This compound has been shown to inhibit this activation.

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in cellular responses to external stimuli, including inflammation. This compound can modulate the phosphorylation and activation of these kinases.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol details the detection of key proteins in the NF-κB and MAPK signaling pathways in cell lysates.

  • Materials:

    • Cell line (e.g., human gastric epithelial GES-1 cells, murine macrophage RAW 264.7 cells)

    • This compound

    • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis system

    • PVDF or nitrocellulose membranes

    • Transfer buffer and blotting system

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and grow to desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified time.

    • Stimulate cells with an inflammatory agent (e.g., LPS).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a protein assay.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway: this compound's Anti-inflammatory Mechanism

G This compound's Modulation of NF-κB and MAPK Signaling cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Pro_inflammatory_Genes IKK IKK IkB_p50_p65 IkB_p50_p65 IKK->IkB_p50_p65 Phosphorylates p50_p65 p50_p65 IkB_p50_p65->p50_p65 IkB degradation Nucleus Nucleus p50_p65->Nucleus Translocation Nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->MAPKK Inhibits This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->MAPKKK Inflammatory_Stimuli->IKK

Caption: this compound inhibits inflammatory responses by suppressing the activation of both the MAPK and NF-κB signaling pathways.

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage. This activity is crucial in mitigating the pathogenesis of various diseases associated with oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials:

    • DPPH solution in methanol (B129727) or ethanol

    • This compound (or other test compounds) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a working solution of DPPH in the chosen solvent.

    • In a microplate or cuvette, mix the DPPH solution with different concentrations of this compound, positive control, or solvent (for blank).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).[4]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Workflow: DPPH Assay

G DPPH Radical Scavenging Assay Workflow Start Prepare DPPH Solution Mix Mix DPPH with this compound/ Control/Blank Start->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (e.g., 517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End Results Calculate->End

Caption: Workflow for determining the antioxidant activity of this compound using the DPPH radical scavenging assay.

Antimicrobial Activity

This compound has demonstrated bactericidal activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The proposed mechanism involves the disruption of the bacterial cell wall.[1]

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (mg/mL)Reference
This compoundMRSA0.125[5]
This compoundMRSE0.125[5]
This compoundS. aureus0.250[5]
This compoundP. aeruginosa0.250[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The microdilution method is commonly used to determine the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., MRSA)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • This compound (or other test compounds)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

α-Glucosidase Inhibition

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[6] This inhibitory activity suggests its potential in managing postprandial hyperglycemia.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

    • This compound (or other test compounds)

    • Positive control (e.g., Acarbose)

    • Sodium carbonate (Na2CO3) solution

    • Microplate reader

  • Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of this compound or control in phosphate buffer.

    • Add the pNPG substrate to initiate the reaction.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding Na2CO3 solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.[7]

    • Calculate the percentage of inhibition and the IC50 value.

Conclusion

This compound is a multifaceted natural compound with a rich pharmacology. Its ability to selectively inhibit Topoisomerase IIα, modulate critical inflammatory pathways like NF-κB and MAPK, exert potent antioxidant and antimicrobial effects, and inhibit α-glucosidase highlights its significant therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications.

References

An In-Depth Technical Guide to the In Vivo Metabolism of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vescalagin, a C-glycosidic ellagitannin found in various plant species, particularly in oak and chestnut wood, is gaining attention for its potential health benefits. Understanding its metabolic fate within a biological system is paramount for the development of novel therapeutics and nutraceuticals. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, biotransformation, and excretion. The primary metabolic pathway involves the transformation of this compound by the gut microbiota into smaller, more readily absorbable compounds known as urolithins. While direct quantitative pharmacokinetic data for this compound remains limited, this guide synthesizes available information and provides detailed experimental protocols for future in vivo studies.

Introduction

This compound is a complex polyphenol belonging to the class of ellagitannins. Like other ellagitannins, its large molecular size and complex structure limit its direct absorption in the gastrointestinal tract. The primary mechanism of this compound metabolism is its hydrolysis and subsequent transformation by the gut microbiome. This process releases ellagic acid, which is then further metabolized into a series of urolithins (e.g., Urolithin A, Urolithin B, Urolithin C, and their isomers). These urolithins are considered the main bioactive compounds responsible for the health effects associated with the consumption of this compound-rich foods.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step process predominantly carried out by the gut microbiota.

  • Hydrolysis: In the gut, this compound undergoes hydrolysis, breaking down into its constituent parts, including ellagic acid.

  • Microbial Transformation to Urolithins: Gut bacteria metabolize ellagic acid through a series of reactions, including lactone ring cleavage, decarboxylation, and dehydroxylation, to produce various urolithin intermediates and final products.[1] The specific urolithins produced can vary between individuals, depending on their unique gut microbiota composition, leading to different "metabotypes".

Vescalagin_Metabolism This compound This compound Intestinal_Lumen Intestinal Lumen (Gut Microbiota) This compound->Intestinal_Lumen Oral Ingestion EA Ellagic Acid Uro_Intermediates Urolithin Intermediates EA->Uro_Intermediates Microbial Metabolism Intestinal_Lumen->EA Hydrolysis Urolithins Urolithins (Urolithin A, B, C, etc.) Uro_Intermediates->Urolithins Absorption Absorption Urolithins->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion

This compound metabolic pathway.

Pharmacokinetics

Direct quantitative pharmacokinetic data for this compound in vivo is scarce in the current scientific literature. Most studies have focused on the appearance of its metabolites, the urolithins, in plasma and urine after consumption of ellagitannin-rich foods. The bioavailability of this compound itself is considered to be very low due to its molecular size and polarity.

Absorption

This compound is poorly absorbed in its native form. The primary absorbed metabolites are the urolithins, which are produced by the gut microbiota.

Distribution

Specific tissue distribution data for this compound is not available. However, studies on other polyphenols suggest that after absorption, metabolites like urolithins are distributed to various tissues. For instance, after oral administration of a pomegranate extract rich in ellagitannins to rats, urolithins have been detected in the prostate, colon, and intestinal tissues.

Metabolism and Excretion

As previously mentioned, this compound is extensively metabolized by the gut microbiota. The resulting urolithins are absorbed and undergo phase II metabolism in the liver, forming glucuronide and sulfate (B86663) conjugates. These conjugates are then excreted in the urine and feces.

Table 1: Summary of In Vivo Metabolism of this compound (Qualitative)

Process Description Primary Location Key Molecules Involved
Absorption Very low for intact this compound. Primary absorption is of microbial metabolites (urolithins).Small and large intestineUrolithins
Distribution Data for this compound is unavailable. Urolithin metabolites are distributed systemically.Various tissuesUrolithin conjugates
Metabolism Hydrolysis to ellagic acid and subsequent conversion to urolithins by gut microbiota. Phase II conjugation of urolithins in the liver.Gut, LiverGut microbiota, Hepatic enzymes
Excretion Primarily as urolithin conjugates.Urine, FecesUrolithin glucuronides, Urolithin sulfates

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo studies on this compound metabolism, based on established protocols for similar compounds.

Animal Model and Husbandry
  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, 200-250 g body weight).

  • Housing: Animals should be housed in individual metabolic cages to allow for separate collection of urine and feces. Cages should be maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water should be provided ad libitum. Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Pharmacokinetic Study Protocol

This protocol is designed to determine the pharmacokinetic parameters of this compound and its metabolites after oral administration.

  • Dosing Solution Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Administration: Administer the this compound suspension to fasted rats (overnight fast with free access to water) via oral gavage using a ball-tipped gavage needle.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Urine and Feces Collection: Collect urine and feces over 24-hour intervals for up to 48 or 72 hours post-dose. Record the total volume of urine and weight of feces. Store samples at -80°C until analysis.

PK_Study_Workflow Start Start Dosing Oral Gavage of This compound Suspension Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Urine_Feces_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Urine_Feces_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Urine_Feces_Collection->Sample_Storage Plasma_Separation->Sample_Storage Analysis LC-MS/MS Analysis of This compound & Metabolites Sample_Storage->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis End End Data_Analysis->End

Pharmacokinetic study workflow.

Tissue Distribution Study Protocol

This protocol is designed to determine the distribution of this compound and its metabolites in various tissues.

  • Dosing: Administer a single oral dose of this compound suspension to rats as described in the pharmacokinetic study.

  • Tissue Collection: At selected time points (e.g., 1, 4, 12, and 24 hours post-dose), euthanize the animals (n=3-5 per time point) using an approved method.

  • Organ Harvesting: Immediately perfuse the systemic circulation with ice-cold saline to remove blood from the organs. Harvest relevant organs (e.g., liver, kidneys, spleen, heart, lungs, brain, and sections of the gastrointestinal tract).

  • Sample Preparation: Rinse the tissues with cold saline, blot dry, and weigh. Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.

  • Storage: Store the tissue homogenates at -80°C until analysis.

Analytical Methodology: LC-MS/MS for this compound and Urolithins

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and its urolithin metabolites in biological matrices.

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727).

    • Urine: Dilution with water or a suitable buffer, followed by filtration.

    • Feces and Tissue Homogenates: Extraction with an organic solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and each urolithin metabolite.

Table 2: Example MRM Transitions for Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound[To be determined][To be determined]
Ellagic Acid301.0257.0
Urolithin A227.0199.0
Urolithin B211.0183.0
Urolithin C243.0215.0
Internal Standard[e.g., Warfarin][e.g., 161.0]

Note: Specific MRM transitions for this compound would need to be optimized experimentally.

Conclusion

The in vivo metabolism of this compound is a complex process primarily driven by the gut microbiota, leading to the formation of bioactive urolithins. While direct quantitative pharmacokinetic data for this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for conducting future in vivo studies. Elucidating the complete pharmacokinetic profile of this compound and its metabolites is crucial for understanding its physiological effects and for the development of evidence-based therapeutic and nutraceutical applications. Further research is warranted to quantify the absorption, distribution, metabolism, and excretion of this compound and to explore the factors influencing its metabolism, such as individual variations in gut microbiota.

References

Oral Bioavailability and Absorption of Vescalagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vescalagin, a prominent C-glycosidic ellagitannin found in oak and chestnut wood, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. However, its therapeutic potential following oral administration is intrinsically linked to its bioavailability and absorption, which present a complex metabolic journey. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's oral bioavailability, drawing upon data from related ellagitannins and their metabolic products. Direct pharmacokinetic data for this compound is scarce; therefore, this guide focuses on the well-established metabolic pathway of ellagitannins to ellagic acid and subsequently to urolithins, which are considered the primary bioactive molecules in vivo.

The Ellagitannin Bioavailability Challenge

Large polyphenolic molecules like this compound generally exhibit low oral bioavailability in their intact form. Studies on various ellagitannins have consistently shown that they are not readily absorbed into the bloodstream. Instead, they undergo significant transformation within the gastrointestinal tract.

The Metabolic Pathway of this compound

The oral administration of this compound initiates a multi-step metabolic cascade, primarily driven by the gut microbiota.

Hydrolysis to Ellagic Acid

In the gastrointestinal tract, this compound is first hydrolyzed, releasing its constituent ellagic acid. This process can begin in the stomach and continues in the small intestine.

Conversion to Urolithins by Gut Microbiota

The unabsorbed ellagic acid then travels to the colon, where it is extensively metabolized by the gut microbiota into a series of smaller, more readily absorbable compounds known as urolithins (e.g., urolithin A, urolithin B). The production of specific urolithins is highly dependent on an individual's gut microbiome composition, leading to different "metabotypes" within the population. These urolithins are considered the primary mediators of the systemic health effects attributed to ellagitannin consumption.

Vescalagin_Metabolism This compound This compound (Oral Ingestion) GI_Tract Gastrointestinal Tract This compound->GI_Tract Hydrolysis Ellagic_Acid Ellagic Acid GI_Tract->Ellagic_Acid Gut_Microbiota Gut Microbiota (Colon) Ellagic_Acid->Gut_Microbiota Urolithins Urolithins (e.g., Urolithin A, B) Gut_Microbiota->Urolithins Metabolism Systemic_Circulation Systemic Circulation (as glucuronide/sulfate (B86663) conjugates) Urolithins->Systemic_Circulation Absorption Excretion Excretion Systemic_Circulation->Excretion

Metabolic pathway of this compound after oral ingestion.

Pharmacokinetic Data

Ellagic Acid Pharmacokinetics

Ellagic acid itself demonstrates poor oral bioavailability. Studies in animal models have shown low plasma concentrations and rapid elimination.

ParameterSpeciesDoseCmax (ng/mL)Tmax (h)Oral Bioavailability (%)Reference
Ellagic AcidRat0.8 g/kg (extract)2130.55Not reported[1][2]
Ellagic AcidRat400 ppm in diet~1,272-1,458Plateaued at 8 weeks0.2[3]
Ellagic AcidRat50 mg/kg93.60.5Not reported[4]
Urolithin Pharmacokinetics

In contrast to ellagic acid, urolithins are significantly more bioavailable and are considered the primary systemic bioactive compounds derived from ellagitannins. They are typically found in plasma as glucuronide and sulfate conjugates.

ParameterSpeciesCompoundDoseCmaxTmaxNotesReference
Urolithin AHumanPomegranate Juice180 mL32 ng/mL (for EA)1-4 h (for EA)Urolithins detected later[5]
Urolithin AHumanPomegranate ExtractNot specifiedµM concentrationsPeaks after 6-12hCirculate as conjugates[6]
Urolithin AMouseUrolithin ANot specifiedDetected at 3hRapidly metabolizedFound as phase II conjugates[7][8]

Experimental Protocols for Bioavailability Studies

A standardized experimental workflow is crucial for accurately assessing the oral bioavailability of compounds like this compound and its metabolites.

Bioavailability_Workflow cluster_preclinical Preclinical Phase (Animal Model) cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Dosing Animal Dosing (Oral gavage of this compound) Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Animal_Dosing->Blood_Sampling Feces_Urine_Collection Feces and Urine Collection (Metabolite identification) Animal_Dosing->Feces_Urine_Collection Sample_Processing Plasma/Serum Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Extraction Extraction of Analytes (this compound, Ellagic Acid, Urolithins) Sample_Processing->Extraction Feces_Urine_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification) Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling Bioavailability_Calc Bioavailability Calculation (Comparison with IV administration) PK_Modeling->Bioavailability_Calc

General experimental workflow for bioavailability studies.

Animal Model
  • Species: Typically rats or mice are used for initial pharmacokinetic studies.

  • Administration: this compound is administered orally via gavage. An intravenous administration group is necessary to determine absolute bioavailability.

  • Dosage: A range of doses should be tested to assess linearity.

Sample Collection
  • Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma or serum is separated and stored at -80°C until analysis.

  • Feces and Urine: Feces and urine are collected to identify and quantify metabolites.

Bioanalytical Method
  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity in quantifying this compound, ellagic acid, and urolithins in biological matrices.

  • Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
  • Software: Non-compartmental or compartmental analysis is performed using specialized software (e.g., WinNonlin, Phoenix).

  • Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated.

  • Bioavailability: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Conclusion and Future Directions

The oral bioavailability of this compound is characterized by poor absorption of the parent compound and extensive metabolism by the gut microbiota to more bioavailable urolithins. This metabolic conversion is a critical determinant of the biological activity of orally ingested this compound. Future research should focus on:

  • Direct Pharmacokinetic Studies of this compound: To definitively quantify its absorption, distribution, metabolism, and excretion.

  • Characterization of Gut Microbiota: Identifying the specific bacterial species responsible for the conversion of this compound to urolithins.

  • Human Clinical Trials: To understand the inter-individual variability in this compound metabolism and its clinical implications.

  • Formulation Strategies: Investigating novel delivery systems to enhance the bioavailability of this compound or its key metabolites.

Understanding these aspects will be pivotal for the successful development of this compound-based therapeutics and functional foods.

References

Vescalagin: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin found in various plant species, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Therapeutic Profile of this compound

This compound exhibits a multi-target profile, with its primary and most well-characterized therapeutic potential lying in the realm of oncology. However, its bioactivities extend to anti-inflammatory, antioxidant, and antimicrobial effects, suggesting a broader therapeutic utility.

Primary Therapeutic Target: DNA Topoisomerase IIα

The most significant therapeutic target of this compound identified to date is the α isoform of human DNA topoisomerase II (Top2α) .[1] this compound acts as a preferential catalytic inhibitor of this enzyme.[1] This is a crucial distinction from Top2 poisons like etoposide, which stabilize the Top2-DNA cleavage complex and can lead to secondary malignancies through their action on the β isoform.[1][2] By catalytically inhibiting Top2α without inducing DNA double-strand breaks, this compound presents a potentially safer mechanism for anticancer therapy.[1][2]

Secondary and Emerging Therapeutic Targets

Beyond its primary target, this compound has demonstrated inhibitory effects on other key cellular players, broadening its therapeutic scope:

  • Poly(ADP-ribose) Polymerase 1 (PARP1): this compound has been identified as a dual inhibitor of both PARP1 and DNA topoisomerase II.[3][4] PARP1 is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy in cancer therapy, particularly in cancers with BRCA mutations.

  • Inflammatory Pathways: this compound possesses notable anti-inflammatory properties.[5] It has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) .[3][6][7]

  • Bacterial Cell Wall Synthesis: this compound exhibits bactericidal activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[8][9] Its mechanism appears to involve the disruption of peptidoglycan assembly in the bacterial cell wall.[8][9]

  • Amyloid-β Aggregation: In the context of neurodegenerative diseases, this compound has been shown to reduce the toxicity of amyloid-β42 oligomers, suggesting a potential neuroprotective role.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of this compound.

Target/ActivityTest SystemThis compound Concentration / IC50Observed EffectReference(s)
DNA Topoisomerase IIα Inhibition In vitro decatenation assay1 µM~50% inhibition of Top2α activity[2]
CEM (human leukemia) cells1 µM4-fold resistance in Top2α-downregulated cells[2]
PARP1 Inhibition Purified enzymeIC50 = 2.67 µMInhibition of PARP1 activity[4]
SH-SY5Y (neuroblastoma) cells< 5 µMAttenuation of cellular poly(ADP-ribosyl)ation[4]
Anti-inflammatory Activity TNFα-induced GES-1 cellsIC50 = 0.22 µMInhibition of IL-8 release[7]
Methylglyoxal-induced rats30 mg/kg/day for 4 weeks44.7% decrease in fasting blood glucose[6]
Antibacterial Activity Methicillin-Resistant S. aureus (MRSA)-Bactericidal activity observed[8][9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature. These are intended as high-level guides; for detailed, step-by-step protocols, consultation of the primary research articles is recommended.

Topoisomerase IIα Decatenation Assay
  • Principle: This in vitro assay measures the ability of Top2α to unlink catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity by a compound like this compound results in a lower amount of decatenated product.

  • Methodology:

    • Reaction Mixture: Prepare a reaction buffer containing purified human Top2α, kDNA as the substrate, and ATP.

    • Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate at 37°C.

    • Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

    • Electrophoresis: Analyze the reaction products by agarose (B213101) gel electrophoresis. Catenated kDNA remains near the well, while decatenated minicircles migrate further into the gel.

    • Quantification: Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.

siRNA-Mediated Gene Silencing in Cell Culture
  • Principle: Small interfering RNA (siRNA) is used to specifically knock down the expression of a target gene (e.g., TOP2A) to confirm its role in the observed phenotype (e.g., cytotoxicity of this compound).

  • Methodology:

    • Cell Culture: Culture a suitable cell line (e.g., CEM cells) under standard conditions.

    • Transfection: Transfect the cells with siRNA targeting TOP2A or a non-targeting control siRNA using a suitable transfection reagent.

    • Incubation: Incubate the cells for a period (e.g., 48-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

    • Verification of Knockdown: Confirm the reduction in Top2α protein expression by Western blotting or qPCR.

    • Treatment: Treat the transfected cells with various concentrations of this compound.

    • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine if the knockdown of Top2α confers resistance to this compound.

PARP1 Inhibition Assay
  • Principle: This assay measures the enzymatic activity of PARP1, which involves the transfer of ADP-ribose units to acceptor proteins.

  • Methodology:

    • Reaction Setup: In a microplate format, combine purified PARP1, a histone-coated plate (as a substrate), and biotinylated NAD+.

    • Inhibitor Addition: Add different concentrations of this compound or a known PARP1 inhibitor as a positive control.

    • Incubation: Incubate the plate to allow the PARP1 reaction to proceed.

    • Detection: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones.

    • Signal Generation: Add an HRP substrate to generate a colorimetric or chemiluminescent signal that is proportional to PARP1 activity.

    • Data Analysis: Measure the signal and calculate the percentage of inhibition for each this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's therapeutic actions.

Vescalagin_Top2a_Inhibition cluster_cell Cancer Cell Nucleus This compound This compound Top2a DNA Topoisomerase IIα This compound->Top2a Catalytically Inhibits DNA_Topology DNA Supercoiling & Tangling Top2a->DNA_Topology Resolves Replication_Transcription DNA Replication & Transcription DNA_Topology->Replication_Transcription Impedes Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's catalytic inhibition of Top2α impairs DNA processes, leading to apoptosis.

Vescalagin_Dual_Inhibition_Pathway cluster_cell_response Cancer Cell Response to DNA Damage DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 DNA_Damage->PARP1 Activates DNA_Repair DNA Repair PARP1->DNA_Repair Initiates Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->PARP1 Inhibits

Caption: this compound's inhibition of PARP1 compromises DNA repair, enhancing cancer cell death.

Vescalagin_Anti_Inflammatory_Signaling cluster_inflammation Cellular Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) Inflammatory_Stimulus->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Cytokine_Release Cytokine Release (e.g., IL-8) Gene_Expression->Cytokine_Release This compound This compound This compound->Signaling_Cascade Modulates/Inhibits Experimental_Workflow_Top2a_Inhibition cluster_workflow Workflow for Assessing Top2α Inhibition Start Start: Prepare Reaction (kDNA, Top2α, ATP) Add_this compound Add this compound (Varying Concentrations) Start->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop Reaction (EDTA/SDS) Incubate->Stop_Reaction Analyze Agarose Gel Electrophoresis Stop_Reaction->Analyze Quantify Quantify Bands & Calculate IC50 Analyze->Quantify

References

Vescalagin: A Cornerstone of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vescalagin, a C-glycosidic ellagitannin found predominantly in woody plants such as oak and chestnut, plays a pivotal role in plant defense against a wide array of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plant defense, its biosynthesis, and its mechanisms of action. We delve into its potent antimicrobial and herbivore-deterrent properties, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores the intricate signaling pathways, including the jasmonic and salicylic (B10762653) acid pathways, that are likely modulated by this compound to orchestrate a robust defense response. The role of this compound in mitigating abiotic stressors is also discussed. Finally, we present visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted role in plant resilience, offering valuable insights for researchers in plant science, ecology, and the development of novel pharmaceuticals and agrochemicals.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of environmental threats. Among these, secondary metabolites play a crucial role. This compound, a member of the hydrolyzable tannin family, is a prominent C-glycosidic ellagitannin found in various plant species, notably in the wood of oak (Quercus spp.) and chestnut (Castanea spp.)[1]. Its complex polyphenolic structure contributes to its diverse biological activities, making it a key component of the plant's innate immune system.

This guide aims to provide a detailed technical overview of the role of this compound in plant defense mechanisms, targeting an audience of researchers, scientists, and professionals in drug development. We will explore its biosynthesis, its direct effects on herbivores and pathogens, and its potential involvement in the complex signaling networks that govern plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the shikimate pathway, leading to the formation of gallic acid. The core of the this compound molecule is derived from glucose. The pathway can be summarized as follows:

  • Formation of Pentagalloyl-Glucose: The process starts with the formation of 1,2,3,4,6-pentagalloyl-glucose, a central precursor for many hydrolyzable tannins.[1]

  • Oxidative Dehydrogenation: This is followed by oxidative dehydrogenation steps, leading to the formation of intermediates like tellimagrandin II and casuarictin.[1]

  • Formation of Pedunculagin: Casuarictin is then converted to pedunculagin.[1]

  • Opening of the Pyranose Ring: A key step in the formation of C-glucosidic ellagitannins is the opening of the glucose pyranose ring.[1]

  • Formation of this compound: This ring-opening allows for the formation of the characteristic C-C bond between the glucose and a galloyl group, leading to the synthesis of this compound and its diastereomer, castalagin.[1]

Vescalagin_Biosynthesis Shikimate Shikimate Pathway Gallic_Acid Gallic Acid Shikimate->Gallic_Acid Pentagalloyl_Glucose 1,2,3,4,6-Pentagalloyl-Glucose Gallic_Acid->Pentagalloyl_Glucose Glucose Glucose Glucose->Pentagalloyl_Glucose Oxidative_Dehydrogenation Oxidative Dehydrogenation Pentagalloyl_Glucose->Oxidative_Dehydrogenation Tellimagrandin_II Tellimagrandin II Oxidative_Dehydrogenation->Tellimagrandin_II Casuarictin Casuarictin Tellimagrandin_II->Casuarictin Pedunculagin Pedunculagin Casuarictin->Pedunculagin Ring_Opening Pyranose Ring Opening Pedunculagin->Ring_Opening This compound This compound Ring_Opening->this compound

Figure 1: Simplified biosynthesis pathway of this compound.

Role in Defense Against Biotic Stress

This compound exhibits a broad spectrum of activity against various biotic threats, including pathogenic microorganisms and herbivores.

Antimicrobial Activity

This compound has demonstrated significant bactericidal activity against a range of bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). Its mechanism of action is believed to involve the disruption of the bacterial cell wall by modulating the normal assembly of peptidoglycans, ultimately leading to cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus (SA)0.250[2]
Methicillin-resistant Staphylococcus aureus (MRSA)0.125[2]
Methicillin-resistant Staphylococcus epidermidis (MRSE)0.125[2]
Pseudomonas aeruginosa (PA)1.000[2]
Defense Against Herbivores

This compound acts as a potent deterrent to insect herbivores. Studies have shown that the presence of this compound in plant tissues is negatively correlated with damage from certain types of herbivores, particularly gall-forming insects. Furthermore, artificial damage to oak saplings has been shown to induce an increase in this compound content, suggesting its active role in wound response and induced defense.

Signaling Pathways in Plant Defense

While direct evidence specifically linking this compound to the activation of the jasmonic acid (JA) and salicylic acid (SA) pathways is still emerging, the nature of its induction upon wounding and its role in defense against pathogens strongly suggest its integration into these core plant defense signaling networks.

  • Jasmonic Acid (JA) Pathway: The JA pathway is primarily activated in response to wounding and attack by necrotrophic pathogens and chewing insects. The observed increase in this compound levels after artificial damage suggests a potential regulation by or interaction with the JA signaling cascade.

  • Salicylic Acid (SA) Pathway: The SA pathway is typically induced upon infection by biotrophic and hemibiotrophic pathogens. This compound's potent antimicrobial properties indicate a possible role in SA-mediated defense responses.

Plant_Defense_Signaling cluster_herbivore Herbivore Attack / Wounding cluster_pathogen Pathogen Infection Herbivore Herbivore Damage JA_Pathway Jasmonic Acid Signaling Pathway Herbivore->JA_Pathway Pathogen Pathogen Recognition SA_Pathway Salicylic Acid Signaling Pathway Pathogen->SA_Pathway This compound This compound Accumulation JA_Pathway->this compound Defense_Response Defense Gene Expression & Physiological Response JA_Pathway->Defense_Response SA_Pathway->this compound SA_Pathway->Defense_Response This compound->Defense_Response

Figure 2: Hypothesized role of this compound in plant defense signaling.

Role in Abiotic Stress Tolerance

The role of this compound in abiotic stress tolerance is an emerging area of research. Its potent antioxidant properties suggest a protective role against oxidative stress induced by various abiotic factors such as drought, salinity, and extreme temperatures. By scavenging reactive oxygen species (ROS), this compound may help maintain cellular homeostasis and protect cellular components from damage during stressful conditions. A study on pink wax apple demonstrated that this compound protects pancreatic β-cells against methylglyoxal-induced inflammation, highlighting its anti-inflammatory and antioxidant capabilities which are relevant to stress responses.[3][4]

Experimental Protocols

Extraction and Quantification of this compound

A common method for the extraction and quantification of this compound from plant material involves the following steps:

  • Extraction: Plant material (e.g., dried leaves, wood shavings) is extracted with an aqueous organic solvent, typically acetone/water (e.g., 80:20, v/v).

  • Purification: The crude extract is then partitioned with a non-polar solvent like chloroform (B151607) to remove lipids. Further purification can be achieved using column chromatography on resins like Sephadex LH-20.

  • Quantification: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS) is used for the quantification of this compound. A standard curve is generated using purified this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilutions: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

Antimicrobial_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of this compound Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for antimicrobial activity assay.
Herbivore Feeding Bioassay (Leaf Disk Choice Test)

This assay assesses the deterrent effect of this compound on insect herbivores.

  • Leaf Disk Preparation: Uniformly sized leaf disks are punched from a suitable host plant.

  • Treatment: One set of leaf disks is treated with a solution of this compound, while a control set is treated with the solvent alone.

  • Choice Chamber: The treated and control leaf disks are placed in a petri dish or a similar choice chamber.

  • Insect Introduction: A single insect herbivore is introduced into the chamber.

  • Consumption Measurement: After a set period, the area of each leaf disk consumed is measured. A preference index can then be calculated.

Conclusion and Future Perspectives

This compound stands out as a critical component of plant defense, exhibiting potent antimicrobial and anti-herbivore properties. While its direct mechanisms of action against pathogens are being elucidated, its precise role in modulating the intricate network of plant defense signaling pathways warrants further investigation. Future research should focus on identifying the specific receptors and signaling components that interact with this compound to trigger downstream defense responses. Elucidating the genetic regulation of this compound biosynthesis will also be crucial for developing strategies to enhance its production in crop plants for improved pest and disease resistance. Moreover, a deeper understanding of its role in abiotic stress tolerance could open new avenues for developing climate-resilient crops. The diverse biological activities of this compound also hold significant promise for the development of new pharmaceuticals and natural pesticides.

References

The Biological Activity of Vescalagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin predominantly found in oak wood (Quercus species), has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] As a major component extracted from oak barrels during the aging of wine and spirits, its impact on human health has been a subject of extensive research.[3][4] This technical guide provides an in-depth overview of the multifaceted biological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated notable anticancer properties, primarily through the inhibition of key enzymes involved in DNA replication and repair.

Inhibition of DNA Topoisomerase IIα

This compound acts as a catalytic inhibitor of human DNA topoisomerase IIα (Top2α), an essential enzyme for resolving topological DNA problems during replication, transcription, and chromosome segregation.[2][5] Unlike etoposide, a clinically used Top2 poison that stabilizes the Top2-DNA cleavage complex and induces DNA double-strand breaks, this compound inhibits the enzyme's decatenation activity without causing these breaks.[5] This preferential inhibition of the α isoform over the β isoform is significant, as the inhibition of Top2β is associated with the development of secondary malignancies.[5][6]

Inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1)

This compound also exhibits inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[7][8] Inhibition of PARP1 is a promising strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The dual inhibition of both DNA topoisomerase II and PARP1 suggests that this compound may function as a multi-target anticancer agent.[7][8]

Quantitative Data: Anticancer and Enzyme Inhibitory Activity
Target EnzymeCell Line / AssayIC50 / InhibitionReference
DNA Topoisomerase IIαKinetoplast DNA decatenation assay~50% inhibition at 1 µM[9]
PARP1Enzymatic Assay2.67 µM[7][10]
Experimental Protocols
  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Enzyme: Purified human DNA topoisomerase IIα.

  • Procedure:

    • The reaction mixture contains kDNA, purified Top2α, and varying concentrations of this compound in an appropriate assay buffer.

    • The reaction is initiated by the addition of ATP and incubated at 37°C.

    • The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

    • The products are separated by agarose (B213101) gel electrophoresis.

    • Decatenated minicircles migrate faster into the gel than the kDNA network. The extent of inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.[9]

  • Principle: A colorimetric or fluorometric assay that measures the incorporation of NAD+ onto histone proteins by PARP1.

  • Procedure:

    • The reaction is carried out in a 96-well plate coated with histones.

    • Recombinant human PARP1 enzyme, activated DNA, and varying concentrations of this compound are added to the wells.

    • The reaction is initiated by the addition of biotinylated NAD+.

    • After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated NAD+.

    • A colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[11]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cancer cells (e.g., SH-SY5Y) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • The culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4][12]

Visualizations

anticancer_workflow cluster_invitro In Vitro Enzyme Assays cluster_incell Cell-Based Assays Top2 Topoisomerase IIα Decatenation Assay Data IC50 / % Inhibition Data Analysis Top2->Data PARP1 PARP1 Inhibition Assay PARP1->Data MTT Cell Viability (MTT Assay) MTT->Data WB Western Blot (Signaling Pathways) WB->Data This compound This compound This compound->Top2 This compound->PARP1 This compound->MTT This compound->WB

Anticancer Activity Experimental Workflow.

Antibacterial Activity

This compound exhibits significant bactericidal activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[13][14]

Mechanism of Action

The primary mechanism of this compound's antibacterial action against Gram-positive bacteria is the disruption of the cell wall.[13][14] It appears to modulate the normal assembly of peptidoglycans on the bacterial surface, leading to cell wall damage and subsequent bacterial cell death.[13][14] This mechanism is distinct from many conventional antibiotics and offers a potential avenue for combating antibiotic-resistant bacteria.

Quantitative Data: Antibacterial Activity
Bacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureus (SA)0.2501.000[14]
Methicillin-resistant Staphylococcus aureus (MRSA)0.1250.250[14]
Methicillin-resistant Staphylococcus epidermidis (MRSE)0.1250.250[14]
Pseudomonas aeruginosa (PA)1.000>1.000[14]
Experimental Protocols
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure (Broth Microdilution Method):

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Positive (bacteria and medium) and negative (medium only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible turbidity is observed.[6][13]

  • Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar (B569324) plate (e.g., Mueller-Hinton agar).

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the agar plate.[14]

Anti-inflammatory and Antioxidant Activities

This compound possesses potent anti-inflammatory and antioxidant properties, which contribute to its overall therapeutic potential.

Anti-inflammatory Effects

This compound has been shown to alleviate inflammation by reducing the production of pro-inflammatory mediators. In a rat model of methylglyoxal-induced inflammation, this compound administration led to a decrease in tumor necrosis factor-alpha (TNF-α) levels.[15] The anti-inflammatory effects of this compound are linked to the inhibition of key signaling pathways.

Antioxidant Activity

As a polyphenol, this compound is a strong antioxidant.[16] The antioxidant capacity of this compound has been demonstrated in various assays, although specific quantitative data from standardized assays like DPPH, ABTS, or ORAC for pure this compound are not consistently reported across the literature. Its ability to scavenge free radicals is believed to contribute to its protective effects against oxidative stress-related conditions.

Signaling Pathways Involved

This compound has been shown to modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound can inhibit this pathway, thereby reducing the expression of inflammatory cytokines.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade involved in inflammation. This compound has been found to downregulate the phosphorylation of JNK and p38 MAPKs, thus inhibiting downstream inflammatory responses.[17]

Experimental Protocols
  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.

  • Procedure:

    • Immune cells (e.g., macrophages like RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound.

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, and the resulting color change is measured spectrophotometrically. The cytokine concentration is determined by comparison to a standard curve.[18]

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates.

  • Procedure:

    • Cells are treated with this compound and/or an inflammatory stimulus.

    • Total protein is extracted from the cells, and the concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of signaling proteins (e.g., p-p38, total p38, p-NF-κB p65, total p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system. Band intensities are quantified to determine changes in protein expression and phosphorylation.[1][15]

Visualizations

nfkb_pathway cluster_n Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK This compound This compound This compound->IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Release Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Transcription

Inhibition of the NF-κB Signaling Pathway.

mapk_pathway Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK This compound This compound MAPKK MAPKK This compound->MAPKK MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P JNK JNK MAPKK->JNK P Response Inflammatory Response p38->Response JNK->Response

Inhibition of the MAPK Signaling Pathway.

Conclusion

This compound, an ellagitannin from oak wood, exhibits a remarkable spectrum of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and antioxidant effects. Its mechanisms of action, particularly the catalytic inhibition of DNA topoisomerase IIα and the disruption of bacterial cell wall synthesis, highlight its potential as a lead compound for the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and accelerate its translation into clinical applications. The multi-targeted nature of this compound suggests its potential utility in complex diseases where multiple pathways are dysregulated. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The intricate biosynthetic journey of Vescalagin in plants is a fascinating example of the chemical artistry within the plant kingdom. This technical guide delves into the core of this pathway, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic steps, key intermediates, and experimental methodologies used to elucidate this complex process.

Author: BenchChem Technical Support Team. Date: December 2025

Vescalagin, a C-glucosidic ellagitannin, is a prominent bioactive compound found in various plant species, notably in oak and chestnut wood. Its unique chemical structure, characterized by an open-chain glucose core linked to a galloyl-hexahydroxydiphenoyl (HHDP) moiety via a C-C bond, bestows upon it significant biological activities, including antioxidant and anti-inflammatory properties. The biosynthesis of this compound is a multi-step process that begins with the central precursor of hydrolyzable tannins, pentagalloylglucose (B1669849).

The Biosynthetic Pathway: From Pentagalloylglucose to this compound

The biosynthesis of this compound can be broadly divided into two major stages: the formation of key ellagitannin intermediates through oxidative coupling, and the subsequent transformation involving the opening of the glucose ring and the formation of the characteristic C-glucosidic bond.

Stage 1: Formation of Ellagitannin Intermediates

The journey commences with 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), a pivotal molecule synthesized from gallic acid and glucose through a series of enzymatic galloylations.[1] The subsequent steps towards this compound involve a series of oxidative dehydrogenation reactions, primarily catalyzed by laccase-like phenol (B47542) oxidases.[2][3]

  • Tellimagrandin II Formation: The first committed step in ellagitannin biosynthesis is the intramolecular oxidative coupling of two galloyl groups (at the C4 and C6 positions) of pentagalloylglucose to form the hexahydroxydiphenoyl (HHDP) group, yielding tellimagrandin II .[4][5][6] This reaction is a crucial branching point, directing the metabolic flow towards the vast array of ellagitannins.

  • Further Oxidative Modifications: Tellimagrandin II can then undergo further enzymatic modifications. One key transformation is the formation of casuarictin , which involves another oxidative coupling between the galloyl groups at the C2 and C3 positions.[7] Additionally, tellimagrandin II can be degalloylated at the C1 position to produce tellimagrandin I , which can be further oxidized to pedunculagin .[7]

Stage 2: Glucose Ring Opening and C-Glucosidic Bond Formation

This stage represents the most distinctive and mechanistically intriguing part of this compound biosynthesis. It involves a significant rearrangement of the glucose core.

  • Opening of the Pyranose Ring: Starting from intermediates like casuarictin, the pyranose ring of the glucose moiety undergoes an enzymatic opening.[8] The precise mechanism and the enzymes catalyzing this ring-opening are still under investigation, but it is a critical prerequisite for the formation of the C-glucosidic linkage.[8]

  • Formation of the C-Glucosidic Bond: Following the ring opening, a C-C bond is formed between the anomeric carbon (C1) of the opened glucose chain and a carbon atom of one of the galloyl residues. This step establishes the defining C-glucosidic linkage of this compound. The exact enzymatic machinery driving this complex transformation is an area of active research.

  • Final Maturation to this compound: A series of final modifications, including potential rearrangements and oxidations, lead to the formation of this compound and its C1 epimer, castalagin.[9]

The overall biosynthetic pathway is a cascade of precisely controlled enzymatic reactions, leading to the accumulation of these complex and biologically active molecules in plant tissues.

Quantitative Data

While extensive quantitative data for every enzymatic step in the this compound pathway is not yet fully available in the literature, some key parameters for the initial oxidative step catalyzed by a laccase-type phenol oxidase from Tellima grandiflora have been reported.

EnzymeSubstrateProductOptimal pHOptimal TemperatureKmVmaxReference
Laccase-type phenol oxidasePentagalloylglucoseTellimagrandin II5.0Not ReportedNot ReportedNot Reported[5]
Laccase from Trematosphaeria mangroveiGuaiacolOxidized product4.065 °C1.4 mM184.84 U/mg protein[10]

Note: The data for the laccase from Trematosphaeria mangrovei is provided as a representative example of laccase kinetics, as specific kinetic data for the laccase involved in this compound biosynthesis is limited.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of enzymatic assays, purification techniques, and sophisticated analytical methods.

Protocol 1: Laccase Activity Assay for Tellimagrandin II Formation

This protocol is adapted from methods used to study the enzymatic oxidation of pentagalloylglucose.[5][11]

Objective: To determine the activity of laccase or a crude plant extract in catalyzing the conversion of pentagalloylglucose to tellimagrandin II.

Materials:

  • Pentagalloylglucose (substrate)

  • Enzyme preparation (purified laccase or crude plant extract)

  • Assay Buffer: 100 mM Sodium Acetate buffer, pH 5.0

  • Quenching solution: 10% (v/v) Acetic acid in methanol (B129727)

  • HPLC system with a C18 column

  • Spectrophotometer (for alternative assays using chromogenic substrates like syringaldazine (B1682856) or ABTS)

Procedure:

  • Prepare a stock solution of pentagalloylglucose in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired final concentration in the assay buffer.

  • Pre-incubate the assay buffer and substrate solution at the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation to the substrate solution. The final reaction volume should be standardized (e.g., 1 mL).

  • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to precipitate any protein and collect the supernatant for analysis.

  • Analyze the formation of tellimagrandin II and the consumption of pentagalloylglucose by HPLC.

Alternative Chromogenic Assay: For a more rapid and high-throughput assay, chromogenic substrates like syringaldazine or ABTS can be used. The oxidation of these substrates by laccase results in a colored product that can be monitored spectrophotometrically.[12]

  • For syringaldazine, monitor the increase in absorbance at 530 nm.

  • For ABTS, monitor the formation of the cation radical at 420 nm.[12]

Protocol 2: Purification of Laccase-like Phenol Oxidase

This protocol is a generalized procedure based on methods described for the purification of plant laccases.[13]

Objective: To purify the laccase-like enzyme responsible for the oxidative coupling steps in this compound biosynthesis from a plant source.

Materials:

  • Plant tissue (e.g., young leaves of oak or chestnut)

  • Extraction Buffer: e.g., 100 mM Potassium Phosphate buffer (pH 7.0) containing protease inhibitors and polyvinylpyrrolidone (B124986) (PVP) to remove phenolic compounds.

  • Ammonium (B1175870) sulfate (B86663) for precipitation.

  • Chromatography columns: e.g., DEAE-Sepharose (anion exchange), Phenyl-Sepharose (hydrophobic interaction), and Sephadex G-100 (size exclusion).[13]

  • Dialysis tubing.

  • Bradford reagent for protein quantification.

Procedure:

  • Crude Extract Preparation: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Filter the homogenate through cheesecloth and centrifuge to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a certain saturation level (e.g., 40-80%) to precipitate proteins. Centrifuge to collect the protein pellet.

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess salt.

  • Column Chromatography:

    • Anion Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column. Elute the bound proteins with a linear gradient of NaCl. Collect fractions and assay for laccase activity.

    • Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and load onto a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

    • Size Exclusion Chromatography: Further purify the active fractions on a Sephadex G-100 column to separate proteins based on their molecular size.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Protocol 3: HPLC Analysis of this compound and its Precursors

This protocol provides a general framework for the separation and quantification of this compound and its biosynthetic intermediates.[14]

Objective: To separate and quantify this compound, castalagin, tellimagrandin II, and pentagalloylglucose in plant extracts or enzymatic reaction mixtures.

Materials:

  • HPLC system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standards of this compound, castalagin, tellimagrandin II, and pentagalloylglucose.

Procedure:

  • Sample Preparation: Filter the plant extract or the supernatant from the enzymatic assay through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10-20 µL.

    • Detection: Monitor at multiple wavelengths, typically around 280 nm for gallotannins and ellagitannins.

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B

      • 25-35 min: 30-50% B

      • 35-40 min: 50-5% B (re-equilibration)

  • Quantification: Create a calibration curve for each standard by injecting known concentrations. Quantify the compounds in the samples by comparing their peak areas to the calibration curves.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow.

Vescalagin_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_ellagitannin Ellagitannin Formation cluster_this compound C-Glucosidic Ellagitannin Formation Gallic_Acid Gallic Acid Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (Pentagalloylglucose) Gallic_Acid->Pentagalloylglucose UDP-glucosyltransferases, Galloyltransferases Glucose Glucose Glucose->Pentagalloylglucose Tellimagrandin_II Tellimagrandin II Pentagalloylglucose->Tellimagrandin_II Laccase-like phenol oxidase (Oxidative Coupling C4-C6) Casuarictin Casuarictin Tellimagrandin_II->Casuarictin Laccase-like phenol oxidase (Oxidative Coupling C2-C3) Open_Chain_Intermediate Open-Chain Intermediate Casuarictin->Open_Chain_Intermediate Enzymatic Ring Opening This compound This compound Open_Chain_Intermediate->this compound C-Glucosidic Bond Formation

Figure 1: Biosynthetic pathway of this compound from precursor molecules.

Experimental_Workflow cluster_extraction Enzyme Extraction & Purification cluster_assay Enzymatic Assay & Analysis Plant_Material Plant Material (e.g., Oak leaves) Crude_Extract Crude Enzyme Extract Plant_Material->Crude_Extract Homogenization Purified_Enzyme Purified Laccase-like Enzyme Crude_Extract->Purified_Enzyme Chromatography (IEC, HIC, SEC) Reaction Enzymatic Reaction Purified_Enzyme->Reaction Substrate Substrate (Pentagalloylglucose) Substrate->Reaction Analysis HPLC-DAD Analysis Reaction->Analysis Results Identification and Quantification of Tellimagrandin II Analysis->Results

Figure 2: Experimental workflow for laccase purification and activity assay.

Conclusion

The biosynthesis of this compound is a testament to the intricate and highly specific enzymatic machinery present in plants. While the general pathway has been outlined, further research is needed to fully characterize the enzymes involved, particularly those responsible for the glucose ring opening and C-glucosidic bond formation. A deeper understanding of these processes, including their regulation at the genetic and biochemical levels, will be crucial for harnessing the potential of this compound and other ellagitannins for applications in medicine and materials science. This technical guide provides a solid foundation for researchers to delve deeper into this fascinating area of natural product biosynthesis.

References

A Technical Guide to the Natural Sources of Vescalagin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of vescalagin, a prominent C-glycosidic ellagitannin, and its derivatives. It details their primary natural sources, quantitative distribution, and the methodologies used for their extraction and analysis. This guide is intended to serve as a foundational resource for research and development in pharmaceuticals, nutraceuticals, and material science.

Introduction to this compound

This compound and its C-1 epimer, castalagin (B1583131), are major C-glycosidic ellagitannins widely distributed in the plant kingdom.[1] They are noted for a range of biological activities, including antioxidant, antiviral, and anti-inflammatory properties, as well as the ability to inhibit DNA topoisomerase II.[1][2] Structurally, these molecules are formed from the oxidative dehydrogenation of pentagalloyl-glucose.[3] Their presence in certain woods, particularly oak, significantly influences the organoleptic properties of aged beverages like wine and whiskey.[1][3]

Primary Natural Sources

This compound is predominantly found in woody species of the Fagaceae family. Its derivatives are often formed through chemical transformations during processes like wood aging or beverage maturation.

  • Oak Wood (Quercus spp.): Species such as Sessile Oak (Quercus petraea) and Pedunculate Oak (Quercus robur) are the most significant sources of this compound.[1][4] It is a major component of the heartwood's extractable phenolic compounds.[5] The concentration and composition can vary based on the specific species, the age of the tree, and the position of the wood within the trunk.[4]

  • Chestnut Wood (Castanea spp.): Sweet Chestnut (Castanea sativa) is another rich source, with its heartwood and bark containing high concentrations of this compound and castalagin.[3][6][7] Some studies report that chestnut wood can contain even higher amounts of these ellagitannins than oak.[6]

  • Other Plant Sources: this compound has been identified in other plants, including the Pink Wax Apple (Syzygium samarangense), where it is studied for its potential to protect pancreatic β-cells.[8] It is also found in the perennial herb Lythrum salicaria (purple loosestrife).[9]

  • Aged Beverages: Wine, whiskey, and brandy aged in oak barrels contain this compound extracted from the wood.[1][2] During this aging process, this compound can react with other molecules present, such as ethanol (B145695) or flavan-3-ols (like catechin), to form new derivatives.[2][10][11]

Key Derivatives of this compound

This compound serves as a precursor to a variety of related compounds, formed through both enzymatic processes in the plant and chemical reactions during aging and extraction.

  • Castalagin: The most common derivative, which is the C-1 epimer of this compound. They are often found together and co-extracted.[1]

  • Flavano-ellagitannins (Acutissimins): Formed in wine when this compound reacts with flavonoids like catechin (B1668976) and epicatechin. Acutissimin A, for example, has shown potent antitumor properties by inhibiting DNA topoisomerase II.[2]

  • β-1-O-ethylthis compound: A derivative identified in wine aged in oak barrels, formed from the reaction of this compound with ethanol.[11][12]

  • Roburins and Grandinin: More complex ellagitannins, including dimers of this compound/castalagin, found alongside the monomers in oak wood.[4][13]

A diagram illustrating the biosynthetic origin and key transformations of this compound is shown below.

G cluster_derivatives Chemical Derivatization (in Wine/Spirits) PGG 1,2,3,4,6-Penta-O-galloyl-glucose TII Tellimagrandin II PGG->TII Oxidative Dehydrogenation CAS Casuarictin TII->CAS PED Pedunculagin CAS->PED OPEN Open-chain Glucose Intermediate PED->OPEN Pyranose Ring Opening VES This compound OPEN->VES CASI Castalagin (C-1 Epimer) OPEN->CASI ETHVES β-1-O-ethylthis compound VES->ETHVES ACU Acutissimin A/B VES->ACU ETH Ethanol (in wine/spirits) ETH->ETHVES CAT Catechin / Epicatechin (in wine) CAT->ACU

Biosynthetic origin and chemical derivatization of this compound.

Quantitative Data

The concentration of this compound and its derivatives varies significantly depending on the source, its processing, and the analytical method used. The following tables summarize quantitative data reported in the literature.

Table 1: Concentration in Solid Plant Materials

Natural Source Material Compound(s) Concentration Range Notes
Oak (Quercus spp.) Heartwood This compound & Castalagin 39% - 73% of total ellagitannins Represents the most abundant ellagitannins.[4]
Oak (Quercus spp.) Heartwood Total Ellagitannins 6 - 42 mg/g dry wood High variability between individual trees.[4]
Oak (Quercus spp.) Heartwood (Toasted) This compound Loss from 20.3 to 4.32 mg/g Toasting significantly reduces concentration.[14]
Chestnut (C. sativa) Heartwood This compound & Castalagin Up to 63 mg/g dry wood [3]
Chestnut (C. sativa) Wood This compound Up to 163.85 mg/g Using optimized ultrasonic extraction with Acetone/Water.[7]

| Chestnut (C. sativa) | Leaf Extract | this compound & Castalagin | 10.7 - 12.4 mg/g dry extract | Represents ~1.1-1.2% of the total extract.[15] |

Table 2: Concentration in Aged Beverages

Beverage Compound(s) Concentration Range Notes
Brandies This compound & Castalagin 9 - 12 mg/L [16][17]

| Red Wine (Cabernet Sauvignon) | Total Ellagitannins | 0.6 - 15.5 mg/L | After 6-12 months of aging in oak barrels.[16][17] |

Experimental Protocols

The extraction and quantification of this compound require specific and optimized protocols due to the reactivity and complexity of ellagitannins.

Extraction from Solid Matrices (Wood, Leaves)
  • Sample Preparation: The raw material (e.g., heartwood, leaves) is air-dried and ground into a fine powder (<0.5 mm) to maximize the surface area for extraction.

  • Solvent Extraction: A polar solvent system is typically used. Common choices include:

    • Methanol or Aqueous Methanol: Often used as a reference solvent, though it may have lower recovery for certain polyphenols compared to water in HPLC analysis.[18][19]

    • Acetone/Water (e.g., 7:3 v/v): An effective mixture for extracting a broad range of phenolic compounds from wood.[5]

    • Ethanol/Water (e.g., 50:50 v/v): Used for creating extracts from plant leaves.[15]

  • Extraction Method:

    • Maceration: The powdered sample is soaked in the solvent for a defined period with agitation.

    • Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can significantly improve extraction efficiency and yield.[7]

  • Filtration and Concentration: The resulting mixture is filtered to remove solid particles. The solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification of Extracts

For detailed analysis or isolation, crude extracts often require further purification to remove interfering compounds.

  • Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent cartridge (e.g., Amberlite XAD7 HP resin) to selectively retain polyphenols, which are then eluted with a solvent like methanol.[12]

  • Gel Permeation Chromatography (GPC): The extract is further purified on a size-exclusion gel (e.g., Sephadex LH-20 or TSK 40 HW) to separate tannins from other smaller molecules.[12]

Quantification and Analysis

High-performance chromatography methods are essential for the accurate quantification of this compound and its derivatives.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust method for quantification.[18][19]

    • Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (acetonitrile or methanol).

    • Stationary Phase: A C18 reversed-phase column is typically used.

    • Detection: DAD is set to monitor wavelengths around 250-280 nm for tannins.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level derivatives in complex matrices like wine.[10][15][16]

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

    • Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For this compound/castalagin, the m/z transition is often 933 → 631 or 933 → 613.[15][16]

The general workflow for analysis is depicted below.

G cluster_purification Optional Purification sample 1. Sample Preparation (Grinding, Drying) extraction 2. Extraction (e.g., Ultrasonic, Maceration) Solvent: Acetone/Water, MeOH sample->extraction filtration 3. Filtration & Concentration (Rotary Evaporation) extraction->filtration crude Crude Tannin Extract filtration->crude spe 4a. Solid-Phase Extraction (e.g., XAD7 Resin) crude->spe analysis 5. Chromatographic Analysis crude->analysis gpc 4b. Gel Permeation Chromatography spe->gpc gpc->analysis hplc HPLC-DAD analysis->hplc lcms LC-MS/MS analysis->lcms data 6. Data Analysis (Quantification) hplc->data lcms->data

General workflow for extraction and analysis of this compound.

Biological Activity and Signaling Pathways

This compound's biological effects are a subject of ongoing research. One of the key mechanisms identified is its interaction with cellular signaling pathways related to inflammation and cell proliferation.

  • Inhibition of DNA Topoisomerase II: this compound and its derivative acutissimin A are known inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[1][2] This activity is the basis for their potential antitumor properties.

  • Anti-inflammatory Effects: In studies involving gastric epithelial cells, this compound and castalagin were shown to inhibit the release of the pro-inflammatory cytokine IL-8 induced by H. pylori infection. This effect was linked to the attenuation of the NF-κB signaling pathway.[15]

  • Protection of Pancreatic β-Cells: this compound has been shown to protect pancreatic cells from inflammation induced by methylglyoxal (B44143) (a precursor of advanced glycation end products), suggesting a role in mitigating diabetic complications.[8]

A simplified diagram of the proposed anti-inflammatory action via NF-κB inhibition is presented below.

G HP H. pylori Infection (Inflammatory Stimulus) IKK IKK Activation HP->IKK IKB Phosphorylation & Degradation of IκBα IKK->IKB NFKB NF-κB Translocation to Nucleus IKB->NFKB GENE Gene Transcription NFKB->GENE IL8 IL-8 Release (Inflammation) GENE->IL8 VES This compound VES->IKB Inhibition

Inhibition of the NF-κB pathway by this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Vescalagin, a complex C-glycosidic ellagitannin. It includes quantitative data, detailed experimental protocols, and visualizations of its biological pathways and analytical workflows to support research and development activities.

Core Physicochemical Properties

This compound is a hydrolyzable tannin found predominantly in oak and chestnut wood.[1] It is a diastereoisomer of castalagin (B1583131) and is known for its significant antioxidant and biological activities.[2][3][4][5]

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C41H26O26[1][6][7]
Molecular Weight 934.6 g/mol [1][6][7]
Exact Mass 934.0712[1]
Appearance White-yellowish solid powder[1][7]
Melting Point 200 °C[1][6]
Solubility Soluble in DMSO, methanol, and water.[1][5][7] Described as extremely soluble in water.[3][4][1][3][4][5][7]
Purity Typically >98%[1]
Storage Conditions Dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and quantification of this compound.

Table 2: Key Spectroscopic Data for this compound

TechniqueIon/SignalObserved m/z or ShiftReferences
Electrospray Ionization Mass Spectrometry (ESI-MS) [M+H]⁺ (protonated ion)935[1]
[M+Na]⁺ (sodium adduct)957[1]
[M+K]⁺ (potassium adduct)973[1]
[M-H]⁻ (deprotonated ion)933.064[8]
MALDI-TOF Mass Spectrometry [M+Na]⁺ (predominant ion)957 (calculated)[1]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMRUsed for complete structural determination and stereochemical revision.[9][10]

High-resolution mass spectrometry has been employed to confirm the exact molecular formula of this compound.[1] Furthermore, extensive 1D and 2D NMR studies have been instrumental in its structural determination.[9] Computational DFT calculations of its NMR spectra were used to revise the stereochemistry of its triphenoyl moiety.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate isolation, identification, and quantification of this compound.

A method for the detection and identification of oak ellagitannins, including this compound, from red wine has been developed.[11] This protocol is crucial for studying the contribution of wood compounds to wine chemistry.

  • Step 1: Solid Phase Extraction (SPE)

    • Stationary Phase: C-18 Sep-Pak cartridges.

    • Procedure: Wine samples are passed through the C-18 cartridge to retain polyphenolic compounds, including this compound, while separating them from more polar matrix components like sugars and organic acids.

    • Elution: The retained compounds are eluted with a suitable organic solvent (e.g., methanol).

  • Step 2: Size Exclusion Chromatography (SEC)

    • Stationary Phase: Hand-packed Sephadex LH-20 minicolumns.

    • Procedure: The eluate from the SPE step is applied to the SEC column. This step separates compounds based on their molecular size, effectively isolating the larger ellagitannins like this compound from smaller phenolic molecules.[11]

  • Step 3: Analysis

    • The fractions collected from SEC are analyzed by HPLC-MS to identify and quantify this compound.[11]

G Workflow for this compound Extraction from Wine cluster_0 Sample Preparation cluster_1 Fractionation cluster_2 Analysis WineSample Red Wine Sample SPE Step 1: Solid Phase Extraction (C-18 Cartridge) WineSample->SPE Load Sample SEC Step 2: Size Exclusion Chromatography (Sephadex LH-20) SPE->SEC Elute & Load Analysis Step 3: HPLC-MS Analysis SEC->Analysis Analyze Fractions

Caption: Experimental workflow for the extraction and analysis of this compound.

A highly sensitive and accurate method for quantifying this compound in red wine utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Multiple Reaction Monitoring (MRM) mode.[12]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Sample Preparation: May involve the extraction protocol described above or a simpler dilute-and-shoot approach depending on the sample matrix.

  • Chromatography: Reverse-phase HPLC is typically used to separate this compound from other wine components.

  • Mass Spectrometry (MRM):

    • The precursor ion (e.g., [M-H]⁻ at m/z 933.1) is selected in the first quadrupole.

    • The precursor ion is fragmented in the collision cell.

    • Specific product ions are monitored in the third quadrupole. This high specificity allows for accurate quantification even in complex matrices.

  • Calibration: Matrix-matched calibration curves are used to ensure accuracy by accounting for matrix effects.[12]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating specific cellular signaling pathways.

This compound acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II (Top2α), a key enzyme in DNA replication and a target for anticancer drugs.[13] Unlike poison inhibitors (e.g., etoposide) that trap the Top2-DNA covalent complex, this compound is a catalytic inhibitor.

This mechanism involves:

  • Binding: this compound binds to the Top2α enzyme.

  • Inhibition of Catalytic Activity: It inhibits the decatenation activity of the enzyme without inducing DNA double-strand breaks.[13]

  • Prevention of Covalent Complex Formation: this compound can prevent the formation of Top2α-DNA covalent complexes that are induced by other agents like etoposide.[13]

The preferential inhibition of the Top2α isoform over Top2β is significant, as Top2β inhibition is often associated with the cardiotoxicity and secondary malignancies linked to some chemotherapeutic agents.[13]

G This compound's Inhibition of DNA Topoisomerase IIα cluster_etoposide Etoposide (Poison Inhibitor) This compound This compound Top2a DNA Topoisomerase IIα (Top2α) This compound->Top2a Inhibits Catalytic Activity Top2a_DNA_Complex Top2α-DNA Covalent Complex This compound->Top2a_DNA_Complex Prevents Formation DNA_Replication DNA Replication & Transcription Top2a->DNA_Replication Enables Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cell_Proliferation Etoposide Etoposide Etoposide->Top2a_DNA_Complex Traps DSB DNA Double-Strand Breaks Top2a_DNA_Complex->DSB

Caption: this compound's mechanism as a catalytic inhibitor of Top2α.

This compound has demonstrated protective effects against methylglyoxal (B44143) (MG)-induced inflammation and damage in pancreatic β-cells.[14] This is relevant for research into diabetic complications.

The proposed pathway includes:

  • Upregulation of Antioxidant Defense: this compound elevates the levels of glutathione (B108866) (GSH) and antioxidant enzymes.

  • Downregulation of Stress-Activated Kinases: It subsequently downregulates the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[14]

  • Protection of β-Cells: This reduction in inflammatory signaling protects pancreatic β-cells from damage.

G This compound's Anti-inflammatory Pathway in Pancreatic β-Cells MG Methylglyoxal (MG) (Inflammatory Stressor) MAPK_Pathway JNK / p38 MAPK Pathway MG->MAPK_Pathway Activates This compound This compound Antioxidants Glutathione & Antioxidant Enzymes This compound->Antioxidants Upregulates This compound->MAPK_Pathway Downregulates Antioxidants->MAPK_Pathway Inhibits Inflammation Pancreatic β-Cell Inflammation & Damage MAPK_Pathway->Inflammation Promotes

Caption: Protective mechanism of this compound in pancreatic β-cells.

References

Methodological & Application

Application Notes and Protocols for Vescalagin Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a potent ellagitannin found in various plant species, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant strains.[1][2][3][4][5] This document provides detailed protocols for assessing the antibacterial activity of this compound, enabling researchers to evaluate its efficacy and potential as a novel antimicrobial agent. The primary mechanism of action for this compound appears to be the disruption of the bacterial cell wall through the modulation of peptidoglycan assembly, ultimately leading to cell death.[1][2][3]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainTypeMIC Range (mg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive0.125 - 0.250[1]
Methicillin-Resistant Staphylococcus epidermidis (MRSE)Gram-positive0.125[1]
Staphylococcus aureus (SA)Gram-positive0.250[1]
Pseudomonas aeruginosa (PA)Gram-negative> 1.000[1]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainTypeMBC Range (mg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive0.250 - 1.000[1]
Methicillin-Resistant Staphylococcus epidermidis (MRSE)Gram-positive0.250 - 1.000[1]
Staphylococcus aureus (SA)Gram-positive0.500 - 1.000[1]
Pseudomonas aeruginosa (PA)Gram-negative> 1.000[1]

Experimental Protocols

Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antibacterial activity of this compound.[6][7][8][9][10]

Materials:

  • This compound extract or purified compound

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., MRSA, S. aureus, E. coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Positive control (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)

  • Negative control (solvent used to dissolve this compound, e.g., sterile distilled water or DMSO)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a loopful of the test bacterium from a fresh culture into a tube of sterile nutrient broth. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plates: Dip a sterile swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Create Wells: Use a sterile cork borer to punch uniform wells into the agar.

  • Add this compound: Prepare different concentrations of this compound solution. Add a fixed volume (e.g., 50-100 µL) of each this compound concentration, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

G cluster_prep Preparation cluster_procedure Procedure Bacterial_Culture Bacterial Culture Inoculation Inoculate MHA Plate with Bacteria Bacterial_Culture->Inoculation MHA_Plate MHA Plate MHA_Plate->Inoculation Create_Wells Create Wells in Agar Inoculation->Create_Wells Add_this compound Add this compound Solution to Wells Create_Wells->Add_this compound Incubation Incubate Plate Add_this compound->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

Caption: Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of this compound that inhibits visible bacterial growth.[11][12][13][14][15]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Sterile Mueller-Hinton Broth (MHB)

  • Micropipettes and multichannel pipettes

  • Plate reader (optional, for spectrophotometric reading)

  • Positive and negative controls

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: A well with a known antibiotic.

    • Negative Control: A well with only the bacterial inoculum in MHB (no this compound).

    • Sterility Control: A well with MHB only (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

G cluster_setup Plate Setup cluster_assay Assay Vescalagin_Dilutions Prepare this compound Serial Dilutions Inoculate_Plate Inoculate Wells Vescalagin_Dilutions->Inoculate_Plate Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[1]

Materials:

  • Results from the MIC assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculture from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plate Aliquots: Spot the aliquots onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.

Proposed Mechanism of Action

This compound is believed to exert its antibacterial effect by interfering with the synthesis and integrity of the bacterial cell wall.[1][2] In Gram-positive bacteria, it is proposed that this compound directly binds to the peptidoglycan layer, disrupting its normal assembly and leading to cell wall damage and subsequent cell death.[1][2]

G cluster_this compound This compound Action cluster_bacteria Bacterial Cell This compound This compound Peptidoglycan Peptidoglycan Layer This compound->Peptidoglycan Binds to and modulates assembly Cell_Wall_Disruption Cell Wall Disruption Peptidoglycan->Cell_Wall_Disruption Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Cell_Death

Caption: Proposed mechanism of this compound's antibacterial activity.

References

Application Notes and Protocols for Investigating the In Vitro Anti-inflammatory Effects of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glucosidic ellagitannin found in various plant species, including oak and chestnut, has garnered scientific interest for its potential therapeutic properties. Emerging in vitro evidence suggests that this compound possesses significant anti-inflammatory activities. These application notes provide a comprehensive overview of the mechanisms underlying this compound's anti-inflammatory effects and detailed protocols for their investigation in a laboratory setting. The primary mechanism of action identified is the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document will also explore potential effects on other key inflammatory pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways, for which protocols are provided for further investigation.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and its isomer, castalagin.

Table 1: Inhibition of Pro-inflammatory Cytokine Release by this compound/Castalagin

Cell LineInflammatory StimulusCytokine MeasuredCompoundIC50 ValueReference
GES-1 (Human Gastric Epithelial)Helicobacter pyloriIL-8This compound/Castalagin~11 µM[1]
HaCaT (Human Keratinocytes) / C. acnes co-cultureCutibacterium acnesIL-8Castanea sativa leaf extract< 25 µg/mL[2]
HaCaT (Human Keratinocytes) / C. acnes co-cultureCutibacterium acnesIL-6Castanea sativa leaf extract< 25 µg/mL[2]

Table 2: Effects of Castalagin on Inflammatory Signaling Pathways

Cell LineInflammatory StimulusPathway ComponentEffectCompound ConcentrationReference
Bone Marrow-Derived MacrophagesRANKLPhospho-ERKSuppression1 µM[3]
Bone Marrow-Derived MacrophagesRANKLPhospho-JNKSuppression1 µM[3]
Bone Marrow-Derived MacrophagesRANKLPhospho-p38Suppression1 µM[3]
Bone Marrow-Derived MacrophagesRANKLNF-κBDecreased Protein Levels1 µM[3]

Mandatory Visualizations

Figure 1: General experimental workflow for in vitro anti-inflammatory assessment.

NF_kB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS, H. pylori) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK Inhibition MAPK_Pathway Potential Inhibition of the MAPK Signaling Pathway by this compound LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Nucleus Nucleus AP1->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->MAPKKK Potential Inhibition NLRP3_Pathway Potential Inhibition of the NLRP3 Inflammasome by this compound Signal1 Signal 1 (Priming) (e.g., LPS) NFkB_Activation NF-κB Activation Signal1->NFkB_Activation NLRP3_proIL1B_expression Upregulation of NLRP3 & pro-IL-1β NFkB_Activation->NLRP3_proIL1B_expression Signal2 Signal 2 (Activation) (e.g., ATP, Nigericin) NLRP3_Assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1B_Maturation IL-1β Maturation & Secretion Caspase1_Activation->IL1B_Maturation This compound This compound This compound->NFkB_Activation Potential Inhibition This compound->NLRP3_Assembly Potential Inhibition

References

Application Notes and Protocols: Vescalagin Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Vescalagin Cell-Based Assay for Evaluation of Topoisomerase IIα Inhibition in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a C-glucosidic ellagitannin found in oak and chestnut woods, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] Research has highlighted its potential as an antioxidant, antimicrobial, and antitumor agent.[3][4][5][6] A key mechanism underlying its anticancer properties is the inhibition of DNA topoisomerase IIα (Top2α), an essential enzyme involved in DNA replication and chromosome segregation.[3][7] Unlike etoposide, a clinically used Top2α inhibitor that can lead to secondary malignancies through its action on the Top2β isoform, this compound exhibits preferential catalytic inhibition of Top2α.[7] This makes this compound a promising candidate for the development of more selective and potentially safer anticancer therapies.

These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on Topoisomerase IIα in a human cancer cell line.

Principle

This assay quantifies the cytotoxic effects of this compound on a cancer cell line that expresses Top2α. The protocol is based on the principle that inhibition of Top2α will lead to a decrease in cell viability, which can be measured using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) of this compound is determined to quantify its potency as a Top2α inhibitor.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's inhibitory activity from relevant studies.

CompoundTargetCell LineIC50 (µM)Reference
This compoundPARP1-2.67[8]
CastalaginPARP1-0.86[8]

Note: While the primary focus of this protocol is on Top2α, specific IC50 values for this compound on Top2α in a cell-based assay were not explicitly found in the initial search results. The provided data for PARP1 inhibition serves as an example of this compound's potent enzymatic inhibition. Researchers should determine the IC50 for Top2α experimentally using the protocol below.

Experimental Protocols

Materials and Reagents
  • Human cancer cell line expressing Top2α (e.g., CEM, SH-SY5Y)[7][8]

  • This compound (≥98% purity)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Top2α-expressing cancer cells cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seeding Seed cells into 96-well plates cell_harvest->cell_seeding vescalagin_prep Prepare serial dilutions of this compound add_treatment Add this compound dilutions to cells vescalagin_prep->add_treatment incubation Incubate for 48-72 hours add_treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., CEM) in complete culture medium in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase and perform a cell count to determine cell viability and density.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

This compound's cytotoxic effect in cancer cells is mediated through its inhibition of Topoisomerase IIα. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.

signaling_pathway cluster_dna_process Normal DNA Processing This compound This compound Top2a Topoisomerase IIα (Top2α) This compound->Top2a Inhibits DNA_Breaks Transient DNA Double-Strand Breaks Top2a->DNA_Breaks Top2α catalytic cycle DNA_Replication DNA Replication & Transcription DNA_Replication->Top2a Top2α catalytic cycle Religation DNA Religation DNA_Breaks->Religation Top2α catalytic cycle Religation->DNA_Replication Top2α catalytic cycle Cell_Cycle_Arrest Cell Cycle Arrest Religation->Cell_Cycle_Arrest Failure to religate leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis triggers

Caption: this compound's inhibition of the Topoisomerase IIα catalytic cycle.

By catalytically inhibiting Top2α, this compound prevents the re-ligation of the transient double-strand breaks created by the enzyme.[7] This leads to the accumulation of DNA damage, which in turn triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

Conclusion

The provided cell-based assay protocol offers a robust method for evaluating the inhibitory potency of this compound against Topoisomerase IIα in a cancer cell context. This assay is a critical step in the preclinical assessment of this compound as a potential anticancer therapeutic. Further investigations may involve more specific assays to confirm the mechanism of action, such as assessing the formation of Top2α-DNA covalent complexes. The preferential inhibition of the α isoform of Top2 by this compound suggests a promising avenue for developing targeted cancer therapies with potentially reduced side effects.[7]

References

Application Notes and Protocols for Vescalagin Extraction from Chestnut Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin found abundantly in chestnut wood (Castanea sativa), has garnered significant interest in the scientific community for its diverse biological activities. These include potent antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1] This document provides detailed methodologies for the extraction of this compound from chestnut wood, tailored for research, and drug development applications. The protocols outlined below are based on established scientific literature and are designed to yield high-purity this compound for further investigation.

Data Presentation: Quantitative Extraction of this compound

The efficiency of this compound extraction is influenced by several factors, including the extraction method, solvent system, temperature, and duration. Below is a summary of quantitative data from various studies to guide the selection of an appropriate extraction strategy.

Extraction MethodSolvent SystemTemperature (°C)Wood to Solvent RatioDurationThis compound Yield (mg/g of dry wood)Reference
MacerationWater1001:10 and 1:1530-60 min (multiple steps)Not explicitly stated for this compound alone, but high tannin yields reported.[2]
MacerationMethanolRoom Temperature1:500 (w/v)30 min-[3]
MacerationWaterRoom Temperature1:500 (w/v)30 min-[3]
Ultrasound-Assisted ExtractionAcetone (B3395972)Not SpecifiedNot SpecifiedNot SpecifiedUp to 163.85[4]
Ultrasound-Assisted ExtractionAcetone + WaterNot SpecifiedNot SpecifiedNot SpecifiedUp to 144.13[4]
Supercritical CO₂ ExtractionCO₂ + Acetone + Water40Not SpecifiedNot SpecifiedUp to 81.47[4]
Soxhlet ExtractionAcetone + WaterNot SpecifiedNot SpecifiedNot SpecifiedUp to 131.57[4]
Soxhlet ExtractionAcetoneNot SpecifiedNot SpecifiedNot SpecifiedUp to 95.04[4]

Note: The yields can vary depending on the specific source of chestnut wood, its seasoning time, and the precise experimental conditions. The use of acetone and water mixtures appears to be effective for achieving high yields of this compound.[4]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol describes a standard laboratory-scale method for extracting this compound using a simple maceration technique.

Materials:

  • Chestnut wood chips or powder

  • Solvents: Acetone, Water (deionized)

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Grind air-dried chestnut wood into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 10 g of the chestnut wood powder and place it in a 250 mL beaker.

    • Add 100 mL of an acetone:water (7:3 v/v) solvent mixture.

    • Place the beaker on a magnetic stirrer with a heating plate.

    • Stir the mixture at 50°C for 2 hours.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the solvent mixture to ensure maximum recovery of the extract.

  • Solvent Removal:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 45°C to remove the acetone.

    • The remaining aqueous solution can be used for further analysis or purification.

  • Drying (Optional):

    • For a solid extract, freeze-dry the aqueous concentrate to obtain a powder rich in this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency, often resulting in higher yields in a shorter time.

Materials:

  • Chestnut wood chips or powder

  • Solvents: Acetone

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Prepare the chestnut wood as described in Protocol 1.

  • Extraction:

    • Place 5 g of chestnut wood powder in a 100 mL centrifuge tube.

    • Add 50 mL of acetone.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant (the extract).

  • Filtration and Concentration:

    • Filter the supernatant through a 0.45 µm syringe filter for analytical purposes or through filter paper for larger volumes.

    • Remove the solvent using a rotary evaporator as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

Vescalagin_Extraction_Workflow start Chestnut Wood grinding Grinding/Powdering start->grinding extraction Solid-Liquid Extraction (e.g., Maceration, UAE) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration drying Drying (Freeze-Drying) concentration->drying analysis Analysis (HPLC, LC-MS) drying->analysis

Caption: Experimental workflow for this compound extraction.

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway. The following diagram illustrates a proposed mechanism based on current understanding of ellagitannin bioactivity.

Vescalagin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor TLR4/TNFR stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb_n NF-κB (p65/p50) (Active) nfkb->nfkb_n Translocation This compound This compound This compound->ikk Inhibition ikb_nfkb->nfkb Release dna DNA nfkb_n->dna Binding genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) dna->genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Signaling Pathway of this compound's Antioxidant Action

The antioxidant activity of this compound may be mediated through the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.

Vescalagin_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress ROS keap1 Keap1 stress->keap1 Oxidation of Cysteine Residues keap1_nrf2 Keap1-Nrf2 (Inactive) keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 nrf2_n Nrf2 (Active) nrf2->nrf2_n Translocation This compound This compound This compound->keap1 Induces Conformational Change keap1_nrf2->nrf2 Release are ARE (Antioxidant Response Element) nrf2_n->are Binding genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Transcription

Caption: Proposed antioxidant mechanism of this compound.

References

Application Notes and Protocols for Vescalagin in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glucosidic ellagitannin found in various plants, including oak and chestnut wood, has emerged as a promising natural compound in the field of neurodegenerative disease research.[1][2] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anti-amyloidogenic properties, make it a compelling candidate for investigation as a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.[1][3] These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in key in vitro experiments relevant to neurodegenerative disease research.

Mechanisms of Action

This compound exerts its neuroprotective effects through several key mechanisms:

  • Inhibition of Amyloid-Beta Fibrillization: A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils. This compound has been shown to inhibit this process, promoting the formation of non-toxic, off-pathway aggregates.[1] This action is attributed to its ability to remodel the secondary structure of Aβ, interfering with the formation of β-sheet-rich structures that are crucial for fibril elongation.[3]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound, as a potent antioxidant, can help mitigate this damage by neutralizing reactive oxygen species (ROS), thereby protecting neurons from oxidative insults.[1]

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair and cell death pathways. Overactivation of PARP-1 can lead to neuronal death. This compound has been identified as an inhibitor of PARP-1, suggesting a direct role in preventing neuronal apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound.

ParameterTargetValueCell Line/SystemReference
IC50 PARP-12.67 µMEnzyme Assay[4][5]

Further quantitative data on the inhibition of amyloid-beta and alpha-synuclein (B15492655) aggregation, as well as dose-response effects on neuroprotection, are currently under investigation in ongoing research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for investigating its neuroprotective effects.

cluster_0 This compound's Neuroprotective Mechanisms cluster_1 Inhibition of Protein Aggregation cluster_2 Cellular Protection This compound This compound Abeta Amyloid-Beta (Aβ) Monomers This compound->Abeta Remodels Structure OxidativeStress Oxidative Stress (ROS) This compound->OxidativeStress Antioxidant Effect PARP1 PARP-1 Overactivation This compound->PARP1 Inhibition Neuroprotection Neuroprotection This compound->Neuroprotection Ab_agg Toxic Aβ Aggregates/Fibrils Abeta->Ab_agg Aggregation NonToxic_agg Non-Toxic Aβ Aggregates Abeta->NonToxic_agg Promotes off-pathway aggregation NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage PARP1->NeuronalDamage Neuroprotection->NeuronalDamage Prevents

Caption: Key neuroprotective mechanisms of this compound.

cluster_0 Experimental Workflow for this compound Evaluation start Start prepare_this compound Prepare this compound Stock Solution start->prepare_this compound prepare_protein Prepare Aβ or α-Synuclein Monomers start->prepare_protein cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture aggregation_assay Protein Aggregation Assay (e.g., Thioflavin T) prepare_this compound->aggregation_assay treat_cells Treat Cells with this compound prepare_this compound->treat_cells prepare_protein->aggregation_assay structural_analysis Structural Analysis of Aggregates (AFM, CD Spectroscopy) aggregation_assay->structural_analysis toxicity_model Induce Neurotoxicity (e.g., with Aβ oligomers) cell_culture->toxicity_model toxicity_model->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay end End viability_assay->end structural_analysis->end

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Inhibition of Amyloid-Beta (Aβ) Aggregation using Thioflavin T (ThT) Assay

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ fibrillization in the presence and absence of this compound.

Materials:

  • Amyloid-beta (1-42) peptide

  • This compound

  • Thioflavin T (ThT)

  • Sterile, deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

Protocol:

  • Preparation of Aβ Monomers:

    • Dissolve lyophilized Aβ peptide in sterile, deionized water to a concentration of 1 mg/mL.

    • Aliquot and store at -80°C.

    • Prior to use, thaw an aliquot and dilute to the desired working concentration (e.g., 10 µM) in PBS.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions to achieve a range of final concentrations for testing (e.g., 1 µM to 100 µM).

  • ThT Assay:

    • In a 96-well plate, combine the Aβ solution, this compound (or vehicle control), and ThT solution (final concentration of ~10 µM).

    • The final volume in each well should be consistent (e.g., 200 µL).

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation curves.

    • Calculate the percentage of inhibition by comparing the fluorescence of this compound-treated samples to the control at the plateau phase.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Neuroprotection Assessment using MTT Assay in SH-SY5Y Cells

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability. This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Aβ oligomers (prepared separately)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into a 96-well plate at a density of ~1x104 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare Aβ oligomers according to established protocols.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Add Aβ oligomers to the wells to induce toxicity (final concentration typically in the low micromolar range).

    • Include control wells (untreated cells, cells treated with this compound alone, and cells treated with Aβ oligomers alone).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against this compound concentration to determine the dose-dependent neuroprotective effect.

Analysis of Aβ Fibril Morphology using Atomic Force Microscopy (AFM)

Principle: AFM provides high-resolution imaging of the surface topography of Aβ aggregates, allowing for the visualization of changes in fibril morphology in the presence of this compound.[6]

Protocol:

  • Sample Preparation:

    • Incubate Aβ monomers with and without this compound under conditions that promote fibrillization (as in the ThT assay).

    • At various time points, take aliquots of the reaction mixture.

    • Deposit a small volume (e.g., 10 µL) of the sample onto a freshly cleaved mica surface.

    • Allow the sample to adsorb for a few minutes.

    • Gently rinse the mica with deionized water to remove unbound material and salts.

    • Dry the sample under a gentle stream of nitrogen gas.

  • AFM Imaging:

    • Image the samples using an AFM in tapping mode to minimize sample damage.

    • Acquire images from multiple areas of the mica surface to ensure representative data.

  • Image Analysis:

    • Analyze the images to characterize the morphology of the aggregates (e.g., fibril length, height, and overall structure).

    • Compare the morphology of Aβ aggregates formed in the presence and absence of this compound.

Assessment of Aβ Secondary Structure by Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is a technique used to study the secondary structure of proteins. It can be used to monitor the conformational changes of Aβ from a random coil to a β-sheet structure during aggregation and how this compound affects this transition.[1]

Protocol:

  • Sample Preparation:

    • Prepare solutions of Aβ monomers with and without this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • The final concentration of Aβ should be in the range of 10-50 µM.

  • CD Spectroscopy:

    • Record CD spectra of the samples at different time points of incubation at 37°C.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Scan in the far-UV region (e.g., 190-260 nm).

    • Record the spectrum of the buffer and this compound alone as a baseline.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectra.

    • Analyze the changes in the CD signal, particularly the development of a minimum around 218 nm, which is characteristic of β-sheet structures.

    • Deconvolute the spectra using appropriate software to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).

Conclusion

This compound presents a compelling profile for further investigation in the context of neurodegenerative diseases. Its ability to interfere with key pathological processes, such as protein aggregation and oxidative stress, underscores its potential as a lead compound for drug development. The protocols outlined in these application notes provide a framework for researchers to explore the neuroprotective properties of this compound in a laboratory setting. Further research is warranted to fully elucidate its mechanisms of action, particularly its effects on other neurodegenerative-related proteins like alpha-synuclein, and to evaluate its efficacy in more complex in vivo models.

References

Application Notes and Protocols for In Vitro Anticancer Activity Screening of Vescalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin found in various plant species, including oak and chestnut wood, has garnered interest for its diverse bioactive properties, including potential antitumor activities.[1] This polyphenolic compound is known to exert cytotoxic effects through multiple mechanisms, primarily by acting as a dual inhibitor of two critical nuclear enzymes: Poly(ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase IIα.[2][3] By targeting these enzymes, this compound can interfere with DNA repair and replication processes, leading to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide a summary of the known anticancer activities of this compound, detailed protocols for key in vitro screening assays, and visual guides to the experimental workflows and implicated signaling pathways.

Quantitative Data Summary: Bioactivity of this compound

The following tables summarize the quantitative data available for this compound's inhibitory and cytotoxic activities. It is important to note that while the enzymatic inhibition data is for pure this compound, some cellular cytotoxicity data is derived from ellagitannin-enriched fractions containing this compound.

Table 1: Enzymatic Inhibition by this compound

Target Enzyme Inhibition Metric Value (µM) Cell Line/System Reference
PARP1 IC50 2.67 Enzyme Assay [2]

| DNA Topoisomerase IIα | - | Selective Inhibition | Enzyme Assay |[3] |

Table 2: Cytotoxicity of this compound and Related Extracts

Cell Line Cancer Type Compound/Extract Incubation Time IC50 Value Reference
CEM Human Erythroleukemic This compound Not Specified ~1 µM (effective conc.) [3]
SH-SY5Y Neuroblastoma This compound Not Specified < 5 µM (effective conc.) [2]

| HepG2 | Hepatocellular Carcinoma | Ellagitannin-Enriched Fraction | 24 hours | 113 µg/mL |[4] |

Note: Further studies are required to determine the specific IC50 values of pure this compound across a broader panel of human cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound's anticancer effects are primarily attributed to its ability to induce significant cellular stress by targeting DNA maintenance machinery. It acts as a catalytic inhibitor of DNA topoisomerase IIα, preventing the resealing of DNA strands and leading to the accumulation of single-strand breaks.[3] Concurrently, it inhibits PARP1, a key enzyme in the DNA damage response pathway, which would normally repair such breaks. This dual inhibition leads to a state of genomic instability, triggering downstream signaling cascades that activate cell cycle checkpoints and programmed cell death (apoptosis).

G Proposed Anticancer Mechanism of this compound cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound TopII DNA Topoisomerase IIα This compound->TopII inhibits PARP1 PARP1 This compound->PARP1 inhibits DNAdamage DNA Single-Strand Breaks Accumulate TopII->DNAdamage RepairInhibit DNA Repair Inhibition PARP1->RepairInhibit leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNAdamage->CellCycleArrest RepairInhibit->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis triggers Caspase Caspase Activation Apoptosis->Caspase

Caption: this compound inhibits Topoisomerase IIα and PARP1, leading to DNA damage, cell cycle arrest, and apoptosis.

Experimental Protocols

Herein are detailed protocols for the fundamental assays used to screen the in vitro anticancer activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

G MTT Assay Workflow start Start plate_cells 1. Plate cells in a 96-well plate start->plate_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 add_this compound 3. Add serial dilutions of this compound incubate1->add_this compound incubate2 4. Incubate for 24-72h add_this compound->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 1-4h add_mtt->incubate3 add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs 8. Read absorbance at ~570 nm add_solubilizer->measure_abs analyze 9. Calculate % viability and IC50 value measure_abs->analyze end End analyze->end

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if this compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

G Apoptosis Assay Workflow start Start treat_cells 1. Treat cells with This compound (e.g., IC50 conc.) start->treat_cells harvest_cells 2. Harvest cells by centrifugation treat_cells->harvest_cells wash_pbs 3. Wash cells with ice-cold PBS harvest_cells->wash_pbs resuspend 4. Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate 6. Incubate for 15-20 min in the dark add_stains->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer analyze_flow 8. Analyze by Flow Cytometry add_buffer->analyze_flow end End analyze_flow->end

Caption: Workflow for detecting apoptosis via Annexin V-FITC and PI staining.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with this compound at the desired concentration (e.g., IC50) and for a specific duration. Include an untreated control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with ice-cold PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

G Cell Cycle Analysis Workflow start Start treat_cells 1. Treat cells with This compound start->treat_cells harvest_cells 2. Harvest cells & create single-cell suspension treat_cells->harvest_cells fix_cells 3. Fix cells in cold 70% ethanol (B145695) harvest_cells->fix_cells wash_cells 4. Wash cells with PBS to remove ethanol fix_cells->wash_cells rnase_treat 5. Treat with RNase A to remove RNA wash_cells->rnase_treat pi_stain 6. Stain with Propidium Iodide (PI) solution rnase_treat->pi_stain incubate 7. Incubate for 5-30 min pi_stain->incubate analyze_flow 8. Analyze by Flow Cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Protocol:

  • Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Harvesting: Collect approximately 1-2 x 10^6 cells. Create a single-cell suspension in PBS.

  • Fixation: Centrifuge cells at 500 x g for 5-10 minutes. Resuspend the pellet and add 2-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (cells can be stored at -20°C for several weeks).[6]

  • Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 800 x g) for 5-10 minutes to pellet. Discard the ethanol and wash the cell pellet twice with PBS.[7]

  • RNase Treatment: Resuspend the cell pellet in a small volume of PBS containing RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[7]

  • PI Staining: Add PI staining solution (final concentration of ~50 µg/mL) to the cell suspension.[7]

  • Incubation: Incubate for 5-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out doublets and aggregates.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for validating the molecular targets of this compound and observing changes in key signaling proteins involved in DNA damage response and apoptosis (e.g., γH2AX, cleaved PARP, Caspase-3).

G Western Blotting Workflow start Start treat_cells 1. Treat cells with This compound start->treat_cells lyse_cells 2. Lyse cells & quantify protein concentration treat_cells->lyse_cells sds_page 3. Separate proteins by size via SDS-PAGE lyse_cells->sds_page transfer 4. Transfer proteins to a membrane (PVDF/Nitrocellulose) sds_page->transfer block 5. Block non-specific binding sites transfer->block primary_ab 6. Incubate with Primary Antibody (overnight, 4°C) block->primary_ab wash1 7. Wash with TBST primary_ab->wash1 secondary_ab 8. Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 9. Wash with TBST secondary_ab->wash2 detect 10. Detect with ECL reagent and image wash2->detect end End detect->end

Caption: Workflow for protein expression analysis using Western Blotting.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • Gel Electrophoresis (SDS-PAGE): Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP, anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) detection reagent and capture the signal using a digital imager or X-ray film. Analyze band intensities using densitometry software.

References

Application Notes & Protocols for the Purification of Vescalagin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vescalagin is a C-glucosidic ellagitannin found in various plant species, notably in oak and chestnut wood. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a compound of significant interest for pharmaceutical research and development.[1][2][3] The isolation and purification of this compound in high purity and yield are crucial for its further investigation and potential therapeutic applications. Column chromatography is a key technique for the purification of this compound from complex plant extracts.[4][5] This document provides detailed application notes and protocols for the purification of this compound using column chromatography, primarily focusing on Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

A summary of the typical recovery and purity of this compound at different stages of purification is presented in the table below. The data is a composite representation from various studies and may vary depending on the starting plant material and specific experimental conditions.

Purification StepStarting MaterialPurity (%)Recovery (%)Analytical Method
Crude ExtractPlant Material (e.g., Chestnut Wood)5-15Not ApplicableHPLC-DAD
Sephadex LH-20 ChromatographyCrude Extract60-8085-95HPLC-DAD
Preparative HPLCSephadex LH-20 Fraction>9580-90HPLC-DAD, NMR

Experimental Protocols

Preparation of Crude Plant Extract

This protocol describes the extraction of tannins, including this compound, from plant material.

Materials:

  • Dried and powdered plant material (e.g., chestnut wood, oak leaves)

  • Acetone (B3395972)

  • Deionized water

  • Methanol

  • Rotary evaporator

  • Centrifuge

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Weigh 100 g of dried and powdered plant material.

  • Suspend the powder in 1 L of 70% aqueous acetone (v/v).

  • Stir the mixture at room temperature for 4 hours.

  • Separate the solid material by filtration or centrifugation at 4000 x g for 15 minutes.

  • Collect the supernatant and repeat the extraction process on the residue two more times.

  • Combine the supernatants and remove the acetone using a rotary evaporator at a temperature below 40°C.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for the next purification step.

Purification of this compound using Sephadex LH-20 Column Chromatography

This protocol outlines the separation of this compound from other phenolic compounds using Sephadex LH-20, a size-exclusion and adsorption chromatography resin.[6][7][8]

Materials:

  • Sephadex LH-20 resin

  • Glass column (e.g., 5 cm internal diameter, 50 cm length)

  • Ethanol (B145695) (95%)

  • Acetone

  • Deionized water

  • Fraction collector

  • HPLC system for fraction analysis

Procedure:

  • Column Packing:

    • Swell 100 g of Sephadex LH-20 resin in 95% ethanol for at least 4 hours.[6]

    • Create a slurry and pour it into the glass column.

    • Allow the resin to settle and pack under gravity, ensuring a uniform bed.

    • Equilibrate the column by washing with at least two column volumes of 95% ethanol.[7]

  • Sample Loading:

    • Dissolve 5 g of the crude extract in a minimal volume of 95% ethanol.

    • Carefully apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with 95% ethanol to remove less polar compounds. Monitor the eluate at 280 nm.

    • Once the initial non-tannin phenolics have been eluted, switch the mobile phase to 50% aqueous acetone (v/v) to elute the tannins, including this compound.[6]

    • Collect fractions of 20 mL using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

High-Purity this compound Isolation by Preparative HPLC

This protocol describes the final purification step to obtain high-purity this compound using preparative reverse-phase HPLC.[9][10][11]

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the concentrated this compound-rich fraction from the Sephadex LH-20 step in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then increase the concentration of B linearly to elute this compound. The exact gradient should be optimized based on analytical HPLC runs. A potential gradient is: 0-5 min, 5% B; 5-40 min, 5-30% B; 40-45 min, 30-90% B; 45-50 min, 90% B; 50-55 min, 90-5% B.[12]

    • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a 21.2 mm ID column.

    • Detection: Monitor the elution at 280 nm and 254 nm. This compound can be detected at 234 nm.[12]

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

  • Final Processing:

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain pure this compound as a solid powder.

    • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry, and NMR.[13]

Visualizations

Experimental Workflow for this compound Purification

Vescalagin_Purification_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (70% Aqueous Acetone) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation1 Rotary Evaporation (Remove Acetone) Filtration->Evaporation1 CrudeExtract Crude Aqueous Extract Evaporation1->CrudeExtract Sephadex Sephadex LH-20 Column Chromatography CrudeExtract->Sephadex Elution1 Elution with 95% Ethanol (Removes Impurities) Sephadex->Elution1 Step 1 Elution2 Elution with 50% Aqueous Acetone (Elutes Tannins) Sephadex->Elution2 Step 2 FractionCollection1 Fraction Collection & Analysis (TLC/HPLC) Elution2->FractionCollection1 VescalaginRich This compound-Rich Fraction FractionCollection1->VescalaginRich PrepHPLC Preparative C18 HPLC VescalaginRich->PrepHPLC FractionCollection2 Peak Collection PrepHPLC->FractionCollection2 Evaporation2 Rotary Evaporation & Lyophilization FractionCollection2->Evaporation2 Purethis compound Pure this compound (>95%) Evaporation2->Purethis compound

Caption: Workflow for the purification of this compound.

Logical Relationship in Column Chromatography Separation

Column_Chromatography_Principle CrudeExtract Crude Plant Extract (Mixture of Compounds) Column Chromatography Column (Stationary Phase: e.g., Sephadex LH-20) CrudeExtract->Column Loading Interaction Differential Interaction (Adsorption, Size Exclusion) Column->Interaction MobilePhase Mobile Phase (Solvent) MobilePhase->Column Elution Separation Separation of Compounds Interaction->Separation Fractions Collection of Fractions Separation->Fractions CompoundA Less Retained Compounds (Elute First) Fractions->CompoundA This compound This compound (Target Compound) Fractions->this compound CompoundC Strongly Retained Compounds (Elute Last) Fractions->CompoundC

Caption: Principle of chromatographic separation.

References

Application Note: Quantification of Vescalagin in Wine by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin is a C-glycosidic ellagitannin predominantly found in oak wood (Quercus species). As wine is often aged in oak barrels, this compound can be extracted into the wine, contributing to its astringency, color stability, and overall sensory profile. The concentration of this compound and its derivatives in wine is influenced by factors such as the type of oak, the toasting level of the barrel, and the aging duration. Accurate quantification of this compound is crucial for understanding its impact on wine quality and for research into its potential biological activities. This application note provides a detailed protocol for the quantification of this compound in wine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.

Experimental Workflow

Vescalagin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Wine Sample Dilution Dilution Sample->Dilution 1:2 with Water SPE Solid-Phase Extraction (SPE) Dilution->SPE C18 Cartridge Evaporation Evaporation & Reconstitution SPE->Evaporation Elution & Drying HPLC HPLC Separation Evaporation->HPLC Injection MS MS Detection (MRM) HPLC->MS Ionization (ESI-) Integration Peak Integration MS->Integration Data Acquisition Quantification Quantification Integration->Quantification Calibration Curve

Caption: Experimental workflow for the quantification of this compound in wine.

Quantitative Data Summary

The concentration of this compound in wine can vary significantly based on the type of wine, the origin of the oak used for barrel aging, and the duration of aging. The following table summarizes representative concentrations of this compound found in various oak-aged red wines. It is important to note that castalagin, a diastereomer of this compound, is often the more predominant ellagitannin found in wine.

Wine TypeOak OriginAging Time (Months)This compound Concentration (mg/L)Reference
Red Wine (Generic)Oak Barrel-2.2
Bordeaux Red WineFrench Oak18Not explicitly quantified, but derivatives were measured
Red WineFrench Oak (New)-Higher concentration compared to American Oak[1]
Red WineAmerican Oak (New)-Lower concentration compared to French Oak[1]

Note: Quantitative data for this compound is often reported in "this compound equivalents" when a pure standard is not available.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This two-step fractionation method is designed to isolate ellagitannins from the complex wine matrix.[2]

Materials:

  • C18 Sep-Pak cartridges

  • Sephadex LH-20 resin

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid

  • Nitrogen gas for evaporation

Protocol:

  • Wine Sample Preparation: Dilute the wine sample 1:2 (v/v) with deionized water.

  • C18 Solid-Phase Extraction:

    • Condition a C18 Sep-Pak cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

    • Load 10 mL of the diluted wine sample onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar compounds.

    • Elute the phenolic compounds with 5 mL of methanol.

  • Solvent Evaporation: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Size-Exclusion Chromatography:

    • Reconstitute the dried extract in 1 mL of methanol.

    • Apply the reconstituted extract to a Sephadex LH-20 minicolumn equilibrated with methanol.

    • Wash the column with methanol to elute smaller phenolic compounds.

    • Elute the ellagitannin fraction with a suitable solvent mixture (e.g., acetone:water). The exact elution solvent and volume should be optimized based on the specific column dimensions and resin packing.

  • Final Preparation: Evaporate the ellagitannin fraction to dryness and reconstitute in a known volume of the initial HPLC mobile phase for analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-95% B

    • 30-35 min: 95% B (hold)

    • 35-36 min: 95-5% B

    • 36-40 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transition for this compound:

    • Precursor Ion (Q1): m/z 933.1 [M-H]⁻[3]

    • Product Ion (Q3): m/z 631.0 (quantifier), m/z 301.0 (qualifier) Product ions should be optimized by direct infusion of a this compound standard if available.

  • Source Parameters (Typical Values):

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Desolvation Gas Flow: 600-800 L/hr

    • Cone Gas Flow: 50 L/hr

Calibration and Quantification

Due to the limited commercial availability of a pure this compound standard, a matrix-matched calibration is crucial for accurate quantification to compensate for matrix effects.[4]

Protocol:

  • Preparation of a this compound-Free Matrix: Prepare a model wine solution with a similar ethanol (B145695) and acid composition to the samples being analyzed, or use a wine that has been confirmed to be free of this compound.

  • Standard Preparation: If a pure this compound standard is available, prepare a stock solution and create a series of calibration standards by spiking the this compound-free matrix. If a pure standard is not available, a semi-quantitative estimation can be performed using a related, commercially available ellagitannin standard and expressing the results as equivalents of that standard.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Sample Quantification: Inject the prepared wine samples, and determine the concentration of this compound by interpolating the peak areas from the calibration curve.

Signaling Pathway Diagram

Vescalagin_Origin OakWood Oak Wood (Quercus sp.) Vescalagin_in_Wood This compound OakWood->Vescalagin_in_Wood Biosynthesis Wine_Aging Wine Aging in Barrel Vescalagin_in_Wood->Wine_Aging Extraction Vescalagin_in_Wine This compound in Wine Wine_Aging->Vescalagin_in_Wine Sensory_Impact Astringency & Color Stability Vescalagin_in_Wine->Sensory_Impact Contributes to

Caption: Origin and impact of this compound in wine.

References

Application Notes and Protocols: Vescalagin as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a polyphenolic ellagitannin found in various plant species, has emerged as a promising natural compound in cancer research.[1][2] It exhibits preferential catalytic inhibition of human DNA topoisomerase IIα (Top2α), an essential enzyme involved in regulating DNA topology during replication, transcription, and chromosome segregation.[1][3] Topoisomerase IIα is a well-established target for anticancer drugs. However, many existing drugs, such as etoposide, also inhibit the Top2β isoform, which can lead to secondary malignancies.[1] this compound's selectivity for Top2α makes it a compelling candidate for the development of safer and more targeted cancer therapies.[1][4] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor, preventing the enzyme from completing its catalytic cycle without inducing DNA double-strand breaks.[1]

These application notes provide detailed protocols for assessing the inhibitory activity of this compound and other compounds against topoisomerase II using two standard in vitro assays: the DNA decatenation assay and the DNA relaxation assay.

Quantitative Data Summary

The inhibitory potential of this compound against Topoisomerase IIα has been demonstrated, with significant inhibition observed at low micromolar concentrations. While specific IC50 values for Topoisomerase II inhibition are not consistently reported in the literature, studies indicate strong inhibitory activity. For context, its dual inhibitory role has been noted, with a reported IC50 value for PARP1 inhibition.

CompoundTarget EnzymeIC50 Value (µM)Notes
This compoundTopoisomerase IIαInhibition at 1 µMPreferentially inhibits the decatenation activity of Top2α.[1][3]
This compoundPARP12.67Also exhibits inhibitory activity against DNA topoisomerase II.[5][6]
CastalaginPARP10.86A related ellagitannin that also inhibits DNA topoisomerase II.[5][6]

Experimental Protocols

Protocol 1: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate, or decatenate, the interlinked DNA circles of kinetoplast DNA (kDNA). Inhibition of this activity by a compound like this compound results in the kDNA network failing to resolve into individual minicircles.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) substrate

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)[7]

  • 10x ATP Solution (e.g., 10 mM)

  • This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 0.5 mg/ml BSA)[7]

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[7]

  • Chloroform:isoamyl alcohol (24:1)[7]

  • 1% Agarose (B213101) gel in 1x TAE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample. For a final volume of 30 µL, combine:

    • 3 µL of 10x Assay Buffer[7]

    • 3 µL of 10x ATP Solution

    • 2 µL of kDNA (e.g., 100 ng/µL)[7]

    • Variable volume of test compound (e.g., this compound) and nuclease-free water to bring the volume to 27 µL. Include a solvent control (e.g., DMSO).[7]

  • Enzyme Addition: Dilute the Topoisomerase IIα enzyme in ice-cold Dilution Buffer to a concentration that results in complete decatenation under control conditions. Add 3 µL of the diluted enzyme to each reaction tube. For the negative control, add 3 µL of Dilution Buffer without the enzyme.[7]

  • Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.[7]

  • Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1). Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.[7]

  • Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[7] Run the gel at a constant voltage (e.g., 85V for 1 hour) until adequate separation is achieved.[7]

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under a UV transilluminator.[8] Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated minicircles compared to the control.

Protocol 2: Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this conversion, leaving the DNA in its supercoiled state.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer[9]

  • 10x ATP Solution[9]

  • This compound (or other test compound) dissolved in an appropriate solvent

  • Enzyme Dilution Buffer[9]

  • Stop Solution/Loading Dye[9]

  • Chloroform:isoamyl alcohol (24:1)[9]

  • 1% Agarose gel in 1x TAE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample. For a final volume of 30 µL, combine:

    • 3 µL of 10x Assay Buffer[9]

    • 3 µL of 10x ATP Solution

    • 0.5 µL of supercoiled plasmid DNA (e.g., 1 µg/µL)[9]

    • Variable volume of test compound and nuclease-free water to bring the volume to 27 µL. Include a solvent control.[9]

  • Enzyme Addition: Dilute the Topoisomerase IIα enzyme in ice-cold Dilution Buffer to a concentration that results in complete relaxation of the supercoiled plasmid in the control reaction. Add 3 µL of the diluted enzyme to each reaction tube. For the negative control, add 3 µL of Dilution Buffer without the enzyme.[9]

  • Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.[9]

  • Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform:isoamyl alcohol (24:1). Vortex briefly and centrifuge for 2 minutes.[9]

  • Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel.[9] Run the gel at a constant voltage (e.g., 85V for 2 hours) to separate the supercoiled and relaxed DNA forms.[9]

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under a UV transilluminator.[9] Supercoiled DNA migrates faster than relaxed DNA. Inhibition is quantified by the persistence of the supercoiled DNA band relative to the relaxed DNA band in the control.

Visualizations

Topoisomerase_II_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, DNA) add_this compound Add this compound (or Test Compound) prep_mix->add_this compound On Ice add_enzyme Add Topoisomerase IIα add_this compound->add_enzyme incubate Incubate at 37°C (30 minutes) add_enzyme->incubate stop_reaction Stop Reaction (Stop Solution/Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize Bands (UV Transilluminator) gel_electrophoresis->visualize analyze Analyze Inhibition visualize->analyze

Caption: Experimental workflow for Topoisomerase II inhibition assay.

Vescalagin_Mechanism_of_Action cluster_dna DNA Replication & Topology cluster_topo Topoisomerase IIα Cycle supercoiled_dna Supercoiled/Catenated DNA relaxed_dna Relaxed/Decatenated DNA dna_binding Binds to DNA Crossover supercoiled_dna->dna_binding replication_fork Replication Fork Progression relaxed_dna->replication_fork cell_proliferation cell_proliferation replication_fork->cell_proliferation Leads to topo2a Topoisomerase IIα topo2a->dna_binding ds_break Creates Transient Double-Strand Break dna_binding->ds_break strand_passage Passes Intact Strand Through Break ds_break->strand_passage block X religation Religates DNA Break strand_passage->religation religation->relaxed_dna religation->topo2a Cycle Repeats This compound This compound This compound->topo2a Inhibits Catalytic Activity

Caption: this compound's inhibition of the Topoisomerase II catalytic cycle.

References

Application Note: Analysis of Vescalagin using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalagin, a C-glycosidic ellagitannin found in oak and chestnut wood, is of significant interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The method is based on the findings of Richard-Dazeur et al. (2023), which demonstrated superior recovery and reproducibility using an optimized water-based extraction protocol.[2][3][4]

Method Overview

This method utilizes a reversed-phase HPLC system coupled with a DAD detector for the separation and quantification of this compound. The protocol emphasizes an optimized sample preparation procedure using water as the extraction solvent, which has been shown to provide better recovery and less variability compared to methanol (B129727) extraction for this compound.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this HPLC-DAD method for this compound analysis, based on the validation data from Richard-Dazeur et al. (2023).[5][6]

Table 1: HPLC-DAD Method Validation Parameters for this compound

ParameterValueReference
Limit of Detection (LOD)0.04 µg/g of tannin[5][6]
Limit of Quantification (LOQ)1.04 µg/g of tannin[5][6]
Linearity (r²)0.99[6]
Recovery (with water extraction)98.2% - 109.0%[5][6]
Mean Recovery102.5%[5]

Table 2: Chromatographic Conditions

ParameterSpecification
HPLC System Ultimate 3000, ThermoFisher-Scientific or equivalent
Column C18 Luna (250 x 4.6 mm, 5 µm) with a C18 pre-column
Mobile Phase A HPLC-grade water with 0.05% formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 0% B; 5-25 min: 5% B; 25-40 min: 30% B
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Detection Wavelength 234 nm
Injection Volume Not specified, typically 10-20 µL

Experimental Protocols

Sample Preparation (Water Extraction Method)

This protocol is adapted from Richard-Dazeur et al. (2023) and is recommended for the extraction of this compound from solid matrices like chestnut tannins.[2][6]

  • Sample Weighing: Accurately weigh a representative amount of the powdered sample (e.g., chestnut tannin extract).

  • Extraction: Add a defined volume of ultra-pure water to the sample.

  • Homogenization: Vortex the sample for 1 minute, followed by homogenization by rotation at 30 rpm for 30 minutes at room temperature.[6]

  • Centrifugation: Centrifuge the mixture at 5500 x g for 10 minutes.[6]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.[6]

  • Dilution: Dilute the filtered extract with ultra-pure water to a concentration that falls within the calibration curve range. A dilution ratio of 1:2 or 1:4 may be appropriate.[6]

  • Injection: The prepared sample is now ready for injection into the HPLC system.

HPLC-DAD Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (100% Mobile Phase A) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound standard in ultra-pure water.[6] From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared samples.

  • Data Analysis: Identify the this compound peak in the sample chromatograms based on the retention time of the standard. Quantify the amount of this compound in the samples using the calibration curve. The UV-Vis spectrum of this compound shows a prominent absorption band around 230 nm.[2]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Weigh Sample Extraction Add Ultra-Pure Water Sample->Extraction Homogenize Vortex & Rotate Extraction->Homogenize Centrifuge Centrifuge (5500 x g) Homogenize->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Dilute Dilute Filter->Dilute HPLC Inject into HPLC Dilute->HPLC Separate C18 Column Separation HPLC->Separate Detect DAD Detection (234 nm) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis by HPLC-DAD.

Discussion

The presented HPLC-DAD method provides a reliable and validated approach for the quantification of this compound. The choice of water as the extraction solvent is a key aspect of this protocol, leading to improved accuracy and precision.[2][3][4] The method's validation parameters, including a high correlation coefficient for linearity and good recovery rates, demonstrate its suitability for routine analysis in research and quality control settings. The detection wavelength of 234 nm is specific for this compound, minimizing interference from other compounds.[5][6] For the analysis of complex matrices, such as plant extracts or food supplements, this method offers the necessary selectivity and sensitivity.[5][6]

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using HPLC-DAD. By following the detailed experimental procedures and utilizing the specified chromatographic conditions, researchers can achieve accurate and reproducible quantification of this important ellagitannin. The provided quantitative data and workflow diagram serve as valuable resources for implementing this method in the laboratory.

References

Application Notes and Protocols for In Vivo Studies of Vescalagin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current in vivo research on vescalagin, a polyphenolic ellagitannin, in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound. While in vitro studies have highlighted its antioxidant, anti-inflammatory, and anticancer properties, in vivo data remains limited but promising in specific contexts.

Anti-inflammatory and Antioxidant Effects of this compound in a Rat Model of Methylglyoxal-Induced Diabetes

A key in vivo study demonstrates the protective effects of this compound against pancreatic β-cell inflammation in a rat model of diabetes induced by methylglyoxal (B44143) (MG), a precursor of advanced glycation end products (AGEs) implicated in diabetic complications.[1]

Quantitative Data Summary

The following tables summarize the significant quantitative findings from the study by Chen et al. (2017), where this compound (VES) was administered at 30 mg/kg body weight per day for 8 weeks to methylglyoxal-treated rats.[1]

Table 1: Effects of this compound on Serum Biomarkers in Methylglyoxal-Induced Diabetic Rats

ParameterControl GroupMethylglyoxal (MG) GroupMG + this compound (30 mg/kg) Group
Serum Methylglyoxal (µM)1.8 ± 0.24.5 ± 0.32.3 ± 0.2
Serum Insulin (ng/mL)2.8 ± 0.31.2 ± 0.22.5 ± 0.3

Table 2: Effects of this compound on Pancreatic Protein Expression in Methylglyoxal-Induced Diabetic Rats (Relative Expression vs. Control)

ProteinMethylglyoxal (MG) GroupMG + this compound (30 mg/kg) Group
Inflammatory Markers
NF-κBIncreasedDecreased
Phospho-JNKIncreasedDecreased
Phospho-p38 MAPKIncreasedDecreased
Antioxidant Markers
Nrf2DecreasedIncreased
GLO-1DecreasedIncreased
Experimental Protocol: Methylglyoxal-Induced Pancreatic Inflammation in Rats

This protocol is based on the methodology described by Chen et al. (2017).[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Age/Weight: 6 weeks old, 180-200g at the start of the study.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

2. Experimental Groups:

  • Control Group: Fed a normal diet and deionized water.

  • Methylglyoxal (MG) Group: Fed a normal diet with methylglyoxal added to the drinking water (300 mg/kg body weight/day).

  • This compound Treatment Group: Fed a normal diet with methylglyoxal (300 mg/kg body weight/day) and this compound (30 mg/kg body weight/day) mixed into the diet.

  • Positive Controls (Optional): Groups treated with known anti-inflammatory or anti-diabetic drugs (e.g., Pioglitazone, Aminoguanidine) can be included for comparison.[1]

3. Administration:

  • This compound: Administered orally, mixed with the standard chow.

  • Duration: 8 weeks.

4. Key Outcome Measures:

  • Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose levels regularly.

  • Serum Analysis: At the end of the study, collect blood to measure serum levels of methylglyoxal and insulin.

  • Tissue Collection: Euthanize animals and collect pancreatic tissue for further analysis.

  • Protein Expression Analysis (Western Blot): Homogenize pancreatic tissue to extract proteins. Analyze the expression levels of key inflammatory markers (NF-κB, phospho-JNK, phospho-p38 MAPK) and antioxidant pathway proteins (Nrf2, GLO-1).

Signaling Pathway and Workflow Diagrams

vescalagin_moa MG Methylglyoxal (MG) Inflammation Inflammation (NF-κB, JNK, p38 MAPK) MG->Inflammation activates AntioxidantDefense Antioxidant Defense (Nrf2, GLO-1) MG->AntioxidantDefense suppresses VES This compound VES->Inflammation inhibits VES->AntioxidantDefense activates BetaCellDamage Pancreatic β-cell Damage Inflammation->BetaCellDamage AntioxidantDefense->BetaCellDamage protects InsulinSecretion Insulin Secretion BetaCellDamage->InsulinSecretion decreases

Caption: this compound's protective mechanism in pancreatic β-cells.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (8 Weeks) cluster_analysis Endpoint Analysis start Acclimatize Sprague-Dawley Rats grouping Divide into Control, MG, and MG+this compound Groups start->grouping admin Daily oral administration of MG and/or this compound grouping->admin monitoring Monitor body weight, glucose levels admin->monitoring euthanasia Euthanize and collect blood & pancreas monitoring->euthanasia serum Serum analysis (MG, Insulin) euthanasia->serum western Pancreatic tissue analysis (Western Blot) euthanasia->western

Caption: Workflow for in vivo evaluation of this compound.

Anticancer Effects of this compound: Proposed In Vivo Studies

While in vitro studies suggest that this compound acts as a catalytic inhibitor of topoisomerase IIα, a key enzyme in cancer cell proliferation, in vivo studies with isolated this compound are lacking.[1][2] One study using a mouse model of breast cancer found that this compound, unlike its diastereomer castalagin (B1583131), did not show antitumor activity.[3] This highlights the need for further in vivo investigation in different cancer models.

Proposed Experimental Protocol: Xenograft Mouse Model of Cancer

This is a general protocol that can be adapted to test this compound in various cancer types.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., Nude, SCID).

  • Age/Weight: 6-8 weeks old.

2. Cell Lines and Tumor Induction:

  • Select a human cancer cell line of interest (e.g., colon, lung, prostate).

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle used to dissolve this compound.

  • This compound Treatment Groups: Administer different doses of this compound (e.g., 10, 30, 100 mg/kg) to determine a dose-response relationship.

  • Positive Control Group: Administer a standard-of-care chemotherapy agent for the chosen cancer type.

4. Administration:

  • Route: Intraperitoneal (i.p.) injection or oral gavage.

  • Frequency: Daily or every other day.

  • Duration: 2-4 weeks, or until tumors in the control group reach a predetermined size.

5. Key Outcome Measures:

  • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.

  • Body Weight: Monitor for signs of toxicity.

  • Survival: In some models, the study may be continued to assess survival rates.

  • Mechanism of Action: At the end of the study, excise tumors for immunohistochemistry or Western blot analysis to examine markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67), and to confirm the inhibition of topoisomerase IIα.

anticancer_workflow cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Immunocompromised Mice implant Subcutaneous injection of cancer cells start->implant growth Tumor growth to ~100 mm³ implant->growth grouping Randomize into Vehicle, this compound, and Positive Control groups growth->grouping treatment Administer treatment (i.p. or oral) grouping->treatment measure Measure tumor volume and body weight treatment->measure measure->treatment endpoint Endpoint reached (tumor size/time) measure->endpoint analysis Tumor excision for IHC/Western Blot endpoint->analysis

Caption: Proposed workflow for anticancer evaluation of this compound.

Potential Applications in Inflammatory Bowel Disease (IBD)

Ellagitannins, as a class of compounds, have been reported to ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.[4] However, specific in vivo studies on the effect of isolated this compound in IBD models are needed.

Proposed Experimental Protocol: DSS-Induced Colitis in Mice

1. Animal Model:

  • Species: C57BL/6 mice.

  • Age/Weight: 8-10 weeks old.

2. Colitis Induction:

  • Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

3. Experimental Groups:

  • Control Group: Receive regular drinking water.

  • DSS + Vehicle Group: Receive DSS and the vehicle for this compound.

  • DSS + this compound Treatment Groups: Receive DSS and various doses of this compound.

  • DSS + Positive Control Group: Receive DSS and a standard treatment like mesalamine.

4. Administration:

  • Route: Oral gavage is preferred for IBD models to target the gastrointestinal tract.

  • Timing: this compound can be administered before, during, or after DSS induction to assess prophylactic or therapeutic effects.

5. Key Outcome Measures:

  • Disease Activity Index (DAI): Score based on weight loss, stool consistency, and rectal bleeding.

  • Colon Length: A shorter colon is indicative of more severe inflammation.

  • Histological Analysis: Collect colon tissue for H&E staining to assess inflammation, ulceration, and tissue damage.

  • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon.

  • Cytokine Levels: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates.

These protocols provide a framework for the in vivo investigation of this compound. Researchers should adapt these methodologies to their specific research questions and available resources, ensuring all animal studies are conducted ethically and in accordance with institutional guidelines.

References

Application Notes and Protocols for Vescalagin Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vescalagin, a hydrolyzable tannin found in various plant species, has garnered attention for its significant antibacterial properties. These application notes provide a comprehensive overview and detailed protocols for conducting antibacterial susceptibility testing of this compound. The methodologies are based on established standards and scientific findings to ensure reliable and reproducible results.

Quantitative Data Summary

The efficacy of this compound against a panel of both Gram-positive and Gram-negative bacteria has been documented. Key indicators of antibacterial activity, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have been determined. A summary of these values from a notable study is provided in Table 1.[1]

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound

Bacterial StrainTypeMIC (mg/mL)MBC (mg/mL)
Methicillin-resistant Staphylococcus epidermidis (MRSE)Gram-positive0.1250.250
Staphylococcus aureus (SA)Gram-positive0.2500.500
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive0.1250.250
Pseudomonas aeruginosa (PA)Gram-negative0.2501.000
Data sourced from Araújo, A. R., et al. (2021).[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the antibacterial properties of this compound are outlined below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound in a 96-well plate format.

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Test bacterial strains

  • Sterile Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (37°C)

  • Multichannel pipette and sterile tips

Procedure:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in a sterile solvent (e.g., water or a minimal amount of a suitable organic solvent, subsequently diluted in broth).

  • Bacterial Inoculum Preparation: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]

  • Serial Dilution: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[2] Add 200 µL of the this compound stock solution to well 1.[2] Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10.[2] Discard 100 µL from well 10.[2]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[2] Well 11 serves as a growth control (no this compound), and well 12 is a sterility control (no bacteria).[2]

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of this compound with no visible bacterial growth (turbidity).[2]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed subsequently to the MIC test to ascertain the bactericidal endpoint of this compound.

Procedure:

  • Subculturing: From the wells demonstrating no visible growth in the MIC assay (the MIC well and those with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[2]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[2]

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[2]

Protocol 3: Biofilm Disruption Assay

This protocol evaluates the efficacy of this compound in breaking down pre-formed bacterial biofilms.

Materials:

  • Sterile 96-well flat-bottom plates

  • Test bacterial strains and appropriate growth medium

  • This compound solutions

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • PBS

  • Plate reader

Procedure:

  • Biofilm Formation: Grow biofilms by inoculating a 96-well flat-bottom plate with a standardized bacterial suspension and incubating for 48 hours at 37°C.

  • This compound Treatment: After incubation, remove the planktonic bacteria and wash the wells with PBS. Add this compound solutions at various concentrations to the wells and incubate for an additional 24 hours.

  • Biofilm Quantification:

    • Wash the wells with water to remove non-adherent bacteria.

    • Stain the remaining biofilm with 125 μL of 0.1% crystal violet for 10-15 minutes.

    • Rinse the plate to remove excess stain.

    • Solubilize the bound crystal violet with 125 μL of 30% acetic acid.

    • Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at 550 nm. A reduction in absorbance in treated wells compared to untreated controls indicates biofilm disruption.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Antibacterial Mechanism of this compound

This compound's antibacterial activity is believed to stem from its ability to disrupt the bacterial cell wall. In Gram-positive bacteria, it is thought to directly bind to and destabilize the peptidoglycan layer. For Gram-negative bacteria, it is proposed that this compound diffuses through the outer membrane to access and disrupt the peptidoglycan layer.[1][3]

Proposed Mechanism of Action of this compound cluster_gp Gram-Positive Bacteria cluster_gn Gram-Negative Bacteria Vescalagin_GP This compound Peptidoglycan_GP Peptidoglycan Layer Vescalagin_GP->Peptidoglycan_GP Direct Interaction Disruption_GP Cell Wall Disruption Peptidoglycan_GP->Disruption_GP Vescalagin_GN This compound OuterMembrane Outer Membrane Vescalagin_GN->OuterMembrane Diffusion Peptidoglycan_GN Peptidoglycan Layer OuterMembrane->Peptidoglycan_GN Disruption_GN Cell Wall Disruption Peptidoglycan_GN->Disruption_GN

Caption: this compound's proposed antibacterial mechanism.

Workflow for this compound Antibacterial Susceptibility Testing

The following diagram illustrates the sequential steps for determining the MIC and MBC of this compound.

This compound Antibacterial Susceptibility Testing Workflow start Start prep_this compound Prepare this compound Stock & Serial Dilutions start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculate 96-Well Plate prep_this compound->inoculation prep_inoculum->inoculation incubation_mic Incubate for 18-24h at 37°C inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic subculture Subculture from Non-Turbid Wells read_mic->subculture incubation_mbc Incubate Agar Plates for 18-24h at 37°C subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

References

Vescalagin: A Natural Antioxidant for Enhanced Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Guimarães, Portugal - Vescalagin, a potent natural antioxidant belonging to the ellagitannin family, is emerging as a promising alternative to synthetic preservatives in the food industry. Found in various plant sources, notably chestnuts and oak wood, this bioactive compound demonstrates significant antioxidant and antimicrobial properties that can extend the shelf life and maintain the quality of a wide range of food products. These application notes and protocols are designed for researchers, scientists, and professionals in drug and food development, providing a comprehensive overview of this compound's application in food preservation, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Application Notes

This compound's efficacy as a food preservative stems from its dual ability to combat oxidative degradation and inhibit the growth of spoilage microorganisms. Its application is particularly relevant for perishable foods such as meat, dairy products, and fruit juices, which are susceptible to lipid oxidation and microbial contamination.

Key Benefits of Using this compound in Food Preservation:

  • Natural Origin: As a plant-derived compound, this compound caters to the growing consumer demand for "clean label" products with natural ingredients.

  • Potent Antioxidant Activity: this compound effectively scavenges free radicals, thereby inhibiting lipid peroxidation, which is a major cause of rancidity and quality deterioration in fatty foods.

  • Broad-Spectrum Antimicrobial Action: It exhibits inhibitory effects against a range of common foodborne pathogens and spoilage bacteria.

  • Potential Health Benefits: Beyond its preservative qualities, this compound is being researched for various health-promoting properties.

Regulatory Status

Currently, extracts from oak wood and chestnut are listed by the U.S. Food and Drug Administration (FDA) as flavoring agents.[1][2] While this compound is a key component of these extracts, a specific Generally Recognized as Safe (GRAS) notification for the use of purified this compound as a food preservative has not been explicitly detailed in the publicly available FDA database.[3][4][5] Further research and regulatory submissions would be necessary to establish its status as a primary food preservative.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the antioxidant and antimicrobial efficacy of this compound and this compound-rich extracts.

Table 1: Antioxidant Activity of Chestnut Extracts (rich in this compound)

Chestnut ComponentTotal Phenols (mg/g)Total Flavonoids (mg/g)DPPH Scavenging Activity (EC50, mg/mL)TBARS Inhibition (EC50, mg/mL)
Outer Skins510-~0.01-
Inner Skins475-~0.01-
Flower--~0.02-
Leaves--~0.03-
Fruit3.73->10-

Source: Adapted from research on the antioxidant activity of Castanea sativa Miller extracts.[1] The EC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals or inhibit lipid peroxidation by 50% in the TBARS assay. Lower EC50 values indicate higher antioxidant activity.

Table 2: Antimicrobial Activity of this compound - Minimum Inhibitory Concentration (MIC)

MicroorganismStrainMIC (mg/mL)
Staphylococcus aureusATCC 259230.500
Methicillin-resistant Staphylococcus aureus (MRSA)ATCC 7006980.125
Methicillin-resistant Staphylococcus epidermidis (MRSE)(clinical isolate)0.125
Pseudomonas aeruginosa(clinical isolate)0.250

Source: Adapted from studies on the bactericidal activity of this compound.[6] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol 1: Determination of Antioxidant Activity in a Food Matrix (e.g., Meat Patties)

Objective: To quantify the inhibitory effect of this compound on lipid oxidation in a meat product during storage.

Materials:

  • Freshly ground meat (e.g., pork, beef, chicken)

  • This compound solution (concentration to be tested, e.g., 0.1%, 0.5%, 1.0% w/w)

  • Control (no antioxidant) and positive control (e.g., BHT at a regulated concentration)

  • Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Sample Preparation: Divide the ground meat into batches. Add the this compound solution at different concentrations to the respective batches and mix thoroughly to ensure even distribution. A control batch with no added antioxidant and a positive control batch with a synthetic antioxidant like BHT should also be prepared.

  • Patty Formation and Storage: Form patties of uniform size and weight from each batch. Package the patties in oxygen-permeable film and store them under refrigeration (e.g., 4°C) for a specified period (e.g., 0, 3, 6, 9, and 12 days).

  • TBARS Assay: At each storage interval, take a representative sample from each batch.

    • Homogenize a known weight of the meat sample with a solution of trichloroacetic acid (TCA).

    • Centrifuge the homogenate and collect the supernatant.

    • Mix the supernatant with a thiobarbituric acid (TBA) solution.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 15 minutes) to allow the color to develop.

    • Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

  • Calculation: Calculate the TBARS value, typically expressed as milligrams of malondialdehyde (MDA) per kilogram of meat, using a standard curve prepared with MDA.

Protocol 2: Evaluation of Antimicrobial Activity in a Liquid Food Matrix (e.g., Fruit Juice)

Objective: To determine the effectiveness of this compound in inhibiting the growth of spoilage microorganisms in fruit juice.

Materials:

  • Freshly prepared or commercially available fruit juice (e.g., apple, orange)

  • This compound solution (various concentrations)

  • A target spoilage microorganism (e.g., Saccharomyces cerevisiae, Escherichia coli) cultured to a known concentration.

  • Sterile test tubes or flasks

  • Incubator

  • Plate counting agar (B569324) (e.g., Plate Count Agar for bacteria, Potato Dextrose Agar for yeast)

  • Spectrophotometer (optional, for turbidity measurements)

Procedure:

  • Inoculation and Treatment: Dispense the fruit juice into sterile containers. Inoculate each container with a known concentration of the target microorganism (e.g., 10^4 CFU/mL). Add this compound solution to achieve the desired final concentrations. Include a control group with no this compound.

  • Incubation: Incubate the samples at a temperature suitable for the growth of the target microorganism (e.g., 25-30°C).

  • Microbial Enumeration: At regular intervals (e.g., 0, 24, 48, 72 hours), take aliquots from each sample.

    • Perform serial dilutions of the aliquots in a sterile diluent.

    • Plate the dilutions onto the appropriate agar medium using the spread plate or pour plate method.

    • Incubate the plates under appropriate conditions until colonies are visible.

  • Data Analysis: Count the number of colonies on the plates and calculate the microbial concentration in Colony Forming Units per milliliter (CFU/mL). Plot the microbial growth curves (log CFU/mL versus time) for each treatment to visualize the inhibitory effect of this compound.

Visualizing the Mechanisms of Action

Signaling Pathways

This compound exerts its antioxidant effects by modulating key cellular signaling pathways. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. Additionally, it can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the c-Jun N-terminal kinases (JNK) and p38 pathways, which are involved in cellular stress responses.

Vescalagin_Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inactivates JNK_p38 JNK / p38 This compound->JNK_p38 Inhibits ROS->Keap1 Oxidizes MAPKKK MAPKKK ROS->MAPKKK Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection MAPKKK->JNK_p38 Activates

Caption: this compound's antioxidant signaling pathway.

Experimental Workflow

The following workflow outlines the general steps for evaluating this compound as a natural food preservative.

Experimental_Workflow start Start: Select Food Matrix (e.g., Meat, Dairy, Juice) extraction This compound Extraction & Purification (from Chestnut/Oak) start->extraction characterization Characterization of this compound (Purity, Concentration) extraction->characterization application Application to Food Matrix (Different Concentrations) characterization->application storage Storage under Controlled Conditions (Temperature, Time) application->storage analysis Analysis at Intervals storage->analysis physicochemical Physicochemical Analysis (pH, Color, Texture) analysis->physicochemical antioxidant_assay Antioxidant Assays (e.g., TBARS, DPPH) analysis->antioxidant_assay microbiological Microbiological Analysis (Total Viable Count, Pathogen enumeration) analysis->microbiological sensory Sensory Evaluation (Taste, Odor, Appearance) analysis->sensory data Data Analysis & Interpretation physicochemical->data antioxidant_assay->data microbiological->data sensory->data conclusion Conclusion on Efficacy & Optimal Concentration data->conclusion

Caption: Experimental workflow for evaluating this compound.

Logical Framework

This diagram illustrates the logical progression from identifying the problem of food spoilage to the potential solution offered by this compound.

Logical_Framework problem Problem: Food Spoilage (Oxidation & Microbial Growth) need Need for Natural & Effective Preservatives problem->need solution Proposed Solution: This compound need->solution mechanism Mechanism of Action solution->mechanism application_nodes Application in Food Systems solution->application_nodes antioxidant Antioxidant Properties mechanism->antioxidant antimicrobial Antimicrobial Properties mechanism->antimicrobial outcome Desired Outcome: Extended Shelf Life & Improved Quality antioxidant->outcome antimicrobial->outcome meat Meat Products application_nodes->meat dairy Dairy Products application_nodes->dairy juice Fruit Juices application_nodes->juice meat->outcome dairy->outcome juice->outcome

Caption: Logical framework for using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Vescalagin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of vescalagin for in vitro assays. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a C-glycosidic ellagitannin, a type of polyphenol found in plants like oak and chestnut. While it is considered water-soluble, achieving high or specific concentrations in aqueous buffers for in vitro assays can be challenging. Poor solubility can lead to precipitation, inaccurate results, and reduced bioactivity in cellular and acellular assays.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound to create concentrated stock solutions. Additionally, mixtures of ethanol (B145695) and water have been used, particularly in studies mimicking conditions of wood aging in alcoholic beverages.

Q3: What is the maximum solubility of this compound in common solvents?

Quantitative data on the maximum solubility of this compound is limited. However, its water solubility has been reported to be approximately 5.79 g/L.[1] For other solvents, it is recommended to perform preliminary solubility tests to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Issue: this compound precipitates when added to my aqueous assay buffer or cell culture medium.

Possible Cause 1: Exceeding Aqueous Solubility Limit

Even though this compound is water-soluble, its solubility in complex aqueous solutions like cell culture media can be lower than in pure water. The presence of salts and other components can affect its solubility.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Serially dilute the stock solution in your aqueous buffer or medium to the desired final concentration.

    • Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Add the this compound stock solution to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling to ensure rapid and uniform dispersion.

Possible Cause 2: Temperature Effects

Changes in temperature, such as moving a solution from room temperature to a 37°C incubator, can alter the solubility of compounds.

  • Solution:

    • Pre-warm the aqueous buffer or medium to the experimental temperature before adding the this compound stock solution.

    • If precipitation occurs after incubation at 37°C, try preparing the final solution at this temperature.

Possible Cause 3: pH of the Solution

The solubility of polyphenols can be pH-dependent.

  • Solution:

    • Check the pH of your final solution. While significant alterations to the pH of cell culture media are not advisable, for acellular assays, slight adjustments within a reasonable range might improve solubility.

Quantitative Data Summary

Solvent SystemConcentration/ConditionObservationReference
Water5.79 g/LPredicted water solubility.[1]
DMSONot specifiedCommonly used as a solvent for stock solutions.
40% (v/v) Ethanol/WaterRoom TemperatureThis compound is stable and soluble.
70% (v/v) Ethanol/WaterRoom TemperatureThis compound is stable and soluble.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add an appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: If for use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Assays
  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Calculate Volume: Determine the volume of the this compound DMSO stock solution needed to achieve the final desired concentration in your experiment.

  • Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Gently mix the final solution before adding it to the cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without this compound.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted for the evaluation of the antioxidant potential of this compound.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. Store this solution in the dark.

    • This compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).

    • Add the same volume of the positive control dilutions to separate wells.

    • Add the same volume of the solvent to control wells (blank).

    • To each well, add a specific volume of the DPPH solution (e.g., 100 µL).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter 0.22 µm Filter Sterilization vortex->filter store Aliquot and Store at -20°C filter->store dilute Add Stock Dropwise while Swirling store->dilute Use Aliquot prewarm Pre-warm Medium (37°C) prewarm->dilute mix Gentle Final Mix dilute->mix Add to Cells Add to Cells mix->Add to Cells

Caption: Workflow for preparing this compound solutions for in vitro assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikk IKK Complex This compound->ikk inhibits? stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor receptor->ikk activates ikba IκBα ikk->ikba phosphorylates ikba_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikba_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Transcription dna->genes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway This compound This compound jnk JNK This compound->jnk inhibits phosphorylation? p38 p38 This compound->p38 inhibits phosphorylation? stress Cellular Stress mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mapkk_jnk MKK4/7 mapkkk->mapkk_jnk mapkk_p38 MKK3/6 mapkkk->mapkk_p38 mapkk_jnk->jnk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) jnk->transcription_factors mapkk_p38->p38 phosphorylates p38->transcription_factors response Inflammatory Response Apoptosis transcription_factors->response

Caption: Postulated modulation of the MAPK (JNK/p38) signaling pathway by this compound.

References

Technical Support Center: Vescalagin Extraction from Oak Chips

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vescalagin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient extraction of this compound from oak chips.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from oak chips?

A1: this compound is a C-glycosidic ellagitannin, a type of polyphenol prominently found in oak wood (Quercus species).[1][2] It, along with its stereoisomer castalagin, is a major component of the extractable compounds from oak.[3] this compound is of significant interest to researchers due to its wide range of biological activities, including antioxidant, antimicrobial, and potential antidiabetic and anticancer properties.[1][4] Oak chips are a readily available and rich source material for its extraction.

Q2: What are the primary methods for extracting this compound from oak chips?

A2: The most common method is solid-liquid extraction using various solvents.[5] Conventional techniques include maceration and Soxhlet extraction.[6] However, modern, non-conventional methods are often preferred to improve efficiency. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which can offer shorter extraction times, reduced solvent consumption, and potentially higher yields.[5][6][7]

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is a critical parameter.[5] this compound is a water-soluble compound.[8] Commonly used solvents include water, ethanol (B145695), acetone, and their aqueous mixtures.[5][9] Binary solvent systems, such as ethanol/water or acetone/water mixtures, are often more efficient for extracting polyphenols than single-solvent systems due to their ability to modulate polarity.[9][10] For instance, an aqueous ethanol solution can enhance the extraction of polyphenols from wood matrixes.[11]

Q4: What are the key factors that influence the efficiency of this compound extraction?

A4: Several factors significantly impact extraction efficiency:

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of polyphenols, but excessive heat can lead to thermal degradation.[11][12][13] For many traditional polyphenol extractions, a temperature range of 60–80 °C is considered optimal.[13]

  • Time: Extraction time needs to be optimized; while longer durations can increase yield, they also elevate the risk of compound degradation through oxidation.[5]

  • Solvent Composition: The type of solvent and its concentration (e.g., the water-to-ethanol ratio) must be optimized for this compound's polarity.[9]

  • Particle Size: Grinding the oak chips to a fine, uniform powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.[14]

  • Solid-to-Solvent Ratio: A lower solid-to-solvent ratio (i.e., more solvent) can enhance extraction but requires larger volumes of solvent to be removed later.[14][15]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound from oak chips.

Problem 1: Low overall yield of crude extract.

  • Q: My total extract weight after solvent evaporation is very low. What could be the cause?

    • A: Inefficient Cell Disruption: The solvent may not be effectively penetrating the wood matrix. Ensure the oak chips are ground to a fine and uniform powder (e.g., 40-60 mesh) to maximize surface area.[14]

    • A: Suboptimal Solid-to-Solvent Ratio: The amount of solvent may be insufficient to fully saturate the plant material. Try increasing the solvent-to-solid ratio. For example, moving from 1:10 to 1:20 (w/v).[16]

    • A: Inadequate Extraction Time or Temperature: The extraction may be incomplete. For conventional maceration, ensure sufficient time (e.g., 24-72 hours).[14] For UAE or MAE, you may need to increase the extraction time or temperature, but be mindful of potential degradation.[14][15]

Problem 2: Low concentration of this compound in the extract, despite a good total yield.

  • Q: HPLC analysis shows a low peak for this compound, even though the crude extract yield seems adequate. Why is this happening?

    • A: Thermal Degradation: this compound, like many polyphenols, is sensitive to high temperatures.[12] If your extraction temperature is too high (e.g., >80°C for conventional methods), the compound may be degrading.[13] Try lowering the temperature during both extraction and solvent evaporation (e.g., using a rotary evaporator at <50°C).[14]

    • A: Oxidation: this compound is highly oxidizable.[8] Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to degradation.[5][17] Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting your samples from light.[17]

    • A: Incorrect Solvent Polarity: The solvent system may not be optimal for this compound. While this compound is water-soluble, a specific aqueous-organic mixture might be more effective. Experiment with different solvent ratios (e.g., 30%, 50%, 70% ethanol in water) to find the optimal polarity.[9]

    • A: pH Instability: The pH of the extraction medium can affect the stability of ellagitannins.[18] Ensure the pH is within a stable range, typically acidic (e.g., pH 3-4), which often mimics conditions in wine where these compounds are studied.[18]

Problem 3: Inconsistent results between extraction batches.

  • Q: I am getting significant variations in this compound yield from one experiment to the next. What could be the reason?

    • A: Variability in Raw Material: The concentration of this compound can vary depending on the oak species (Quercus), the age of the wood, and the specific part of the tree it came from.[1][14] Ensure you are using a homogenous batch of oak chips for your experiments.

    • A: Lack of Control Over Parameters: Small variations in temperature, time, particle size, or agitation speed can lead to different outcomes. Precisely control and monitor all extraction parameters for each batch.

    • A: Inconsistent Grinding: If the particle size of the ground oak chips is not uniform between batches, the extraction kinetics will vary. Sieve the powder to ensure a consistent particle size range.

Troubleshooting Decision Tree

Troubleshooting start Start: Low this compound Yield check_total_yield Is the total crude extract weight low? start->check_total_yield check_vescalagin_peak Is the this compound peak low on HPLC despite good crude yield? check_total_yield->check_vescalagin_peak No inefficient_disruption Inefficient Cell Disruption? check_total_yield->inefficient_disruption Yes thermal_degradation Thermal Degradation? check_vescalagin_peak->thermal_degradation Yes suboptimal_ratio Suboptimal Solvent Ratio? inefficient_disruption->suboptimal_ratio No solution_grind Action: Grind oak chips to a finer, uniform powder (e.g., 40-60 mesh). inefficient_disruption->solution_grind Yes suboptimal_time_temp Inadequate Time/Temp? suboptimal_ratio->suboptimal_time_temp No solution_ratio Action: Increase solvent-to-solid ratio (e.g., from 1:10 to 1:20). suboptimal_ratio->solution_ratio Yes solution_time_temp Action: Increase extraction time or temperature moderately. suboptimal_time_temp->solution_time_temp Yes oxidation Oxidation Issue? thermal_degradation->oxidation No solution_temp Action: Lower extraction and evaporation temperatures (e.g., < 50°C). thermal_degradation->solution_temp Yes wrong_solvent Incorrect Solvent Polarity? oxidation->wrong_solvent No solution_oxidation Action: Use inert atmosphere (N2) and protect from light. oxidation->solution_oxidation Yes solution_solvent Action: Test different aqueous-organic solvent ratios (e.g., 30-70% ethanol). wrong_solvent->solution_solvent Yes

Caption: Troubleshooting flowchart for low this compound yield.

Data Presentation

Table 1: Effect of Extraction Parameters on Polyphenol Yield

This table summarizes the general effects of key parameters on the extraction of polyphenols, including this compound, from plant materials.

ParameterConditionEffect on YieldPotential Negative ImpactReference
Temperature Increase from 50°C to 80°CGenerally increasesDegradation above optimal temp.[11][12]
> 100°C (e.g., PLE)Can further increase yieldSignificant degradation of specific compounds[12][13]
Solvent WaterModerate yieldLess effective for less polar compounds[9]
30-70% Ethanol/WaterOften optimal yieldNeeds optimization for target compound[9]
30-70% Acetone/WaterHigh yieldNeeds optimization for target compound[9]
Time Increased durationIncreases until equilibriumIncreased risk of degradation/oxidation[5][9]
pH Acidic (e.g., 3.1 vs 3.7)Can influence stability/yieldExtreme pH can cause hydrolysis[18]
Table 2: Reported Ellagitannin Content in Oak Wood

This table provides examples of ellagitannin concentrations found in oak wood from literature. Note that values can vary significantly based on oak species, origin, and analytical method.

CompoundConcentration RangeWood/Extraction ConditionAnalytical MethodReference
Total Ellagitannins10.37 - 18.77 mg/gOak staves (this compound equiv.)LC-QQQ[19]
This compound + Castalagin~9 - 12 mg/LIn brandies (gallic acid equiv.)Not specified[19]
This compound27.2 mg/L (after 16 days)Oak chips in model wine solutionHPLC[18]
Castalagin28.1 mg/L (after 16 days)Oak chips in model wine solutionHPLC[18]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)

This protocol describes a standard maceration procedure for this compound extraction.

  • Sample Preparation:

    • Dry oak chips in an oven at 50°C for 24 hours.[20]

    • Grind the dried chips into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered oak chips and place into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the extraction solvent (e.g., 50% ethanol in water), resulting in a 1:10 solid-to-solvent ratio.[14]

    • Seal the flask and place it on a magnetic stirrer or orbital shaker.

    • Macerate for 24-72 hours at a controlled temperature (e.g., 40°C).[14]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent (e.g., 20 mL) and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.[14]

  • Drying and Storage:

    • The resulting crude extract can be freeze-dried (lyophilized) to obtain a stable powder.

    • Store the dried extract at -20°C in a desiccator, protected from light.[17]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general method for UAE, which can significantly reduce extraction time.

  • Sample Preparation:

    • Prepare dried, powdered oak chips as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered material into a 100 mL beaker.

    • Add 50 mL of the extraction solvent (e.g., 60% ethanol in water) for a 1:10 solid-to-solvent ratio.[21]

    • Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 30-60 minutes at a specified frequency (e.g., 35-40 kHz) and power (e.g., 100-300 W).[14][22]

    • Maintain the temperature of the ultrasonic bath below 40°C using a cooling system to prevent thermal degradation.[14]

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

  • Drying and Storage:

    • Follow the drying and storage steps as described in Protocol 1.

General Experimental Workflow

Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_downstream 3. Downstream Processing cluster_analysis 4. Analysis & Purification oak_chips Oak Chips drying Drying (e.g., 50°C, 24h) oak_chips->drying grinding Grinding & Sieving (e.g., 40-60 mesh) drying->grinding powder Homogenous Oak Powder grinding->powder extraction_method Select Method: Maceration or UAE powder->extraction_method maceration Maceration: - Add Solvent - Stir 24-72h extraction_method->maceration uae UAE: - Add Solvent - Sonicate 30-60 min extraction_method->uae filtration Filtration maceration->filtration uae->filtration concentration Solvent Evaporation (<50°C) filtration->concentration drying_final Freeze-Drying concentration->drying_final crude_extract Crude this compound Extract drying_final->crude_extract analysis Quantification (e.g., HPLC) crude_extract->analysis purification Further Purification (e.g., Chromatography) analysis->purification

Caption: General workflow for this compound extraction from oak chips.

References

Technical Support Center: Minimizing Vescalagin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of vescalagin during storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, predominantly found in oak and chestnut wood.[1] It is of significant interest to researchers due to its numerous biological activities, including antioxidant, antimicrobial, and antitumor properties.[2][3][4] However, this compound is known to be unstable and can degrade under various conditions, which can impact the accuracy and reproducibility of experimental results.[5][6] It is notably less stable than its diastereomer, castalagin (B1583131).[1][5]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Oxidation: This can be both enzymatic (e.g., through polyphenol oxidase) and non-enzymatic (e.g., exposure to oxygen).[6][7]

  • Hydrolysis: this compound can be broken down into smaller molecules like ellagic acid and vescalin, a process influenced by pH.[6]

  • pH: this compound stability is pH-dependent, with degradation observed in both acidic and neutral solutions.[5]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[1][5]

  • Light: Exposure to light can promote degradation.

  • Presence of other reactive molecules: Interactions with compounds like catechins or ethanol (B145695) can lead to the formation of new derivatives.

Q3: How can I minimize this compound degradation during storage?

A3: To minimize degradation, store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH: If in solution, use a slightly acidic buffer (e.g., pH 4-5) and prepare fresh solutions before use.

  • Solvent: For stock solutions, consider using a solvent like DMSO and store in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, use purified, deoxygenated water.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Loss of this compound concentration in solution over a short period. High pH of the solvent, exposure to oxygen, elevated temperature, light exposure.1. Prepare solutions in a slightly acidic buffer (pH 4-5).2. Use deoxygenated solvents and store under an inert gas.3. Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).4. Protect solutions from light.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound into various byproducts.1. Confirm the identity of new peaks using LC-MS.2. Review storage conditions and handling procedures to identify potential causes of degradation.3. Perform a forced degradation study to intentionally generate and identify degradation products.
Inconsistent experimental results between replicates. Instability of this compound in the experimental medium.1. Prepare fresh this compound solutions for each experiment.2. If the experiment is lengthy, assess the stability of this compound over the duration of the experiment under the specific conditions used.
Low recovery of this compound from a sample matrix. Degradation during extraction or processing.1. Optimize extraction conditions to be milder (e.g., lower temperature, shorter duration).2. Ensure the extraction solvent is compatible with this compound stability. Water extraction has been shown to be effective for HPLC-DAD analysis.[8][9]

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under different experimental conditions.

Table 1: Effect of Temperature on this compound Degradation in pH 4 Solution (Nitrogen Atmosphere)

Time (days)% this compound Remaining at 23°C% this compound Remaining at 60°C
0100100
2~95~70
4~90~50
6~85~35
8~80~25
10~75~15

Data estimated from graphical representations in literature.[5]

Table 2: Effect of Atmosphere on this compound Degradation in pH 4 Solution at 23°C

Time (days)% this compound Remaining (Nitrogen)% this compound Remaining (Oxygen)
0100100
2~95~90
4~90~80
6~85~70
8~80~60
10~75~50

Data estimated from graphical representations in literature.[5]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Quantification of this compound

This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

3. Chromatographic Conditions:

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it to elute this compound and its degradation products. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 280 nm for this compound. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.

4. Sample Preparation:

  • Dissolve this compound standard and samples in a suitable solvent (e.g., water:methanol (B129727) 50:50 v/v).

  • Filter samples through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard.

  • Quantify this compound in samples by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol:water mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid this compound or a solution at an elevated temperature (e.g., 60°C or higher) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound in a transparent container to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using the HPLC-DAD method described in Protocol 1.

  • Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Vescalagin_Degradation_Pathways This compound This compound oxidation Oxidation (Enzymatic/Non-enzymatic) This compound->oxidation hydrolysis Hydrolysis This compound->hydrolysis interaction Interaction with other molecules This compound->interaction oxidized_products Oxidized Products (e.g., Quinones) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products (Ellagic Acid, Vescalin) hydrolysis->hydrolyzed_products derivatives New Derivatives (e.g., with Catechins, Ethanol) interaction->derivatives

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) sampling Sample at Time Points acid->sampling base Base Hydrolysis (0.1M NaOH, RT) base->sampling oxidation Oxidation (3% H2O2, RT) oxidation->sampling thermal Thermal (60°C) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling start This compound Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo analysis HPLC-DAD & LC-MS/MS Analysis sampling->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Inconsistent Results or Evidence of Degradation check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere start->check_storage check_solution Review Solution Preparation: - pH of Solvent - Solvent Purity - Age of Solution start->check_solution check_handling Review Experimental Handling: - Duration of Experiment - Temperature during Experiment start->check_handling optimize_storage Optimize Storage: - Store at -20°C or -80°C - Protect from light - Use inert gas check_storage->optimize_storage optimize_solution Optimize Solution Prep: - Use slightly acidic buffer - Use high-purity, deoxygenated solvents - Prepare fresh solutions check_solution->optimize_solution optimize_handling Optimize Handling: - Minimize experiment duration - Maintain low temperature check_handling->optimize_handling

Caption: Troubleshooting logic for this compound stability issues.

References

Navigating the Separation of Vescalagin and Castalagin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful separation and quantification of the diastereomers vescalagin and castalagin (B1583131) are crucial for accurate analysis of plant extracts and derived products. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of these hydrolyzable tannins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC separation of this compound and castalagin, offering systematic solutions to optimize your chromatographic method.

Problem 1: Poor Resolution or Co-elution of this compound and Castalagin Peaks

Symptoms:

  • A single, broad peak where two distinct peaks are expected.

  • Overlapping peaks with no baseline separation.

  • A shoulder on the main peak, indicating the presence of a closely eluting compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inadequate Mobile Phase Composition Optimize the gradient program. Start with a shallow gradient to enhance the separation of these closely related isomers. For example, a slow increase in the organic solvent (e.g., acetonitrile) concentration can improve resolution.This compound is more polar than castalagin and therefore typically elutes first in reversed-phase HPLC. A shallow gradient allows for more subtle differences in polarity to be exploited for better separation.
Adjust the mobile phase pH. The addition of a small amount of acid (e.g., 0.05% formic acid) to the aqueous mobile phase can improve peak shape and selectivity for phenolic compounds.Maintaining a consistent, slightly acidic pH can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.
Suboptimal Column Selection Utilize a high-resolution C18 column, preferably with a fused-core particle technology. These columns offer higher efficiency and can improve the separation of closely eluting isomers.Fused-core columns provide a shorter diffusion path for analytes, resulting in sharper peaks and better resolution compared to fully porous particles of the same size.
Consider a column with a different stationary phase chemistry if C18 is not providing adequate selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivities for aromatic compounds like this compound and castalagin.Different stationary phases interact with analytes through various mechanisms (e.g., π-π interactions), which can alter the elution order and improve the separation of isomers.
Inappropriate Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation of critical pairs.While a lower flow rate increases analysis time, the gain in resolution can be significant for challenging separations.
Problem 2: Peak Tailing for this compound and/or Castalagin

Symptoms:

  • Asymmetrical peaks with a drawn-out trailing edge.

  • Reduced peak height and poor integration.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Secondary Interactions with Column Silanols Use a well-endcapped C18 column or a column specifically designed for the analysis of polar compounds.Residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase can interact with the polar hydroxyl groups of this compound and castalagin, leading to peak tailing. High-quality, endcapped columns minimize these interactions.
Lower the pH of the mobile phase by adding an acidifier like formic or acetic acid.An acidic mobile phase protonates the silanol groups, reducing their ability to interact with the analytes and thereby improving peak shape.
Column Overload Reduce the sample concentration or the injection volume.Injecting too much sample can saturate the stationary phase, leading to peak distortion. Diluting the sample can often resolve this issue.
Column Contamination Implement a regular column washing procedure with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.Contaminants accumulating on the column can interfere with the separation and cause peak tailing.
Problem 3: Analyte Degradation During Analysis

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • Reduced peak area for this compound and/or castalagin over a sequence of injections.

  • Baseline instability.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Instability in Solution Prepare fresh sample solutions and use them promptly. Store stock solutions at low temperatures and protected from light.This compound and castalagin can be unstable in certain solvents and conditions, leading to degradation over time.
Consider using water for extraction, as it has been shown to yield better results for this compound in HPLC-DAD analysis compared to methanol.[1]The choice of extraction solvent can impact the stability and recovery of these compounds.
On-Column Degradation Ensure the mobile phase pH is suitable for the column and the analytes. Very high or low pH can cause hydrolysis of the tannins or the stationary phase.Maintaining a stable and appropriate pH environment is crucial for the integrity of both the analytes and the column.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of this compound and related compounds. These can serve as a starting point for method development and optimization.

Method 1: HPLC-DAD Analysis of Chestnut Tannins [1][2]

Parameter Condition
Column C18 Luna (250 x 4.6 mm, 5 µm) with a pre-column of the same phase
Mobile Phase A HPLC-grade water with 0.05% formic acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 0% B; 5-25 min, 5% B; 25-40 min, 30% B
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Detection Diode Array Detector (DAD), monitoring at 234 nm for this compound

Method 2: General HPLC Analysis of Oak Extract [3]

Parameter Condition
Column C18 Spherisorb ODS2 (250 x 4.6 mm)
Mobile Phase A Water/H₃PO₄ (99.9/0.1, v/v)
Mobile Phase B 100% Methanol
Gradient Program 0-5% B over 40 min, then to 20% B over 10 min (for castalagin and gallic acid). For this compound and ellagic acid, the gradient was 0-5% B over 40 min, then increased to 100% B.
Flow Rate 0.75 mL/min
Detection UV at 254 nm

Quantitative Data Summary

The following table summarizes typical elution characteristics observed in reversed-phase HPLC for this compound and castalagin. Actual retention times will vary depending on the specific method used.

Compound Typical Elution Order Approximate Retention Time (min) from Method 2 [3]Rationale for Elution Order
This compound 1st~7More polar due to the spatial arrangement of its hydroxyl groups, leading to weaker retention on a C18 column.
Castalagin 2nd~10Less polar than this compound, resulting in stronger interaction with the non-polar stationary phase and thus a longer retention time.

Mandatory Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Resolution or Co-elution of this compound & Castalagin Mobile_Phase Suboptimal Mobile Phase Composition Poor_Resolution->Mobile_Phase Column_Issue Inappropriate Column Selection or Condition Poor_Resolution->Column_Issue Flow_Rate Incorrect Flow Rate Poor_Resolution->Flow_Rate Optimize_Gradient Optimize Gradient Program (e.g., shallower gradient) Mobile_Phase->Optimize_Gradient Adjust_pH Adjust Mobile Phase pH (e.g., add 0.05% Formic Acid) Mobile_Phase->Adjust_pH Change_Column Select High-Resolution Column (e.g., Fused-Core C18) Column_Issue->Change_Column Change_Stationary_Phase Try Alternative Stationary Phase (e.g., Phenyl-Hexyl) Column_Issue->Change_Stationary_Phase Reduce_Flow_Rate Decrease Flow Rate Flow_Rate->Reduce_Flow_Rate

Caption: Troubleshooting workflow for poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why does this compound elute before castalagin in reversed-phase HPLC?

A1: this compound is a diastereomer of castalagin and has been shown to be more polar. In reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, more polar compounds have weaker interactions with the stationary phase and thus elute earlier.

Q2: What is the ideal column for separating this compound and castalagin?

A2: A high-resolution reversed-phase C18 column is a good starting point. Columns with smaller particle sizes (e.g., sub-2 µm or 3 µm) or those with fused-core technology can provide the necessary efficiency to separate these closely related isomers. If a standard C18 column does not provide adequate separation, exploring columns with different selectivities, such as phenyl-hexyl or biphenyl phases, may be beneficial.

Q3: How can I prevent peak tailing for these compounds?

A3: Peak tailing for phenolic compounds like this compound and castalagin is often due to interactions with residual silanol groups on the silica-based column packing. To minimize this, use a high-quality, well-endcapped C18 column and acidify the mobile phase with a small amount of an acid like formic acid (e.g., 0.05-0.1%). This protonates the silanol groups, reducing their interaction with your analytes.

Q4: My this compound and castalagin peaks are still not fully resolved. What is the most effective parameter to adjust?

A4: After ensuring you are using a suitable column, the mobile phase composition is the most powerful parameter for improving resolution. Fine-tuning the gradient by making it shallower during the elution window of your target compounds can significantly improve their separation. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also alter selectivity and improve resolution.

Q5: What detection wavelength is recommended for this compound and castalagin?

A5: A UV detector is commonly used for the analysis of these compounds. A wavelength of around 254 nm is often employed for general detection of tannins.[3] However, for more specific detection, a wavelength of 234 nm has been reported for this compound.[1][2] It is recommended to run a UV scan of your standards to determine the optimal wavelength for your specific analysis. A diode-array detector (DAD) is highly recommended as it allows for simultaneous monitoring at multiple wavelengths and can aid in peak purity assessment.

References

Preventing Vescalagin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Vescalagin in cell culture media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a C-glucosidic ellagitannin, a type of polyphenol found in high concentrations in woods like oak and chestnut.[1] It is known for a wide range of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects.[1][2][3] Specifically, it has been shown to be a catalytic inhibitor of human DNA topoisomerase IIα and to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), making it a compound of interest in cancer research.[4][5]

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound precipitation is a common issue arising from its complex chemical structure and limited solubility in aqueous solutions. Several factors can cause precipitation, also known as "crashing out":

  • Poor Aqueous Solubility: As a polyphenol, this compound is inherently less soluble in the aqueous environment of cell culture media compared to organic solvents like DMSO.

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.

  • Rapid Dilution: Adding a concentrated stock solution directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[6]

  • Media Composition: Components within the media, such as salts, metal ions, and proteins, can interact with this compound, reducing its solubility.[7][8] Phenolic compounds are known to interact with and precipitate proteins.[9]

  • Temperature and pH: Adding the compound to cold media can decrease its solubility.[6][7] Furthermore, the stability of polyphenols can be pH-dependent.[10]

  • Compound Instability: Many polyphenols can oxidize and degrade in cell culture media, which can lead to the formation of insoluble products.[11][12] this compound, in particular, has been noted to be more reactive and disappear faster in aqueous solutions compared to its epimer, castalagin.[9]

Q3: How should I prepare a stock solution of this compound to minimize precipitation?

A3: Proper preparation of a high-concentration stock solution is critical.

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution in 100% sterile DMSO.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to ensure the final concentration of DMSO in the culture medium remains low (ideally below 0.1%, and no more than 0.5%) to avoid solvent toxicity.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound and cause precipitation.[10]

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues encountered when working with this compound in cell culture.

Issue Potential Cause Recommended Solution
Immediate precipitation upon addition to media The final concentration exceeds this compound's aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]
Rapid dilution of the concentrated stock solution.Perform a serial or intermediate dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed media before adding it to the final culture volume. Add the compound dropwise while gently swirling the media.[6][10]
The temperature of the cell culture medium is too low.Always use pre-warmed (37°C) cell culture media for all dilutions.[6][10]
Precipitation observed after a few hours or days The compound is degrading or reacting with media components over time.Prepare fresh dilutions of this compound for each experiment.[10] Consider the stability of polyphenols in your specific medium, as it can be influenced by factors like pH and the presence of metal ions.[7][12]
Evaporation of media in long-term cultures increases compound concentration.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6][7][13]
Interaction with serum proteins.If using serum-containing medium, this compound may bind to proteins like albumin, which can sometimes lead to precipitation.[9] Consider reducing the serum concentration or switching to a serum-free medium if your experiment allows.
Inconsistent or unexpected experimental results Bioavailability of this compound is reduced due to degradation or interaction with media components.Be aware that many polyphenols are unstable in typical cell culture conditions.[12] It is strongly recommended to perform stability tests in parallel with cell culture experiments to understand the actual concentration of the active compound over time.[12]
The solvent (e.g., DMSO) concentration is affecting the cells.Always maintain a consistent and low final solvent concentration across all experiments, including vehicle controls (ideally <0.1%).[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile conical tube, add the appropriate volume of 100% sterile DMSO to the this compound powder to achieve the desired high-concentration stock (e.g., 20 mM).

  • Solubilization: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10][14]

Protocol 2: Diluting this compound into Cell Culture Media
  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Media: Warm the required volume of your complete cell culture medium (e.g., DMEM/F-12) in a 37°C water bath.[6]

  • Intermediate Dilution (Recommended):

    • Pipette a small volume of the pre-warmed media into a sterile tube.

    • Add the required volume of the this compound stock solution to this small media volume to create an intermediate dilution.

    • Gently vortex the intermediate dilution.

  • Final Dilution:

    • Add the intermediate dilution (or the stock solution, if not performing an intermediate step) to the main volume of pre-warmed media dropwise while gently swirling the flask or tube.[6][10] This gradual addition is crucial to prevent the compound from precipitating.

  • Final Mix and Use: Gently mix the final solution and visually inspect for any signs of precipitation before adding it to your cells.

Visual Guides and Workflows

Troubleshooting Workflow for this compound Precipitation

The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.

G start Precipitate Observed in Cell Culture Medium q1 When did precipitation occur? start->q1 immediate Immediately upon adding this compound q1->immediate Immediately delayed After several hours or days q1->delayed Delayed check_conc Is final concentration too high? immediate->check_conc sol_conc Decrease final concentration. Perform solubility test. check_conc->sol_conc Yes check_dilution Was stock added too quickly? check_conc->check_dilution No sol_dilution Use serial/intermediate dilution. Add dropwise to pre-warmed media. check_dilution->sol_dilution Yes check_temp Was media cold? check_dilution->check_temp No sol_temp Always use media pre-warmed to 37°C. check_temp->sol_temp Yes check_stability Is compound degrading? delayed->check_stability sol_stability Prepare fresh solutions for each experiment. Consider stability study. check_stability->sol_stability Likely check_evap Is media evaporating? check_stability->check_evap Unlikely sol_evap Ensure proper incubator humidity. Use sealed plates. check_evap->sol_evap Yes G This compound This compound parp1 PARP1 This compound->parp1 Inhibits top2a DNA Topoisomerase IIα This compound->top2a Inhibits (catalytically) nfkb_path NF-κB Pathway This compound->nfkb_path Inhibits* dna_repair DNA Repair parp1->dna_repair dna_replication DNA Replication/ Decatenation top2a->dna_replication inflammation Inflammation nfkb_path->inflammation apoptosis Apoptosis dna_repair->apoptosis Dysregulation leads to dna_replication->apoptosis Dysregulation leads to note *Inhibition of NF-κB pathway shown for the epimer Castalagin, suggesting a likely mechanism for this compound.

References

Vescalagin Stability in Varied pH Environments: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with vescalagin. It provides essential information on its stability in different pH solutions through troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading rapidly. What are the optimal pH conditions for its stability?

A1: this compound is known to be unstable in aqueous solutions, with its stability being highly dependent on the pH. Generally, this compound exhibits greater stability in acidic conditions compared to neutral or alkaline environments. For short-term storage and experiments, maintaining a pH of around 4 is recommended.

Q2: I am observing a faster degradation of this compound compared to castalagin (B1583131) in my experiments under the same conditions. Is this expected?

A2: Yes, this is an expected observation. This compound is the diastereomer of castalagin and has been reported to be more reactive and less stable.[1] Therefore, it will likely degrade at a faster rate than castalagin under identical pH, temperature, and oxygen level conditions.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: The degradation of this compound in aqueous solutions primarily occurs through hydrolysis and oxidation. Hydrolysis can lead to the formation of smaller molecules like ellagic acid, vescalin, and castalin. The presence of oxygen will accelerate the degradation process through oxidation.

Q4: Can temperature affect the stability of this compound solutions?

A4: Absolutely. Increased temperatures will accelerate the degradation of this compound. For instance, studies have shown a significantly faster degradation at 60°C compared to 23°C in a pH 4 solution.[1] It is advisable to conduct experiments at controlled, and preferably lower, temperatures whenever possible.

Q5: How does the presence of oxygen influence the stability of this compound?

A5: Oxygen plays a significant role in the degradation of this compound, primarily through oxidation. In experimental setups, saturating the solution with an inert gas like nitrogen can help to minimize oxidative degradation and improve the stability of this compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid discoloration of this compound solution High pH (neutral or alkaline) leading to rapid degradation.Adjust the pH of the solution to a more acidic range (e.g., pH 4) using a suitable buffer.
Inconsistent results in antioxidant assays Degradation of this compound during the experiment.Prepare fresh this compound solutions immediately before use. Maintain a stable, acidic pH throughout the assay and control the temperature.
Precipitate formation in the this compound solution Formation of insoluble degradation products like ellagic acid.This is a sign of significant degradation. The experiment should be repeated with fresh solution under more controlled stability conditions (lower pH, temperature, and oxygen levels).
Lower than expected bioactivity Loss of active this compound due to instability in the experimental medium.Evaluate the pH of your experimental medium and adjust if necessary. Consider the use of co-solvents or stabilizing agents if compatible with your experimental design.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under different pH conditions based on available data. The percentage degradation is estimated from graphical data presented in scientific literature.

pHTemperature (°C)AtmosphereIncubation TimeEstimated Degradation (%)Reference
423Nitrogen10 days~10%[1]
460Nitrogen10 days~40%[1]
423Oxygen10 days~25%[1]
723Nitrogen10 days~35%[1]

Experimental Protocols

Protocol for Assessing this compound Stability in Different pH Solutions

This protocol outlines a method to determine the stability of this compound over time in various pH buffers using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

1. Materials and Reagents:

  • This compound standard (>98% purity)

  • HPLC-grade methanol (B129727) and acetonitrile

  • Formic acid

  • Purified water (HPLC grade)

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 11)

  • Nitrogen gas

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve it in a minimal amount of methanol and then dilute with the desired pH buffer to the final concentration (e.g., 1 mg/mL).

  • Prepare fresh stock solutions for each experiment to avoid degradation.

3. Stability Study Setup:

  • Aliquots of the this compound stock solution are placed in sealed vials.

  • For each pH value, prepare two sets of samples: one to be stored under ambient air (oxygen) and another to be purged with nitrogen gas to create an oxygen-free environment.

  • Incubate the vials at a controlled temperature (e.g., 23°C or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial for HPLC analysis.

4. HPLC-DAD Analysis:

  • HPLC System: An HPLC system equipped with a diode-array detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program to separate this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 280 nm).

  • Injection Volume: 20 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH and atmospheric condition to determine the degradation kinetics.

Visualizations

Vescalagin_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Ves_Standard This compound Standard Stock_Sol Prepare Stock Solution (Methanol/Buffer) Ves_Standard->Stock_Sol Aliquots Aliquot into Vials Stock_Sol->Aliquots pH_Buffers Prepare Buffers (pH 2, 4, 7, 9, 11) pH_Buffers->Stock_Sol N2_Purge Purge with N2 Aliquots->N2_Purge O2_Atm Ambient Air (O2) Aliquots->O2_Atm Incubate Incubate at Controlled Temp N2_Purge->Incubate O2_Atm->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Data_Analysis Data Analysis (Degradation Kinetics) HPLC->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation High_pH High pH (Neutral/Alkaline) High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis High_Temp->Oxidation Oxygen Presence of Oxygen Oxygen->Oxidation Deg_Products Ellagic Acid, Vescalin, etc. Hydrolysis->Deg_Products Oxidation->Deg_Products

Caption: Factors influencing this compound degradation pathways.

References

Vescalagin Thermal Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vescalagin under thermal stress.

FAQs: Understanding this compound's Thermal Stability

Q1: What is the general thermal stability of this compound?

A1: this compound is a C-glycosidic ellagitannin that is known to be sensitive to thermal degradation.[1] It is considered more thermodegradable than its diastereoisomer, castalagin.[1][2] This difference in stability is attributed to the stereochemistry at the C-1 position of the glucose core.[1][2]

Q2: What are the expected degradation products of this compound under thermal stress?

A2: Under thermal stress, particularly in aqueous environments, this compound can undergo hydrolysis. The primary degradation products identified in the literature include ellagic acid, vescalin, and castalin.[1] In the presence of other reactive molecules, such as ethanol, further derivatives like hemiketals and ketals can be formed.[1]

Q3: How does pH influence the thermal stability of this compound?

A3: While specific quantitative data on the effect of pH on this compound's thermal degradation is limited in the current literature, the stability of polyphenols, in general, is pH-dependent. Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of ester bonds present in ellagitannins like this compound, thus accelerating its degradation. For many polyphenols, optimal stability is often found in mildly acidic conditions.

Q4: Does the presence of oxygen affect the thermal degradation of this compound?

A4: Yes, the presence of oxygen can significantly impact the degradation of this compound, especially at elevated temperatures. Oxygen can lead to oxidative degradation, resulting in a different profile of degradation products compared to degradation under anaerobic conditions. Studies on related ellagitannins have shown that oxygen increases the rate of disappearance.[1]

Q5: Will the antioxidant activity of a this compound solution change after heating?

A5: The change in antioxidant activity upon heating a this compound solution is complex. While this compound itself is a potent antioxidant, its degradation products may or may not retain this activity. Some studies on other polyphenols have shown that thermal degradation can lead to a decrease in antioxidant capacity.[3] However, in some cases, the degradation products might also exhibit antioxidant properties, potentially leading to a smaller than expected decrease or even an increase in the total antioxidant activity of the solution.[4] This will depend on the specific degradation pathway and the resulting products.

Troubleshooting Guide for this compound Stability Experiments

Problem Possible Causes Troubleshooting Steps
Rapid degradation of this compound standard during analysis. High temperature in the autosampler or column compartment of the HPLC. Improper pH of the mobile phase. Presence of oxidative agents.Ensure the autosampler is cooled (e.g., to 4 °C). Use a column oven set to a moderate temperature (e.g., 25-30 °C). Buffer the mobile phase to a mildly acidic pH (e.g., pH 3-5). Degas the mobile phase to remove dissolved oxygen.
Inconsistent degradation rates between replicate experiments. Fluctuation in temperature control of the heating apparatus (water bath, oven, etc.). Inconsistent timing of sample collection. Variability in the initial concentration of this compound. Inconsistent atmospheric conditions (presence of oxygen).Calibrate and monitor the temperature of the heating apparatus. Use a precise timer for sample collection. Prepare a single stock solution of this compound for all replicates. If studying non-oxidative degradation, ensure a consistent and inert atmosphere (e.g., by purging with nitrogen or argon).
Appearance of unexpected peaks in the chromatogram after heating. Formation of various degradation products. Interaction with components of the matrix (e.g., buffer salts, other compounds in an extract).Use a stability-indicating HPLC method with a gradient elution to separate all potential degradation products.[5][6] Analyze a heated blank (matrix without this compound) to identify any peaks arising from the matrix itself. Use HPLC-MS to identify the mass of the unknown peaks to aid in their identification.[7][8][9]
Difficulty in quantifying this compound degradation due to peak overlap. Inadequate chromatographic separation.Optimize the HPLC method: try a different column chemistry (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and gradient, and modify the flow rate.

Quantitative Data Summary

Table 1: Hypothetical Degradation Rate Constants (k) and Half-Lives (t½) of this compound at Different Temperatures

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)Half-Life (t½) (s)
60e.g., 1.5 x 10⁻⁵e.g., 46210
80e.g., 7.5 x 10⁻⁵e.g., 9242
100e.g., 3.2 x 10⁻⁴e.g., 2166

Note: The degradation of many polyphenols follows first-order kinetics. The half-life can be calculated using the formula: t½ = 0.693 / k.

Table 2: Hypothetical Influence of pH on the Thermal Degradation of this compound at 80 °C

pHDegradation Rate Constant (k) (s⁻¹)Half-Life (t½) (s)
3.0e.g., 5.0 x 10⁻⁵e.g., 13863
5.0e.g., 7.5 x 10⁻⁵e.g., 9242
7.0e.g., 2.0 x 10⁻⁴e.g., 3466

Experimental Protocols

Protocol 1: Determination of this compound Thermal Degradation Kinetics using HPLC

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) at a known concentration. The pH of the buffer should be controlled and recorded.

  • Thermal Treatment: Aliquot the this compound solution into sealed vials to prevent evaporation. Place the vials in a pre-heated water bath or oven at the desired temperature (e.g., 60, 80, 100 °C).

  • Sample Collection: At regular time intervals, remove a vial from the heat source and immediately quench the reaction by placing it in an ice bath.

  • HPLC Analysis: Analyze the this compound concentration in each sample using a validated stability-indicating HPLC-UV method.[10][11]

    • Column: C18, e.g., 250 x 4.6 mm, 5 µm[10]

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., ~280 nm).

  • Data Analysis: Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time. For a first-order reaction, this plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).

  • Activation Energy Calculation: Determine the rate constants (k) at different temperatures. Plot ln(k) versus 1/T (in Kelvin). The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R), where R is the gas constant.[13]

Protocol 2: Thermogravimetric Analysis (TGA) of this compound

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed amount of pure this compound powder (typically 5-10 mg) into the TGA pan.

  • Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Data Analysis: The TGA instrument will generate a thermogram showing the percentage of weight loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the compound.[14][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Thermal Stress cluster_sampling Sampling cluster_analysis Analysis prep_sol Prepare this compound Solution (Known Concentration & pH) heat Incubate at Constant Temperature (e.g., 60, 80, 100 °C) prep_sol->heat sample Collect Aliquots at Timed Intervals heat->sample quench Quench Reaction (Ice Bath) sample->quench hplc HPLC-UV Analysis (Quantify this compound) quench->hplc kinetic_analysis Kinetic Analysis (Determine k, t½, Ea) hplc->kinetic_analysis

Experimental workflow for studying this compound thermal kinetics.

degradation_pathway cluster_products Potential Degradation Products This compound This compound ellagic_acid Ellagic Acid This compound->ellagic_acid Hydrolysis vescalin Vescalin This compound->vescalin Hydrolysis castalin Castalin This compound->castalin Hydrolysis other Other Derivatives This compound->other Oxidation/ Other Reactions

Potential thermal degradation pathways of this compound.

References

Troubleshooting low yield of Vescalagin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Vescalagin, particularly in addressing issues of low yield.

Troubleshooting Guide: Low Yield of this compound

Low yield during this compound purification can arise from multiple factors, from initial extraction to final purification steps. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Yield After Initial Extraction

Question: My crude extract appears to have a low concentration of this compound after solvent extraction from oak or chestnut wood. What are the potential causes and solutions?

Answer: Low yield at the initial extraction phase is a common bottleneck. The efficiency of extracting this compound from the plant matrix is highly dependent on the solvent system and extraction method.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent Polarity The choice of solvent is critical for selectively extracting this compound. While methanol (B129727) is a common solvent for polyphenol extraction, studies have shown that water extraction can lead to better recovery and lower variability for this compound during subsequent HPLC analysis [1][2][3][4]. An acetone-water mixture (e.g., 7:3 v/v) is also effective for extracting ellagitannins from wood shavings[5]. Experiment with a range of solvent systems, from aqueous to aqueous-organic mixtures, to determine the optimal choice for your specific raw material.
Inefficient Extraction Method Traditional methods like maceration can be time-consuming and result in lower yields. Advanced techniques can significantly improve extraction efficiency. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and increase yield[6][7]. For chestnut wood, hot water extraction at elevated temperatures (up to 100°C) has been shown to provide high yields of tannins[8][9][10].
Improper Sample Preparation The physical state of the raw material affects the extraction efficiency. Ensure the oak or chestnut wood is ground to a fine and consistent powder to maximize the surface area for solvent penetration[6].
Thermal Degradation This compound is known to be sensitive to high temperatures, which can lead to degradation and reduced yield[6][11][12]. If using heat-dependent methods like Soxhlet extraction, monitor the temperature closely and consider using a solvent with a lower boiling point. For hot water extraction, optimizing the temperature and duration is crucial to balance extraction efficiency with compound stability[8][9][10].
Problem 2: Significant Loss of this compound During Chromatographic Purification

Question: I am losing a significant amount of this compound during column chromatography. How can I improve my recovery?

Answer: Loss of the target compound during chromatographic steps is a frequent cause of low final yield. This can be due to irreversible adsorption, co-elution with impurities, or degradation on the stationary phase.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase The choice of stationary phase is critical for effective separation and recovery. For initial cleanup and enrichment of this compound from the crude extract, adsorbent resins like Amberlite XAD-16 have been used successfully for ellagitannins[13]. For further purification, Sephadex LH-20 is a common choice for separating tannins[14]. If using silica (B1680970) gel, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds. In such cases, consider using a reversed-phase stationary phase like C18.
Suboptimal Mobile Phase The mobile phase composition must be carefully optimized to ensure good separation and elution of this compound. For reversed-phase chromatography (e.g., C18), a gradient of an organic solvent (like methanol or acetonitrile) in acidified water is typically used. The use of a small amount of acid (e.g., formic acid) in the mobile phase can improve peak shape and resolution[1].
Co-elution with Impurities If this compound is co-eluting with other compounds, it can be difficult to obtain a pure fraction, leading to apparent low yield. To improve separation, adjust the gradient slope of the mobile phase, try a different solvent system, or use an alternative stationary phase with different selectivity[15]. A two-step fractionation method, such as solid-phase extraction followed by size-exclusion chromatography, can be effective for complex extracts like wine[14].
Compound Instability on the Column This compound may degrade on the column, especially during long purification runs. Work at lower temperatures if possible and minimize the time the compound spends on the column. Ensure the pH of the mobile phase is compatible with the stability of this compound[6][15].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from chestnut wood?

A1: While methanol is a common solvent for extracting polyphenols, recent studies indicate that water extraction provides better recovery rates and less variability for this compound when analyzed by HPLC-DAD[1][2][3][4]. Hot water extraction, in particular, has been shown to be an effective and green method for obtaining high yields of tannins from chestnut wood[8][9][10].

Q2: How can I monitor the purity of my this compound fractions during purification?

A2: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable method for monitoring the purity of this compound fractions. Detection at around 250 nm is appropriate for this compound[1]. For unambiguous identification, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) is recommended[14][16].

Q3: Is this compound stable during storage?

A3: this compound, like other ellagitannins, can be susceptible to degradation over time, especially in solution. It is more reactive and prone to oxidation and thermodegradation compared to its diastereoisomer, castalagin[11][12]. For long-term storage, it is advisable to keep the purified compound as a solid, protected from light and moisture, at low temperatures.

Q4: Can I use the total polyphenol content to estimate the yield of this compound?

A4: The total polyphenol content, often determined by the Folin-Ciocalteu method, is not a specific measure for this compound and may not correlate well with the actual yield determined by a more specific method like HPLC[1][2][3]. A higher total polyphenol content in a crude extract does not necessarily mean a higher concentration of this compound[1].

Data Presentation

Table 1: Comparison of Recovery Rates for this compound with Different Extraction Solvents from Chestnut Tannins
Extraction SolventAverage Recovery Rate (%)Standard Deviation (%)Relative Standard Deviation (%)
Water102.51.7 - 6.01.7 - 5.5
MethanolNot Conclusive--

Data synthesized from a study by Richard-Dazeur et al. (2023), which indicated that recovery results with methanol were not conclusive for this compound, while water extraction provided better and less variable recovery[1][4].

Table 2: this compound Content in Different Chestnut Tannin Samples after Water Extraction
Tannin SampleMean this compound Content (mg/g of dry matter)
TAN ANot specified
TAN BNot specified
TAN C62.2

Data from Richard-Dazeur et al. (2023)[4].

Experimental Protocols

Key Experiment: Extraction and Quantification of this compound from Chestnut Wood

This protocol is based on the methodology described by Richard-Dazeur et al. (2023)[1][2][3][4].

1. Extraction:

  • Weigh 100 mg of finely ground chestnut wood powder.

  • Add 10 mL of ultrapure water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

2. HPLC-DAD Analysis:

  • HPLC System: An HPLC system equipped with a Diode-Array Detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Detection: Monitor the eluent at 250 nm for this compound.

  • Quantification: Use a calibration curve prepared with a certified this compound standard.

Visualizations

Troubleshooting Workflow for Low this compound Yield

low_yield_troubleshooting cluster_extraction Extraction Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_stability Stability Troubleshooting start Start: Low this compound Yield extraction 1. Evaluate Extraction Efficiency start->extraction chromatography 2. Optimize Chromatographic Separation extraction->chromatography Extraction OK solvent Inappropriate Solvent? - Test water vs. methanol/acetone extraction->solvent method Inefficient Method? - Consider UAE or MAE extraction->method prep Improper Sample Prep? - Ensure fine, consistent powder extraction->prep stability 3. Assess Compound Stability chromatography->stability Separation Optimized stationary_phase Wrong Stationary Phase? - Try Amberlite XAD-16, Sephadex LH-20, or C18 chromatography->stationary_phase mobile_phase Suboptimal Mobile Phase? - Adjust gradient and pH chromatography->mobile_phase coelution Co-elution with Impurities? - Modify gradient or change column chromatography->coelution end Improved this compound Yield stability->end Stability Addressed temperature Thermal Degradation? - Avoid excessive heat during extraction/evaporation stability->temperature ph pH Instability? - Maintain near-neutral pH unless required for separation stability->ph storage Improper Storage? - Store solid, protected from light and moisture at low temp. stability->storage

Caption: Troubleshooting decision tree for low this compound yield.

General Purification Workflow for this compound

vescalagin_purification_workflow raw_material Raw Material (Oak or Chestnut Wood) grinding Grinding/Milling raw_material->grinding extraction Extraction (e.g., Hot Water or Aqueous-Organic Solvent) grinding->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (e.g., Amberlite XAD-16) crude_extract->spe enriched_fraction Enriched this compound Fraction spe->enriched_fraction column_chrom Column Chromatography (e.g., Sephadex LH-20 or C18) enriched_fraction->column_chrom fraction_collection Fraction Collection & Purity Analysis (HPLC) column_chrom->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

Caption: A general experimental workflow for this compound purification.

References

Technical Support Center: Vescalagin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of vescalagin in DMSO and other organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound, a large polyphenolic compound, exhibits solubility in polar solvents. While comprehensive quantitative data is limited in publicly available literature, here is a summary of known and predicted solubility information:

SolventSolubilityData TypeSource / Citation
DMSO (Dimethyl Sulfoxide) SolubleQualitative[1]
Water 5.79 g/L (predicted)Calculated[2]
Methanol SolubleQualitative[3]
Ethanol-Water Mixtures Soluble in 40% and 70% (v/v) ethanol-water solutions. Note: this compound can react in ethanol (B145695) solutions over time to form new derivatives.Qualitative[4]

Further quantitative analysis is recommended to determine the precise solubility limits in your specific experimental conditions.

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect the dissolution of this compound:

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. Gentle warming may aid in dissolving this compound. However, be cautious as this compound's stability at higher temperatures (thermodegradability) can be a concern.[5]

  • Solvent Purity: The presence of water in organic solvents can impact solubility. For consistent results, use high-purity, anhydrous solvents when possible.

  • pH: The pH of aqueous solutions can influence the solubility of phenolic compounds like this compound.

  • This compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound powder can affect its solubility.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. In general, to prepare a stock solution, you will weigh the desired amount of this compound, add the appropriate volume of high-purity DMSO, and facilitate dissolution through methods such as vortexing or sonication.

Q4: Is this compound stable in DMSO?

A4: The stability of compounds in DMSO can vary. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to prepare fresh solutions for sensitive experiments.

Troubleshooting Guides

Encountering issues when dissolving this compound? This guide provides potential solutions to common problems.

IssuePotential CauseTroubleshooting Steps
This compound is not dissolving completely. - The concentration may be above the solubility limit.- Insufficient mixing or time.- Low solvent temperature.- Try preparing a more dilute solution.- Use a vortex mixer or sonicator to aid dissolution.- Gently warm the solution (e.g., in a 37°C water bath) while monitoring for any signs of degradation (color change).
Precipitation occurs when adding the DMSO stock solution to an aqueous buffer. - The compound is not sufficiently soluble in the final aqueous medium.- The concentration of DMSO in the final solution is too low to maintain solubility.- Increase the final concentration of DMSO in the aqueous solution (typically, up to 0.5% is tolerated by most cell cultures). Always include a vehicle control with the same final DMSO concentration in your experiments.- Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer.
The solution appears cloudy or has particulates. - Incomplete dissolution.- Presence of impurities in the this compound sample or solvent.- Attempt further dissolution using sonication.- Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved material or impurities.
Inconsistent experimental results using the same stock solution. - Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Prepare fresh stock solutions for each experiment.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Logical Flow for Troubleshooting Dissolution Issues

G start Start: Dissolution Issue check_concentration Is the concentration too high? start->check_concentration action_dilute Action: Prepare a more dilute solution check_concentration->action_dilute Yes check_mixing Is mixing/sonication sufficient? check_concentration->check_mixing No end_success End: Successful Dissolution action_dilute->end_success action_mix Action: Vortex or sonicate check_mixing->action_mix No check_temperature Is the solvent cold? check_mixing->check_temperature Yes action_mix->end_success action_warm Action: Gently warm the solution check_temperature->action_warm Yes check_precipitation Is there precipitation in the aqueous buffer? check_temperature->check_precipitation No action_warm->end_success action_adjust_dmso Action: Adjust final DMSO concentration or dilute stock check_precipitation->action_adjust_dmso Yes check_clarity Is the solution cloudy? check_precipitation->check_clarity No action_adjust_dmso->end_success action_filter Action: Filter the solution check_clarity->action_filter Yes check_clarity->end_success No action_filter->end_success

Caption: Troubleshooting workflow for this compound dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol provides a general method for preparing a this compound stock solution. The final concentration should be adjusted based on experimental needs and the solubility limit.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Weigh the required amount of this compound using an analytical balance and place it into a sterile tube or vial.

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Once the this compound is completely dissolved, the stock solution is ready for use or storage.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Experimental Workflow for Stock Solution Preparation

G start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate inspect->sonicate Not Dissolved store Store at -20°C / -80°C inspect->store Dissolved sonicate->inspect end End: Solution Ready store->end

Caption: Workflow for preparing a this compound stock solution.

References

Optimizing Vescalagin Delivery for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of vescalagin. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a C-glucosidic ellagitannin, a type of hydrolyzable tannin found in various plants, including oak and chestnut wood.[1] It is a polyphenolic compound with a range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[2][3] Research suggests its potential in preventing the progression of diabetes, reducing the toxicity of amyloid-beta42 oligomers, and acting as a catalytic inhibitor of human DNA topoisomerase IIα, which is a target for some anticancer drugs.[4][5]

Q2: What are the main challenges in delivering this compound for in vivo studies?

A2: Like many polyphenolic compounds, this compound presents several challenges for effective in vivo delivery. These include:

  • Poor Stability: this compound is susceptible to degradation under certain conditions, such as changes in pH and the presence of oxygen or certain solvents like ethanol.[6][7] It is reportedly less stable than its isomer, castalagin (B1583131).

  • Low Bioavailability: Although this compound is water-soluble, studies on similar hydrolyzable tannins suggest that their bioavailability can be low due to factors like metabolism by gut microbiota and rapid elimination from the body.[8] Specific oral bioavailability data for this compound is limited.

  • High Reactivity: this compound is a highly reactive molecule, which can lead to interactions with other molecules and potential degradation.[8]

Q3: How can I improve the stability of this compound in my formulations?

A3: To improve stability, consider the following:

  • pH Control: Prepare solutions in a buffer that maintains a pH where this compound is most stable. Acidic conditions (e.g., pH 4) have been used in some stability studies.[6]

  • Avoid Certain Solvents: Be cautious with solvents like ethanol, as they can lead to the formation of derivatives.[7]

  • Oxygen Sensitivity: To minimize oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Encapsulation: Encapsulating this compound in delivery systems like liposomes or nanoparticles can protect it from degradation.

Q4: What are the recommended administration routes for this compound in animal models?

A4: The choice of administration route depends on the study's objective.

  • Oral Gavage: This is a common route for preclinical studies to assess oral bioavailability and efficacy. However, the extensive first-pass metabolism of polyphenols can be a significant hurdle.

  • Intravenous (IV) Injection: IV administration bypasses first-pass metabolism and ensures 100% bioavailability, making it suitable for determining the intrinsic activity of the compound and for pharmacokinetic studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detectable this compound in plasma after oral administration. 1. Poor oral absorption: this compound may have low permeability across the intestinal wall or be subject to efflux pumps.2. Extensive first-pass metabolism: Significant degradation in the gut or liver before reaching systemic circulation.3. Instability in GI fluids: Degradation due to pH or enzymatic activity in the gastrointestinal tract.1. Formulation enhancement: Use permeation enhancers or formulate this compound in nanoparticles or liposomes.2. Co-administration: Consider co-administering with inhibitors of relevant metabolic enzymes (requires careful investigation).3. Enteric coating: For solid dosage forms, an enteric coating can protect this compound from the acidic stomach environment.
High variability in in vivo results between animals. 1. Inconsistent formulation: Precipitation or degradation of this compound in the dosing vehicle.2. Biological variability: Differences in animal metabolism, gut microbiota, or health status.3. Inaccurate dosing: Improper oral gavage or IV injection technique.1. Formulation quality control: Ensure the formulation is homogenous and stable throughout the experiment. Prepare fresh formulations if necessary.2. Standardize animal conditions: Use animals of the same age, sex, and strain. Acclimatize them properly and control for diet and housing conditions.3. Proper training: Ensure personnel are proficient in the administration techniques.
Precipitation of this compound in the formulation during preparation or storage. 1. Poor solubility in the chosen vehicle. 2. Temperature or pH changes. 1. Solubility testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.2. Use of co-solvents or solubilizers: Incorporate co-solvents (e.g., DMSO, PEG 400) or surfactants. Note that this compound is reported to be soluble in DMSO.[9]3. pH adjustment: Buffer the formulation to a pH that ensures maximum solubility and stability.4. Formulation as a suspension: If solubility is a major issue, a micronized suspension with appropriate suspending agents can be an alternative.
Unexpected toxicity or adverse effects in animals. 1. High dose: The administered dose may be approaching the toxic level.2. Off-target effects of this compound. 3. Toxicity of the formulation vehicle or excipients. 1. Dose-ranging study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).2. Literature review: Search for any reported toxicity of this compound or similar ellagitannins.3. Vehicle toxicity control: Always include a vehicle-only control group in your study.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Note
Molecular Formula C₄₁H₂₆O₂₆[10]
Molecular Weight 934.63 g/mol [10]
Appearance Solid[10]
Solubility Water-soluble, Soluble in DMSO[8][9]
Stability Unstable in certain pH conditions and in the presence of oxygen and ethanol.[6][7]More reactive and less stable than its isomer, castalagin.[8]

Table 2: In Vivo Dose Information for this compound (from limited studies)

Animal ModelApplicationDose(s)Administration RouteOutcomeReference
RatsMethylglyoxal-induced inflammation and diabetesNot specified, administered in dietOralReduced inflammation and hyperglycemia[4]
MiceAcute and sub-chronic toxicity of an extract containing this compound100 and 200 mg/kg (of extract)Not specifiedNo signs of toxicity[6]

Experimental Protocols

Preparation of this compound Solution for Oral Gavage

Objective: To prepare a clear and stable solution of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, amber glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Solubility Test: Before preparing the final formulation, perform a small-scale solubility test of this compound in the chosen vehicle (e.g., PBS with co-solvents).

  • Vehicle Preparation: Prepare the desired vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and PBS. A starting ratio could be 10% DMSO, 40% PEG 400, and 50% PBS (v/v/v).

  • This compound Dissolution:

    • Weigh the required amount of this compound powder.

    • In a sterile amber glass vial, first, dissolve the this compound in DMSO by vortexing until a clear solution is obtained.

    • Gradually add the PEG 400 while continuously stirring.

    • Finally, add the PBS dropwise while stirring to avoid precipitation.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, adjust the vehicle composition (e.g., increase the percentage of DMSO or PEG 400) or consider preparing a micronized suspension.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and visually inspect for any precipitation before use.

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of a this compound formulation.

Materials:

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Lambda-carrageenan (1% w/v in sterile saline)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer

  • Oral gavage needles

Methodology:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: this compound formulation at different doses (e.g., 25, 50, 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or this compound formulation orally via gavage one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [1 - (Increase in paw volume of treated group / Increase in paw volume of control group)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Data Analysis This compound This compound Powder formulation This compound Formulation This compound->formulation vehicle Vehicle (e.g., PBS, DMSO, PEG400) vehicle->formulation dosing Oral Gavage / IV Injection formulation->dosing acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping grouping->dosing induction Induction of Disease Model (e.g., Carrageenan) dosing->induction measurement Measurement of Endpoints (e.g., Paw Volume) induction->measurement data_collection Data Collection measurement->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results & Interpretation stat_analysis->results

Experimental workflow for in vivo testing of this compound.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits NFkB NF-κB This compound->NFkB Inhibits Topoisomerase_IIa Topoisomerase IIα This compound->Topoisomerase_IIa Inhibits ROS->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Induces Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation DNA_Replication DNA Replication & Transcription Topoisomerase_IIa->DNA_Replication Apoptosis Apoptosis Topoisomerase_IIa->Apoptosis Inhibition leads to

References

Technical Support Center: Vescalagin Extraction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the extraction of Vescalagin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

A1: this compound is a C-glycosidic ellagitannin, a type of hydrolyzable tannin. It is an isomer of castalagin[1]. It is commonly found in and extracted from the wood of chestnut (Castanea sativa) and oak (Quercus species)[2][3]. It can also be isolated from the leaves of Syzygium samarangense (wax apple)[4][5].

Q2: What are the primary challenges when scaling up this compound extraction?

A2: Scaling up this compound extraction presents several challenges common to natural product isolation. These include maintaining extraction efficiency and yield, ensuring consistent product purity, managing the stability of the target compound, and dealing with the increased volume of solvents and biomass[6][7][8]. Specific to this compound, its stability can be a concern as it is known to be less stable than its isomer, castalagin (B1583131), and can degrade in solution[9][10].

Q3: Which solvent is most effective for this compound extraction?

A3: Both water and methanol (B129727) have been used for this compound extraction. However, studies have shown that water extraction can lead to better recovery and lower variability in quantification by HPLC-DAD compared to methanol extraction[11]. While methanol may yield a higher total polyphenol content, water appears to be a more suitable solvent for specifically targeting hydrolyzable tannins like this compound[11].

Q4: How stable is this compound during extraction and storage?

A4: this compound is susceptible to degradation. It is less stable than its isomer, castalagin, and its stability can be affected by factors such as pH, temperature, and the presence of oxygen[9][10]. In ethanol-water solutions, this compound can react to form new derivatives, which is a consideration during both extraction and storage if ethanol (B145695) is used[12].

Q5: What are the key parameters to consider when moving from lab-scale to pilot-scale extraction?

A5: When scaling up, it is crucial to maintain key process parameters to ensure reproducible results. Important factors include the ratio of solvent to solid material, temperature, pressure, and solvent velocity[7][8]. For chromatographic purification, maintaining the bed height while increasing the column diameter is a common practice for linear scale-up[13].

Troubleshooting Guide

Problem: My this compound yield has significantly decreased after scaling up the extraction.

  • Potential Cause 1: Inefficient Solid-Solvent Contact.

    • Solution: At a larger scale, ensuring that the solvent thoroughly penetrates the entire biomass can be difficult. Review your mixing or agitation method. For percolation or column extraction, channeling can occur, where the solvent follows a path of least resistance, bypassing a significant portion of the material. Ensure the material is packed uniformly in the extraction vessel.

  • Potential Cause 2: Mass Transfer Limitations.

    • Solution: The kinetics of extraction can change with scale. The ratio of solvent to feed mass should be kept constant to reproduce similar extraction curves[7]. If the process is limited by the rate of diffusion from the solid to the solvent, increasing the extraction time or improving agitation may be necessary. Reducing the particle size of the raw material can also increase the surface area for extraction, but this may also lead to challenges with filtration downstream[14].

  • Potential Cause 3: Inadequate Solvent-to-Solid Ratio.

    • Solution: Ensure that the solvent-to-solid ratio is maintained from the lab scale. A common mistake is not increasing the solvent volume proportionally to the increase in biomass, leading to a saturated solvent and incomplete extraction[7].

Problem: The purity of the extracted this compound is lower at a larger scale.

  • Potential Cause 1: Co-extraction of Impurities.

    • Solution: The extraction of undesirable compounds may be enhanced at a larger scale due to longer extraction times or slight variations in temperature. Consider optimizing the extraction conditions. A pre-extraction step with a non-polar solvent could help remove lipids and other non-polar impurities before the main extraction.

  • Potential Cause 2: Overloading of the Purification Column.

    • Solution: When scaling up chromatography, simply increasing the sample load on a larger column may not yield the same purity. The column diameter and bed height must be scaled appropriately[13][15]. Ensure that the binding capacity of your chromatography resin is not exceeded. It may be necessary to perform multiple cycles on the purification system.

  • Potential Cause 3: Changes in Fluid Dynamics.

    • Solution: In large-diameter chromatography columns, uneven flow distribution can lead to broader peaks and poorer separation[13]. Ensure the column is packed correctly and that the flow distributors of the chromatography system are appropriate for the scale.

Problem: I am observing significant degradation of this compound in my scaled-up process.

  • Potential Cause 1: Increased Processing Time and Temperature Exposure.

    • Solution: Larger volumes of solvent and biomass naturally take longer to heat, process, and cool down. This compound is known to be thermolabile[1][10]. Evaluate if the extended exposure to higher temperatures is causing degradation. Implement more efficient heating and cooling systems if necessary. Processing in an inert atmosphere (e.g., under nitrogen) can mitigate oxidative degradation, which is exacerbated by temperature[9].

  • Potential Cause 2: pH Shifts in the Extraction Medium.

    • Solution: The pH of the extraction medium can influence the stability of ellagitannins[9]. Monitor and control the pH throughout the process. The release of acidic compounds from the plant material itself could alter the pH, especially with larger quantities of biomass.

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for this compound from Chestnut Tannins

SolventMean Recovery (%)VariabilityRecommendation
Water102.5%LowRecommended for better recovery and lower variability in HPLC-DAD analysis[11].
MethanolNot ConclusiveHighMay be used for gallic acid, but results in higher variability[11].
Methanol with Water DilutionToo HighHighNot recommended due to high recovery and variability for all polyphenols[11].

Table 2: Example of this compound Content in a Commercial Chestnut Tannin Sample

PolyphenolMean Content (mg/g of dry matter)
This compound62.2[11]
Gallic AcidRanged from 19.2 to 37.9[11]
Ellagic AcidRanged from 4.3 to 10.0[11]

Experimental Protocols

Protocol 1: Lab-Scale Water Extraction and Quantification of this compound

This protocol is adapted from a validated HPLC-DAD method[11].

  • Sample Preparation:

    • Weigh 10 mg of the dried and ground source material (e.g., chestnut wood powder).

    • Add 5 mL of ultra-pure water in a centrifuge tube.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Homogenize by rotation at 30 rpm for 30 minutes at room temperature.

    • Centrifuge the mixture at 5500 x g for 10 minutes.

  • Sample Analysis (HPLC-DAD):

    • Filter the supernatant through a 0.45 µm filter.

    • Dilute the filtered extract at a ratio of 1:2 and 1:4 in water.

    • Inject the diluted sample into an HPLC system equipped with a PDA detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm) thermostated at 40 °C.

    • Mobile Phase: Solvent A: HPLC water with 0.05% formic acid; Solvent B: Acetonitrile.

    • Gradient: 0-5 min, 0% B; 5-25 min, 5% B; 25-40 min, 30% B.

    • Flow Rate: 0.7 mL/min.

    • Detection: Monitor the chromatogram at 234 nm for this compound.

    • Quantification: Use a five-point regression curve of a commercial this compound standard.

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Raw Material (e.g., Chestnut Wood) Grinding Grinding/Milling Start->Grinding Extraction Solid-Liquid Extraction (e.g., Water at Room Temp) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Removal/ Concentration Filtration->Concentration Chromatography Column Chromatography (e.g., C18, Sephadex) Concentration->Chromatography Fraction Fraction Collection Chromatography->Fraction Drying Lyophilization/Drying Fraction->Drying QC Quality Control (HPLC, etc.) Drying->QC Final Pure this compound QC->Final

Caption: Workflow for this compound extraction and purification.

G start Low this compound Yield q1 Is the solvent-to-solid ratio maintained from lab scale? start->q1 s1 Adjust solvent volume to match the scaled-up biomass. q1->s1 No q2 Is agitation/mixing effective at the larger scale? q1->q2 Yes a1_yes Yes a1_no No s2 Improve mixing method. Check for dead zones or channeling. q2->s2 No q3 Has the extraction time been optimized for the new scale? q2->q3 Yes a2_yes Yes a2_no No s3 Perform a time-course study to determine optimal extraction duration. q3->s3 No s4 Consider particle size reduction or alternative extraction methods (e.g., UAE). q3->s4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting low this compound yield during scale-up.

G cluster_enzymes Target Enzymes cluster_effects Cellular Effects This compound This compound PARP1 PARP1 (Poly(ADP-ribose) polymerase 1) This compound->PARP1 Inhibits TopoII DNA Topoisomerase II This compound->TopoII Inhibits DNA_Repair Inhibition of DNA Repair PARP1->DNA_Repair DNA_Replication Disruption of DNA Replication TopoII->DNA_Replication Apoptosis Induction of Apoptosis (Potential Therapeutic Outcome) DNA_Repair->Apoptosis DNA_Replication->Apoptosis

Caption: Dual inhibitory action of this compound.

References

Navigating the Challenges of Vescalagin Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the complex ellagitannin Vescalagin, achieving optimal peak resolution in chromatography can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of this compound, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction solvent for this compound analysis by HPLC?

A1: While methanol (B129727) is a common solvent for polyphenol extraction, studies have shown that water extraction yields better results for HPLC-DAD analysis of this compound. Water extraction leads to improved recovery and less variability compared to methanol extraction[1][2].

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: A C18 column is the most commonly used stationary phase for the separation of this compound and other hydrolyzable tannins[1]. For complex samples containing various phenolic compounds, exploring alternative column chemistries, such as a biphenyl (B1667301) core-shell column, may provide enhanced resolution and improved peak shape[3].

Q3: What are the typical mobile phases used for this compound separation?

A3: A common mobile phase composition for this compound analysis is a gradient of water with a small percentage of acid (e.g., 0.05% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) as solvent B[1]. The acid helps to improve peak shape by minimizing tailing.

Q4: Can I use other mobile phase additives besides formic acid?

A4: Yes, while formic acid is a standard choice, other acidic additives can be explored to optimize peak shape. For instance, difluoroacetic acid (DFA) has been shown to sometimes yield better resolution and peak shape for complex analytes compared to formic acid, particularly in LC-MS applications[4][5].

Troubleshooting Guide: Common Peak Resolution Issues

Poor peak resolution in the chromatography of this compound often manifests as peak fronting, tailing, or general broadening. Below are common causes and their respective solutions.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in the analysis of phenolic compounds.

G start Peak Tailing Observed check_pH Is mobile phase pH appropriate? start->check_pH check_column Is the column performing optimally? check_pH->check_column Yes solution_pH Adjust mobile phase pH. Use a buffer or a different acidic additive (e.g., DFA). check_pH->solution_pH No check_overload Is there column overload? check_column->check_overload Yes solution_column Use a guard column. Flush or replace the analytical column. Consider an alternative column chemistry (e.g., Biphenyl). check_column->solution_column No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes end_node Improved Peak Shape check_overload->end_node No solution_pH->end_node solution_column->end_node solution_overload->end_node

Potential Cause Solution
Secondary Interactions The phenolic hydroxyl groups of this compound can interact with active sites on the silica-based stationary phase, leading to tailing. Ensure the mobile phase is sufficiently acidic (e.g., with 0.05% formic acid) to suppress the ionization of silanol (B1196071) groups on the column. Consider using a different acidic additive like difluoroacetic acid (DFA)[4][5].
Column Contamination or Degradation Accumulation of sample matrix components on the column frit or degradation of the stationary phase can cause peak tailing. Use a guard column and/or appropriate sample preparation to protect the analytical column. If the problem persists, flush the column with a strong solvent or replace it.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves[6].
Issue 2: Peak Fronting

Peak fronting, characterized by a broader first half of the peak, is less common than tailing but can still affect resolution.

G start Peak Fronting Observed check_solubility Is the sample fully dissolved in the mobile phase? start->check_solubility check_overload Is the injection volume or concentration too high? check_solubility->check_overload Yes solution_solubility Ensure the sample is completely dissolved in the initial mobile phase. Consider using a weaker sample solvent. check_solubility->solution_solubility No check_column_collapse Is there a possibility of column bed collapse? check_overload->check_column_collapse No solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes solution_column_collapse Replace the column. Operate within the column's recommended pH and temperature range. check_column_collapse->solution_column_collapse Yes end_node Improved Peak Shape check_column_collapse->end_node No solution_solubility->end_node solution_overload->end_node solution_column_collapse->end_node

Potential Cause Solution
Poor Sample Solubility If the sample is not fully soluble in the mobile phase, it can lead to an uneven distribution at the head of the column. Ensure your this compound standard or sample is completely dissolved in the initial mobile phase before injection. Using a sample solvent that is stronger than the mobile phase can also cause fronting.
Column Overload Injecting a large volume of sample or a highly concentrated sample can lead to fronting. Try reducing the injection volume or diluting the sample.
Column Collapse A physical collapse of the column bed can cause peak fronting. This is less common but can occur with older columns or if operated outside the manufacturer's recommended pressure or pH limits. If suspected, replace the column.
Issue 3: Peak Broadening

Broad peaks can significantly reduce resolution and sensitivity.

G start Peak Broadening Observed check_extracolumn Is there excessive extra-column volume? start->check_extracolumn check_flowrate Is the flow rate optimal? check_extracolumn->check_flowrate No solution_extracolumn Minimize tubing length and diameter between the injector, column, and detector. check_extracolumn->solution_extracolumn Yes check_temp Is the column temperature stable and optimal? check_flowrate->check_temp Yes solution_flowrate Optimize the flow rate. A lower flow rate may improve resolution. check_flowrate->solution_flowrate No solution_temp Ensure the column oven is functioning correctly. Optimize the column temperature (e.g., 40°C). check_temp->solution_temp No end_node Improved Peak Shape check_temp->end_node Yes solution_extracolumn->end_node solution_flowrate->end_node solution_temp->end_node

Potential Cause Solution
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening. Use tubing with the smallest possible internal diameter and keep the length to a minimum.
Sub-optimal Flow Rate A flow rate that is too high can lead to decreased efficiency and broader peaks. Try reducing the flow rate to see if the peak shape improves.
Temperature Effects Inconsistent or sub-optimal column temperature can affect peak shape. Ensure the column is properly thermostatted. For this compound, a temperature of 40°C has been shown to be effective[1].

Experimental Protocols

Validated HPLC-DAD Method for this compound Quantification

This protocol is based on a validated method for the quantification of this compound in chestnut tannins[1].

1. Sample Preparation:

  • Dissolve the tannin extract in ultra-pure water.

  • Centrifuge the solution at 13,000 x g for 15 minutes.

  • Filter the supernatant through a 0.45 µm filter before injection.

2. HPLC-DAD System and Conditions:

Parameter Condition
Column C18 Luna (250 x 4.6 mm, 5 µm) with a C18 guard column
Mobile Phase A HPLC-grade water with 0.05% formic acid
Mobile Phase B Acetonitrile
Gradient 0-5 min, 0% B; 5-25 min, 5% B; 25-40 min, 30% B
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection DAD, monitor at 234 nm for this compound
Injection Volume 20 µL

3. Data Analysis:

  • Identify the this compound peak based on its retention time and UV spectrum compared to a pure standard.

  • Quantify using a calibration curve prepared from a this compound standard.

Concluding Remarks

Achieving high-resolution peaks for complex molecules like this compound requires a systematic approach to method development and troubleshooting. By carefully considering factors such as sample preparation, column chemistry, mobile phase composition, and instrumental parameters, researchers can overcome common chromatographic challenges and obtain reliable and accurate data. This guide serves as a starting point for addressing peak resolution issues and should be used in conjunction with a thorough understanding of chromatographic principles.

References

Reducing matrix effects in Vescalagin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of vescalagin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] In the context of this compound quantification by LC-MS/MS, endogenous components from biological samples (e.g., phospholipids (B1166683), salts, and proteins) can co-elute with this compound and either suppress or enhance its signal.[1][2] This can lead to inaccurate and imprecise results, compromising the reliability of the bioanalytical method.[2]

Q2: How can I assess the extent of matrix effects in my this compound assay?

A2: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these two peak areas is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] It is recommended to evaluate the matrix effect in at least six different lots of the biological matrix to assess its variability.

Q3: What is the ideal internal standard (IS) for this compound quantification, and what are the alternatives?

As an alternative, a structural analog can be used. This compound's epimer, castalagin (B1583131) , is a potential candidate. Since they have very similar structures, they may have similar chromatographic behavior and experience comparable matrix effects. However, it is crucial to validate that castalagin adequately tracks the matrix effects on this compound. Another option is to use a different, structurally related polyphenol that is not present in the sample, but this is generally less effective than a SIL-IS or a close structural analog.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Question: My this compound peak is showing significant tailing in my reversed-phase HPLC method. What could be the cause and how can I fix it?

  • Answer:

    • Cause 1: Secondary Interactions: this compound, being a large polyphenol with numerous hydroxyl groups, can have secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing.[3][4]

      • Solution:

        • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups, reducing their interaction with this compound.[3]

        • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[4]

    • Cause 2: Column Overload: Injecting a sample with a high concentration of this compound can lead to peak tailing.

      • Solution: Dilute the sample or reduce the injection volume.

    • Cause 3: Column Contamination or Void: Accumulation of matrix components on the column frit or a void at the column inlet can distort peak shape.

      • Solution:

        • Use a guard column to protect the analytical column.[5]

        • Reverse-flush the column (if permitted by the manufacturer) to remove contaminants from the inlet frit.[3]

Issue 2: Low Recovery of this compound During Sample Preparation
  • Question: I am experiencing low and inconsistent recovery of this compound from plasma samples. What can I do to improve it?

  • Answer:

    • Cause 1: Inefficient Extraction Method: The chosen sample preparation method may not be optimal for a large and polar molecule like this compound.

      • Solution:

        • Method Comparison: Systematically compare Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to determine the best method for your matrix. For large polyphenols, SPE often provides the cleanest extracts, though PPT with an optimized solvent can also be effective.[6][7]

        • SPE Optimization: For SPE, carefully select the sorbent (e.g., reversed-phase polymeric sorbents like Oasis HLB are often suitable for a wide range of polar and non-polar compounds). Optimize the wash and elution steps to maximize this compound recovery while minimizing matrix components.[6]

    • Cause 2: this compound Instability: this compound is susceptible to degradation, especially at higher pH and temperatures.[8] The pH of biological samples can increase during storage and processing.[9]

      • Solution:

        • pH Control: Keep samples on ice and consider acidifying the sample immediately after collection to a pH of around 3.5-4 to improve stability.[10]

        • Temperature Control: Perform all extraction steps at low temperatures (e.g., on ice) to minimize degradation.

        • Avoid High pH: Be mindful that some sample preparation steps, like protein precipitation with certain organic solvents followed by evaporation, can lead to a high pH in the final extract, which can degrade this compound.[9]

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
  • Question: I have confirmed significant ion suppression for this compound in my LC-MS/MS assay. How can I reduce it?

  • Answer:

    • Cause 1: Co-elution of Matrix Components: Phospholipids from plasma are a common cause of ion suppression in reversed-phase chromatography.

      • Solution:

        • Improve Sample Cleanup: A more rigorous sample preparation method is needed. SPE is generally more effective at removing phospholipids than PPT or LLE.[7] Consider specialized SPE cartridges designed for phospholipid removal.

        • Chromatographic Separation: Modify the HPLC gradient to better separate this compound from the region where phospholipids typically elute.

    • Cause 2: Inadequate Internal Standard: The chosen internal standard is not co-eluting with this compound or is not experiencing the same matrix effects.

      • Solution:

        • Use a Closer Analog: If using a general polyphenol as an IS, switch to a closer structural analog like castalagin.

        • Verify Co-elution: Ensure that the retention times of this compound and the internal standard are as close as possible.

Data on Sample Preparation Methods

The following table summarizes recovery data for this compound and other large polyphenols using different extraction techniques. Note that data for this compound in biological matrices is limited, so representative data for similar compounds is included to guide method selection.

Analyte/Compound ClassMatrixSample Preparation MethodRecovery (%)Reference
This compound Red WineMatrix-Matched Calibration102.4 ± 5.9[11]
Polar Phenols PlasmaProtein Precipitation (ACN)30-80[6]
Polar Phenols PlasmaLiquid-Liquid Extraction (EtOAc)40-90[6]
Polar Phenols PlasmaSolid-Phase Extraction (Oasis HLB)>60[6]
Raltegravir (B610414) (as an example)Human PlasmaLiquid-Liquid Extraction~80

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This is a general starting protocol based on methods for large polyphenols and should be optimized for this compound.

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 200 µL of plasma, add a suitable internal standard (e.g., castalagin).

    • Acidify the sample by adding 20 µL of 2% formic acid in water.

    • Vortex mix for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase polymeric SPE cartridge (e.g., Oasis HLB, 30 mg).

    • Condition the cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40°C).

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard (this compound) and internal standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma/serum using your developed protocol. In the final, dried extract, add the same amount of this compound and internal standard as in Set A before the reconstitution step.

    • Set C (Pre-Extraction Spike): Spike blank plasma/serum with this compound and the internal standard before starting the extraction protocol.

  • Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Process Efficiency (PE): PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

Visualizations

Workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_decision Troubleshooting cluster_optimization Optimization cluster_end Finish start This compound Quantification in Biological Matrix add_is Add Internal Standard start->add_is sample_prep Select Initial Method (e.g., SPE, LLE, PPT) lcms LC-MS/MS Analysis sample_prep->lcms add_is->sample_prep eval_matrix Assess Matrix Effect (MF) (Post-Extraction Spike) lcms->eval_matrix eval_recovery Assess Recovery (RE) lcms->eval_recovery matrix_ok Is MF between 0.8 and 1.2 and consistent? eval_matrix->matrix_ok recovery_ok Is RE > 70% and consistent? eval_recovery->recovery_ok matrix_ok->recovery_ok Yes optimize_cleanup Optimize Sample Cleanup (e.g., change SPE sorbent, wash/elute solvents) matrix_ok->optimize_cleanup No optimize_extraction Optimize Extraction Parameters (e.g., pH, solvent, temperature) recovery_ok->optimize_extraction No end Validated Method recovery_ok->end Yes optimize_chroma Optimize Chromatography (e.g., gradient, column chemistry) optimize_cleanup->optimize_chroma optimize_chroma->sample_prep optimize_extraction->sample_prep

Caption: Workflow for developing and troubleshooting a this compound quantification method.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Vescalagin and Castalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vescalagin and castalagin (B1583131), two diastereomeric C-glycosidic ellagitannins, are major polyphenolic compounds found in oak and chestnut wood.[1] Their structural similarity, differing only in the stereochemistry at the C-1 position of the glucose core, belies distinct differences in their biological activities.[1][2] This guide provides an objective comparison of their performance across several key bioactivities, supported by experimental data and detailed methodologies, to aid researchers in their potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the efficacy of this compound and castalagin.

Table 1: Antibacterial Activity
Bacterial StrainCompoundMIC (mg/mL)MBC (mg/mL)Reference
Methicillin-Resistant Staphylococcus epidermidis (MRSE)This compound0.1250.250[3]
Castalagin0.2500.500[3]
Staphylococcus aureus (SA)This compound0.2501.000[3]
Castalagin0.2501.000[3]
Methicillin-Resistant Staphylococcus aureus (MRSA)This compound0.1250.250[3]
Castalagin0.1250.500[3]
Pseudomonas aeruginosa (PA)This compound0.250>1.000[3]
Castalagin0.250>1.000[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Anti-inflammatory Activity
AssayStimulantCompoundIC₅₀Reference
IL-8 Release Inhibition (GES-1 cells)Helicobacter pyloriThis compound~11 µM[4]
Castalagin~11 µM[4]
IL-8 Release Inhibition (GES-1 cells)TNF-αThis compound0.22 µM[4]
Castalagin0.27 µM[4]

IC₅₀: Half-maximal Inhibitory Concentration; IL-8: Interleukin-8; TNF-α: Tumor Necrosis Factor-alpha.

Table 3: Anticancer and Enzyme Inhibitory Activity
Target/AssayCompoundIC₅₀ (µM)Inhibition TypeReference
PARP1 InhibitionThis compound2.67Not Specified[5]
Castalagin0.86Mixed (Ki = 1.64 µM)[5]
DNA Topoisomerase II InhibitionThis compoundActiveNot Specified[1][5]
CastalaginActiveNot Specified[1][5]
Antitumor Activity (MCA-205 model)This compoundNo effect-[6]
CastalaginActive-[6]

PARP1: Poly(ADP-ribose) polymerase 1.

Table 4: Neuroprotective Activity
AssayFindingReference
Protection of SH-SY5Y cells from Aβ42-mediated deathThis compound demonstrates superior protection compared to castalagin.[7]

Aβ42: Amyloid-beta 42.

Key Biological Activities: A Detailed Look

Antibacterial Activity

Both this compound and castalagin exhibit significant bactericidal activity, particularly against methicillin-resistant strains of Staphylococcus.[8][9] Studies suggest their mechanism involves disrupting the bacterial cell wall by modulating the assembly of peptidoglycans on the surface, leading to cell death.[8][10] this compound often shows equal or slightly better activity, with lower MIC and MBC values against MRSE and MRSA compared to castalagin.[3]

Anti-inflammatory Activity

In human gastric epithelial cells, both compounds potently inhibit the release of the pro-inflammatory chemokine IL-8 induced by either H. pylori infection or TNF-α.[4][11] Their efficacy is particularly high against TNF-α-induced inflammation, with IC₅₀ values in the sub-micromolar range.[4] This activity is attributed, at least in part, to the attenuation of the NF-κB signaling pathway.[4][11]

Anticancer and Enzyme-Inhibitory Activity

This compound and castalagin have demonstrated dual inhibitory effects against two important cancer therapy targets: PARP1 and DNA topoisomerase II.[5] Castalagin is a significantly more potent inhibitor of PARP1 than this compound.[5] Furthermore, in a sarcoma mouse model, only castalagin, and not this compound, was found to exert an antitumor effect. This effect was linked to its ability to act as a prebiotic, beneficially shifting the gut microbiome composition and enhancing anti–PD-1 immunotherapy efficacy.[6]

Neuroprotective Effects

In the context of Alzheimer's disease models, both isomers can protect neuronal cells from toxicity induced by amyloid-beta42 (Aβ42) oligomers. However, this compound is reported to be more effective. This enhanced neuroprotective capacity is attributed to the spatial organization of its hydroxyl group at the C1 position, which improves its ability to remodel the secondary structure of toxic Aβ42 oligomers.[7]

Antioxidant Activity

While specific comparative IC₅₀ values from standardized antioxidant assays like DPPH or ABTS were not available in the reviewed literature, both compounds are widely recognized as potent antioxidants.[1][9][12] Some studies suggest this compound has a greater reactivity and oxidizability in solution than castalagin, which may correlate with a higher antioxidant potential.[2]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Bioactivity Screening A Prepare this compound & Castalagin Solutions B Select Target Assay (e.g., Antibacterial, Anti-inflammatory) A->B C Perform Experiment (e.g., MIC Determination, ELISA) B->C D Data Acquisition (e.g., OD Reading, Luminescence) C->D E Quantitative Analysis (Calculate IC50, MIC) D->E F Compare Efficacy of This compound vs. Castalagin E->F

Caption: A generalized workflow for the in vitro comparison of this compound and castalagin.

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, H. pylori) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocates Proteasome Proteasome Degradation IkB_p->Proteasome VC This compound / Castalagin VC->IKK inhibit DNA DNA (κB sites) NFkB_nuc->DNA binds to Transcription Gene Transcription (e.g., IL-8, TNF-α) DNA->Transcription

Caption: this compound and castalagin inhibit the NF-κB pathway, reducing inflammation.

Experimental Protocols

Below are generalized protocols for key experiments cited in this guide. Researchers should refer to the specific publications for detailed parameters.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an agent that prevents visible bacterial growth.

  • Bacterial Preparation: Bacterial strains (e.g., S. aureus) are cultured in appropriate broth (e.g., Tryptic Soy Broth) overnight at 37°C. The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ CFU/mL.

  • Compound Preparation: Stock solutions of this compound and castalagin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using culture broth to achieve a range of final concentrations.

  • Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. Plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: IL-8 Release ELISA

This assay quantifies the amount of IL-8 secreted by cells in response to a stimulus.

  • Cell Culture: Human cells (e.g., gastric epithelial GES-1) are seeded in 96-well plates and grown to confluence.

  • Treatment: Cells are pre-treated with various concentrations of this compound or castalagin for a defined period (e.g., 1-2 hours).

  • Stimulation: An inflammatory stimulus (e.g., H. pylori or TNF-α at a final concentration of 10 ng/mL) is added to the wells, and the plates are incubated for a further period (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

  • ELISA Protocol: The concentration of IL-8 in the supernatant is measured using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a substrate that produces a colorimetric signal. The absorbance is read on a microplate reader, and the IL-8 concentration is calculated from a standard curve.

Anticancer Activity: PARP1 Inhibition Assay

This chemiluminescent assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

  • Plate Preparation: A 96-well plate is coated with histone proteins, which act as the substrate for PARP1. The plate is then washed and blocked.

  • Inhibitor Addition: Serial dilutions of this compound, castalagin, or a known PARP1 inhibitor (positive control) are added to the wells.

  • Enzymatic Reaction: A reaction mixture containing purified PARP1 enzyme, activated DNA (which stimulates PARP1 activity), and biotinylated NAD+ is added to each well. The plate is incubated for 1 hour at room temperature to allow the PARPylation reaction to occur.

  • Detection: The plate is washed, and Streptavidin-HRP (which binds to the incorporated biotin) is added. After another incubation and wash, a chemiluminescent substrate is added.

  • Analysis: The light produced is measured by a luminometer. A decrease in signal relative to the no-inhibitor control indicates PARP1 inhibition. The IC₅₀ value is calculated from the dose-response curve.

Neuroprotective Activity: Aβ42 Oligomer Toxicity Assay

This assay assesses the ability of compounds to protect cells from the toxic effects of amyloid-beta oligomers.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded in 96-well plates and cultured for 24-48 hours.

  • Compound Pre-treatment: Cells are pre-treated with desired concentrations of this compound or castalagin for 24 hours.

  • Aβ42 Oligomer Treatment: Aβ42 oligomers (prepared separately by incubating synthetic Aβ42 peptide) are added to the cells at a final concentration known to induce toxicity (e.g., 10 µM). The cells are incubated for an additional 24-48 hours.

  • Cell Viability Analysis: Cell viability is assessed using a method such as the MTT assay. MTT reagent is added to the wells and incubated, allowing viable cells to convert it into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is read on a microplate reader. Increased absorbance relative to cells treated with Aβ42 alone indicates a protective effect.

References

Vescalagin's Antimicrobial Prowess: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of vescalagin's antimicrobial effects in comparison to other ellagitannins, providing researchers, scientists, and drug development professionals with key experimental data and mechanistic insights.

This compound, a C-glucosidic ellagitannin, has demonstrated significant bactericidal activity, particularly against challenging methicillin-resistant bacterial strains.[1][2][3] This has positioned it as a compound of interest in the search for novel antimicrobial agents. This guide provides a comparative overview of this compound's antimicrobial efficacy against other ellagitannins, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity

Studies have shown that this compound exhibits potent antimicrobial effects against a range of both Gram-positive and Gram-negative bacteria.[1][2][4] Its activity is often compared to its stereoisomer, castalagin (B1583131), and other ellagitannins.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and castalagin against several bacterial strains.

BacteriumCompoundMIC (mg/mL)MBC (mg/mL)Reference
Methicillin-resistant Staphylococcus epidermidis (MRSE)This compound0.1250.250[5]
Castalagin0.1250.250[5]
Staphylococcus aureus (SA)This compound0.2500.500[5]
Castalagin0.2501.000[5]
Methicillin-resistant Staphylococcus aureus (MRSA)This compound0.1250.250[5]
Castalagin0.1250.250[5]
Pseudomonas aeruginosa (PA)This compound0.2501.000[5]
Castalagin0.2501.000[5]

A broader comparative study involving 22 different ellagitannins demonstrated that the antimicrobial efficacy of these compounds varies depending on their chemical structure and the target microorganism.[4][6][7] For instance, against Staphylococcus aureus, monomeric C-glucosidic ellagitannins like this compound showed similar inhibitory effects to monomeric HHDP esters such as tellimagrandin I and II and casuarictin.[4] Interestingly, the study also found that for E. coli, the molecular size of the ellagitannin appeared to be a significant factor in its antimicrobial activity, a relationship that was not as clear for S. aureus.[4][7]

Mechanistic Insights: How this compound Exerts its Effects

The primary proposed mechanism of antimicrobial action for this compound involves the disruption of the bacterial cell wall.[1][2][3] It is believed that this compound and castalagin modulate the normal assembly of peptidoglycans on the bacterial surface, leading to cell wall disruption and subsequent bacterial cell death.[1][2][3] This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer.[5]

This compound This compound CellWall Bacterial Cell Wall (Peptidoglycan Layer) This compound->CellWall Modulates Peptidoglycan Assembly Disruption Cell Wall Disruption CellWall->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

The following outlines the methodologies used in key studies to determine the antimicrobial properties of this compound and other ellagitannins.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A broth microdilution method is commonly employed to determine the MIC and MBC values.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacteria Bacterial Suspension (0.5 McFarland) Microplate 96-Well Microplate (Bacteria + Compounds) Bacteria->Microplate Compounds Serial Dilutions of Ellagitannins Compounds->Microplate Incubate Incubate at 37°C for 24 hours Microplate->Incubate MIC Determine MIC (Lowest concentration with no visible growth) Incubate->MIC MBC Plate on Agar (B569324) (from wells with no growth) MIC->MBC MBC_Result Determine MBC (Lowest concentration with no bacterial growth) MBC->MBC_Result

Workflow for MIC and MBC determination.

Procedure:

  • Bacterial strains are cultured to a specific turbidity, typically 0.5 McFarland standard.

  • Serial dilutions of the test compounds (this compound and other ellagitannins) are prepared in a 96-well microplate.

  • The bacterial suspension is added to each well containing the test compound.

  • The microplate is incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

  • To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates and incubated for another 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Structure-Activity Relationship

The antimicrobial activity of ellagitannins is influenced by their chemical structure.[4][8] Factors such as the degree of oligomerization and the type of linkages between monomeric units can affect their efficacy.[4] For instance, one study suggested that for S. aureus, the oligomeric linkage of an ellagitannin might play a role in its antimicrobial activity.[4][7] In contrast, for E. coli and C. perfringens, the molecular size and flexibility of the ellagitannin were found to be important factors.[4][7]

Ellagitannins, as a class of polyphenols, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, in addition to their antimicrobial effects.[9][10][11] The continued investigation into the structure-activity relationships of these compounds, with a focus on specific molecules like this compound, is crucial for the development of new and effective antimicrobial therapies.

References

A Comparative Guide to the Antioxidant Properties of Vescalagin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capabilities of vescalagin, a complex ellagitannin, and quercetin (B1663063), a well-characterized flavonoid. The comparison is based on available experimental data, focusing on their mechanisms of action, quantitative performance in standard assays, and effects within cellular environments.

Introduction to the Compounds

This compound is a C-glycosidic ellagitannin predominantly found in oak and chestnut species. It is a large polyphenolic compound known for its significant biological activities, including antioxidant and anti-inflammatory properties.[1][2]

Quercetin is a plant flavonol ubiquitously found in fruits, vegetables, and grains. As one of the most abundant dietary flavonoids, its potent antioxidant and anti-inflammatory effects are extensively documented in scientific literature.[3]

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through direct radical scavenging and indirect modulation of endogenous antioxidant defense systems.

  • Direct Radical Scavenging: Both molecules can neutralize reactive oxygen species (ROS) by donating hydrogen atoms or electrons, a property conferred by their numerous hydroxyl groups. In quercetin, the catechol group on the B-ring is a primary site of radical scavenging. This compound's antioxidant capacity is largely attributed to its multiple galloyl and pyrogallol (B1678534) moieties.

  • Indirect Modulation of Cellular Defenses: A key mechanism for both compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept inactive by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound and quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[6][7] Studies have shown that this compound can activate pancreatic Nrf2, and quercetin is a well-established Nrf2 activator.[4][5]

Fig. 1: Activation of the Nrf2/ARE antioxidant signaling pathway.

Quantitative Comparison of In Vitro Antioxidant Activity

The antioxidant capacity of compounds is often quantified by their IC50 value (the concentration required to scavenge 50% of free radicals) in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). While data for quercetin is widely available, direct comparative studies with pure this compound are less common, making a head-to-head comparison challenging. The following table summarizes reported IC50 values from various studies.

AssayThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Data not widely available in direct comparative studies19.17 µg/mLAscorbic Acid: 9.53 µg/mL
ABTS Radical Scavenging Data not widely available in direct comparative studies1.89 ± 0.33 µg/mL[3]Gallic Acid: 1.03 ± 0.25 µg/mL[3]
Hydrogen Peroxide Scavenging Data not widely available36.22 µg/mLAscorbic Acid: 16.26 µg/mL

Note: IC50 values can vary significantly between studies due to different experimental conditions. A lower IC50 value indicates higher antioxidant activity.

Cellular Antioxidant Activity (CAA)

While in vitro chemical assays are useful, they do not account for biological factors like cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay measures antioxidant capacity within a cellular environment, offering greater biological relevance.

Quercetin has demonstrated high activity in CAA assays.[8] To date, specific CAA data for this compound is not widely available in the literature, highlighting an area for future research.

Experimental Protocols & Workflows

Detailed methodologies for the principal antioxidant assays are provided below for research and validation purposes.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralizes the radical, causing a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[9]

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations (e.g., 10-100 µg/mL). Prepare similar dilutions for a positive control (e.g., Quercetin, Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution or standard to different wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 50 µL of the solvent and 150 µL of the DPPH solution.

  • Incubation and Measurement: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % inhibition against the sample concentration to determine the IC50 value.

G prep_dpph 1. Prepare 0.1 mM DPPH in Methanol mix 3. Add 50 µL Sample/Standard and 150 µL DPPH to 96-well plate prep_dpph->mix prep_sample 2. Prepare Sample & Standard Serial Dilutions prep_sample->mix incubate 4. Incubate in Dark (Room Temp, 30 min) mix->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Inhibition and determine IC50 measure->calculate

Fig. 2: Experimental workflow for the DPPH radical scavenging assay.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10]

Detailed Protocol:

  • Reagent Preparation (ABTS•+ Solution):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

G prep_abts 1. Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1) incubate_abts 2. Incubate in Dark (Room Temp, 12-16 h) to form ABTS•+ prep_abts->incubate_abts dilute 3. Dilute ABTS•+ with buffer to Absorbance ~0.70 at 734 nm incubate_abts->dilute mix 4. Add 20 µL Sample/Standard and 180 µL diluted ABTS•+ to plate dilute->mix measure 5. Measure Absorbance at 734 nm after 6 min mix->measure calculate 6. Calculate % Inhibition and determine TEAC measure->calculate G seed 1. Seed HepG2 cells in 96-well plate incubate1 2. Incubate for 24h for cell attachment seed->incubate1 treat 3. Treat cells with sample for 1h incubate1->treat probe 4. Load cells with 25 µM DCFH-DA for 1h treat->probe initiate 5. Add 600 µM AAPH (radical initiator) probe->initiate measure 6. Measure fluorescence kinetics (Ex: 485 nm, Em: 535 nm) initiate->measure calculate 7. Calculate Area Under Curve and determine CAA value measure->calculate

References

A Comparative Guide to the Neuroprotective Potential of Vescalagin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapeutic agents against neurodegenerative diseases, natural polyphenolic compounds have emerged as promising candidates. Among these, vescalagin, an ellagitannin found in various plants including oak and chestnut, and resveratrol (B1683913), a stilbenoid from grapes and berries, have demonstrated significant neuroprotective properties. This guide provides an objective comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.

While direct head-to-head comparative studies are limited, this guide synthesizes the current understanding of their individual neuroprotective mechanisms and efficacy to offer a valuable comparative perspective.

At a Glance: this compound vs. Resveratrol for Neuroprotection

FeatureThis compoundResveratrol
Primary Neuroprotective Mechanism Inhibition of amyloid-beta (Aβ) aggregation and remodeling of Aβ oligomers.[1][2][3]Multi-target modulation including activation of SIRT1, Nrf2, and AMPK signaling pathways, antioxidant, and anti-inflammatory effects.[4][5][6]
Effect on Aβ Pathology Directly inhibits Aβ42 fibrillization and remodels toxic Aβ42 oligomers into non-toxic species.[1][2][3]Reduces Aβ production, promotes its clearance, and inhibits its aggregation.[7]
Antioxidant Activity Possesses potent antioxidant properties, scavenging free radicals.[1]Exhibits strong antioxidant effects by both scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[5][8]
Anti-inflammatory Effects Anti-inflammatory properties are suggested but less characterized in a neuroprotective context compared to resveratrol.Well-documented anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of microglia activation.[5][9][10]
Key Signaling Pathways The precise signaling pathways for neuroprotection are not as extensively elucidated as for resveratrol.SIRT1, AMPK, Nrf2, PI3K/Akt, MAPK.[4][5][6][11][12]
Bioavailability Generally considered to have low bioavailability.Also challenged by low bioavailability, though various formulations are being explored to enhance it.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a basis for comparing the neuroprotective efficacy of this compound and resveratrol.

Table 1: In Vitro Neuroprotective Effects
CompoundCell LineInsultConcentrationKey Finding(s)Reference
This compound SH-SY5Y (human neuroblastoma)Aβ42 oligomers1:1 molar ratio with Aβ42Completely inhibited Aβ42 aggregation and protected cells from Aβ42-mediated death.[2]
Resveratrol SH-SY5Y (human neuroblastoma)Dopamine5 µMProtected against dopamine-induced cytotoxicity.[4]
Resveratrol HT22 (mouse hippocampal)Glutamate10 µMSignificantly reduced glutamate-induced cell death and ROS accumulation.[4]
Resveratrol Primary cortical neuronsNMDA5-100 µMProtected against NMDA-induced neuronal cell death.[4]
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelDisease ModelDosageKey Finding(s)Reference
Resveratrol RatIschemic Stroke (MCAO)10-40 mg/kgReduced expression of pro-inflammatory cytokines IL-1β and TNFα.[5]
Resveratrol RatIschemic Stroke (pMCAO)30 mg/kgAttenuated apoptosis by up-regulating Bcl-2 and down-regulating Bax.[5]
Resveratrol Alzheimer's Disease PatientsClinical Trial500 mg/day (up to 2g/day)Reduced CSF markers of neurodegeneration and neuroinflammation.[13][14][15]

Signaling Pathways

The neuroprotective mechanisms of this compound and resveratrol are mediated by distinct and overlapping signaling pathways.

This compound's Neuroprotective Mechanism

The primary reported mechanism of this compound's neuroprotection revolves around its direct interaction with amyloid-beta peptides. It inhibits the formation of toxic beta-sheet structures, a hallmark of amyloid fibrillization.

Vescalagin_Pathway cluster_Abeta Amyloid Cascade This compound This compound Abeta_Oligomers Toxic Aβ Oligomers This compound->Abeta_Oligomers Remodels Abeta_Fibrils Aβ Fibrils This compound->Abeta_Fibrils Inhibits Fibrillization NonToxic_Aggregates Non-Toxic Aggregates This compound->NonToxic_Aggregates Promotes formation of Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Oligomers Abeta_Oligomers->Abeta_Fibrils Neuronal_Cell_Death Neuronal Cell Death Abeta_Oligomers->Neuronal_Cell_Death Neuroprotection Neuroprotection NonToxic_Aggregates->Neuroprotection Resveratrol_Pathways cluster_sirt1 SIRT1 Pathway cluster_nrf2 Nrf2 Pathway cluster_ampk AMPK Pathway cluster_inflammation Anti-inflammatory Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates Nrf2 Nrf2 Resveratrol->Nrf2 activates AMPK AMPK Resveratrol->AMPK activates NFkB NF-κB Resveratrol->NFkB inhibits PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Stress_Resistance->Neuroprotection ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Neuroprotection Neurite_Outgrowth Neurite Outgrowth AMPK->Neurite_Outgrowth Neurite_Outgrowth->Neuroprotection Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Experimental_Workflow Start Start Cell_Culture 1. Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Pretreatment 3. Pre-treat with This compound or Resveratrol Seeding->Pretreatment Toxicity 4. Induce Neurotoxicity (e.g., Aβ42, Dopamine) Pretreatment->Toxicity Incubation 5. Incubate for 24-48h Toxicity->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Analyze Data and Determine Cell Viability MTT_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Vescalagin from Different Oak Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of vescalagin, a key ellagitannin found in various oak species. This document delves into the quantitative differences in this compound content across several Quercus species and explores its significant biological activities, supported by experimental data and detailed methodologies.

This compound, a C-glycosidic ellagitannin, is a prominent polyphenolic compound found in the heartwood of oak trees (Quercus spp.). It, along with its stereoisomer castalagin, contributes significantly to the chemical properties and biological activities of oak extracts.[1][2] These compounds are of particular interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anticancer properties.[3] This guide aims to provide a comparative overview of this compound from different oak sources to aid in the selection and utilization of this promising natural compound.

Quantitative Analysis of this compound in Different Oak Species

The concentration of this compound in oak wood can vary considerably depending on the species, geographical origin, and even the specific location within the tree.[4][5] High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound and other ellagitannins in oak extracts.[6][7][8]

Below is a summary of reported this compound content in the heartwood of various Quercus species. It is important to note that direct comparison between studies can be challenging due to variations in extraction methods, analytical standards, and reporting units.

Oak SpeciesThis compound Content (mg/g of dry wood)This compound/Castalagin RatioReference(s)
Quercus robur (Pedunculate Oak)48.4 (total ellagitannins)0.69[9]
Quercus petraea (Sessile Oak)0.3 - 13.90.53[9][10]
Quercus alba (White Oak)Reported as presentNot specified[3][11]
Quercus pyrenaica (Pyrenean Oak)Reported as presentNot specified[12]
Quercus faginea (Portuguese Oak)Reported as presentNot specified[13]

Note: The data presented is compiled from various sources and should be considered indicative rather than absolute. The total ellagitannin content for Quercus robur includes this compound among other related compounds.

Biological Activities of this compound

This compound exhibits a range of biological activities that are of significant interest for drug development and scientific research.

Antioxidant Activity

The potent antioxidant activity of this compound is attributed to its chemical structure, which allows it to effectively scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Experimental Data Summary:

AssayThis compound ActivityReference(s)
DPPH Radical ScavengingHigh scavenging activity
ABTS Radical ScavengingHigh scavenging activity
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Experimental Data Summary:

Model SystemKey FindingsReference(s)
In vitro cell modelsInhibition of pro-inflammatory cytokine production[14]
Anticancer Activity

Emerging research indicates that this compound possesses anticancer properties, including the ability to inhibit the proliferation of cancer cells.

Experimental Data Summary:

Cell LineEffectReference(s)
Various cancer cell linesInhibition of cell viability

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Extraction and Quantification of this compound from Oak Wood

Extraction Protocol:

  • Sample Preparation: Oak wood is ground into a fine powder.

  • Solvent Extraction: The wood powder is extracted with an acetone-water mixture (e.g., 70:30 v/v) at room temperature with continuous stirring.[9]

  • Filtration and Concentration: The extract is filtered, and the acetone (B3395972) is removed under reduced pressure. The aqueous extract is then lyophilized to obtain a dry powder.

HPLC-DAD Quantification Protocol:

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[7]

  • Mobile Phase: A gradient elution is commonly used with two solvents:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.[7]

    • Solvent B: Acetonitrile or methanol (B129727).[7]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest. For example, a gradient from 5% to 100% Solvent B over 40-60 minutes.[7]

  • Detection: this compound is typically detected at a wavelength of 280 nm.[15]

  • Quantification: Quantification is performed by creating a calibration curve with a pure this compound standard.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[2][16]

  • Reaction Mixture: A defined volume of the this compound solution (at various concentrations) is mixed with the DPPH solution.[16]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[2][16]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][10] The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][9]

  • Reaction Mixture: A small volume of the this compound solution (at various concentrations) is added to a defined volume of the diluted ABTS•+ solution.[3]

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).[3]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[9][10]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the methodologies and biological mechanisms discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Extraction & Quantification cluster_bioassays Biological Activity Assays oak_wood Oak Wood Sample grinding Grinding oak_wood->grinding extraction Solvent Extraction (Acetone/Water) grinding->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC-DAD Analysis filtration->hplc quantification This compound Quantification hplc->quantification vescalagin_extract This compound antioxidant Antioxidant Assays (DPPH, ABTS) vescalagin_extract->antioxidant anti_inflammatory Anti-inflammatory Assay vescalagin_extract->anti_inflammatory anticancer Anticancer Assay (MTT) vescalagin_extract->anticancer

Caption: Experimental workflow for this compound analysis.

nfkb_pathway cluster_nucleus Nuclear Events This compound This compound ik_kinase IKK Complex This compound->ik_kinase Inhibition stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor receptor->ik_kinase ikb IκBα ik_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb translocation Translocation nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) dna DNA nfkb_nucleus->dna Binding dna->gene_expression

Caption: this compound's inhibition of the NF-κB pathway.

mapk_pathway This compound This compound mapkkk MAPKKK (e.g., ASK1, TAK1) This compound->mapkkk Inhibition stimuli Stress/Inflammatory Stimuli receptor Cell Surface Receptor stimuli->receptor receptor->mapkkk Activation mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

Caption: this compound's modulation of the MAPK pathway.

References

A Head-to-Head Comparison: Vescalagin vs. Gallic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural compounds with therapeutic potential, the polyphenols vescalagin and gallic acid have garnered significant attention. Both are recognized for their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a detailed, head-to-head comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluations.

At a Glance: Key Physicochemical Properties

PropertyThis compoundGallic Acid
Chemical Formula C41H26O26C7H6O5
Molar Mass 934.6 g/mol 170.12 g/mol
Class Ellagitannin (a type of hydrolyzable tannin)Phenolic Acid
Key Structural Feature Complex structure with multiple galloyl and hexahydroxydiphenoyl (HHDP) groups linked to a glucose core.Simple trihydroxybenzoic acid structure.

Performance Comparison: Antioxidant, Anti-inflammatory, and Anticancer Activities

The following tables summarize the available quantitative data for the biological activities of this compound and gallic acid. It is important to note that direct head-to-head comparative studies with identical experimental conditions are limited, and the provided data is compiled from various sources.

Antioxidant Activity
AssayThis compound IC50Gallic Acid IC50Reference Compound
DPPH Radical Scavenging Data not available1.34 µg/mL-
ABTS Radical Scavenging Data not available1.34 µg/mL-
Anti-inflammatory Activity

While this compound is known to possess anti-inflammatory properties, specific IC50 values for key inflammatory enzymes are not well-documented in publicly available research. Gallic acid has been more extensively studied in this regard.

AssayThis compound IC50Gallic Acid IC50Reference Compound
Cyclooxygenase-2 (COX-2) Inhibition Data not available>100 µg/mL (low inhibition)Celecoxib (IC50 = 1.11 µM)
Lipoxygenase (LOX) Inhibition Data not availableData not availableQuercetin (IC50 = 7.9 ng/mL)
Nitric Oxide (NO) Production Inhibition (in LPS-stimulated RAW 264.7 cells) Data not availableData available, but IC50 varies with experimental conditions.-
Anticancer Activity

Both compounds have demonstrated cytotoxic effects against various cancer cell lines, albeit through different primary mechanisms.

Cell LineThis compound IC50Gallic Acid IC50Mechanism of Action
Various Cancer Cell Lines -Varies significantly by cell line (e.g., HeLa: 10.00 ± 1.06 µg/mL)Induction of apoptosis, cell cycle arrest
- IC50 for PARP1 inhibition: 2.67 µM-Inhibition of DNA repair enzymes
- Preferential catalytic inhibitor of DNA topoisomerase IIα-Inhibition of DNA replication and segregation

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (this compound or gallic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well microplate, add serial dilutions of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound.

  • In a 96-well microplate, add the diluted test compound to the wells.

  • Add the diluted ABTS•+ solution to each well and mix.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include appropriate controls (untreated cells, cells with LPS only).

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • The absorbance is measured at approximately 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and gallic acid are mediated through their interaction with various cellular signaling pathways.

This compound's Mechanism of Action

This compound's anticancer effects are primarily attributed to its ability to act as a catalytic inhibitor of DNA topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[1] This targeted inhibition disrupts the cancer cell cycle. While its antioxidant and anti-inflammatory mechanisms are less defined, they are thought to be linked to its polyphenolic structure, which allows for the scavenging of free radicals.

Vescalagin_Mechanism This compound This compound Topoisomerase_IIa DNA Topoisomerase IIα This compound->Topoisomerase_IIa Inhibits DNA_Replication DNA Replication & Chromosome Segregation Topoisomerase_IIa->DNA_Replication Cancer_Cell_Proliferation Cancer Cell Proliferation DNA_Replication->Cancer_Cell_Proliferation

This compound's primary anticancer mechanism.
Gallic Acid's Mechanism of Action

Gallic acid exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, gallic acid reduces the production of pro-inflammatory cytokines and mediators.

Gallic_Acid_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Mediators Inflammatory Mediators (e.g., NO, COX-2) NFkB->Mediators Gallic_Acid Gallic Acid Gallic_Acid->MAPK Inhibits Gallic_Acid->NFkB Inhibits

Gallic acid's anti-inflammatory signaling pathways.

Conclusion

Both this compound and gallic acid are promising natural compounds with a range of biological activities relevant to drug discovery and development. Gallic acid is a well-characterized molecule with a substantial body of research detailing its mechanisms and quantitative performance in various assays. This compound, with its more complex structure, exhibits potent and specific anticancer activity through the inhibition of DNA topoisomerase IIα. However, there is a clear need for further research to quantify its antioxidant and anti-inflammatory properties using standardized assays to allow for a more direct and comprehensive comparison with other compounds like gallic acid. This guide provides a foundation for researchers to understand the current state of knowledge on these two molecules and to identify areas for future investigation.

References

In Vivo Validation of Vescalagin's Anticancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct in vivo studies validating the anticancer properties of the isolated compound, Vescalagin. While many ellagitannins, the class of compounds to which this compound belongs, have demonstrated cancer-preventing activities in animal models, specific data on this compound's direct therapeutic efficacy in preclinical cancer models, such as xenograft studies, remains elusive in published research.[1][2][3] This guide, therefore, aims to present the existing preclinical data for this compound, focusing on its mechanism of action, and contrasts it with a closely related compound for which in vivo data is available.

This compound: Mechanistic Insights from In Vitro Studies

Research on this compound has primarily centered on its molecular mechanism of action, identifying it as a preferential catalytic inhibitor of topoisomerase IIα (Top2α).[1][2] Topoisomerase IIα is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation, making it a key target for many established anticancer drugs.[1][2]

Key Findings from In Vitro Studies:

  • Selective Inhibition: this compound has been shown to selectively inhibit the Top2α isoform over Top2β.[1][2] This is significant because the inhibition of Top2α is linked to the antitumor activity of common chemotherapeutics like etoposide, while the inhibition of Top2β is associated with the development of secondary malignancies.[1][2]

  • Catalytic Inhibition: Unlike some anticancer agents that are Top2 poisons (inducing DNA double-strand breaks), this compound acts as a catalytic inhibitor.[2] This means it prevents the enzyme from functioning without causing the same level of DNA damage, which could potentially translate to a different and possibly more favorable safety profile.

Signaling Pathway of this compound's Top2α Inhibition

Vescalagin_Pathway This compound This compound Top2a Topoisomerase IIα This compound->Top2a Inhibits DNA_Replication DNA Replication & Transcription Top2a->DNA_Replication Regulates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of this compound's anticancer action via Topoisomerase IIα inhibition.

A Tale of Two Isomers: this compound vs. Castalagin

Interestingly, a study investigating the antitumor effects of a prebiotic extract discovered that Castalagin , a diastereomer of this compound, was the primary bioactive molecule responsible for the observed antitumor activity in vivo.[4] The same study reported that this compound did not exhibit the same antitumor effects in their animal models.[4] This highlights the critical importance of stereochemistry in biological activity and underscores the necessity of direct in vivo testing for each compound.

Experimental Protocols: A Look at a Related In Vivo Study

While no specific in vivo protocols for this compound are available, the following methodology was utilized in the study that identified Castalagin's antitumor effects, providing a framework for potential future studies on this compound.[4]

Experimental Workflow for In Vivo Antitumor Studies:

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., MCA-205) Treatment_Initiation Oral Supplementation (e.g., Castalagin) Tumor_Implantation->Treatment_Initiation Tumor_Monitoring Tumor Growth Measurement Treatment_Initiation->Tumor_Monitoring Immune_Analysis Immune Cell Infiltration Analysis (e.g., CD8+ T cells) Tumor_Monitoring->Immune_Analysis Microbiota_Analysis Gut Microbiota Sequencing Tumor_Monitoring->Microbiota_Analysis

Caption: A generalized workflow for preclinical in vivo anticancer drug evaluation.

Detailed Methodology (Based on Castalagin Study):

  • Animal Model: C57BL/6 mice.

  • Tumor Model: Subcutaneous injection of MCA-205 sarcoma cells.

  • Treatment: Oral supplementation with the test compound (e.g., Castalagin) in drinking water.

  • Tumor Measurement: Tumor size was measured regularly using calipers.

  • Immunophenotyping: Tumors and spleens were harvested at the end of the study to analyze immune cell populations by flow cytometry.

  • Gut Microbiota Analysis: Fecal samples were collected to assess changes in the gut microbiome composition via 16S rRNA sequencing.

Conclusion and Future Directions

The current body of research provides a strong rationale for the potential anticancer activity of this compound based on its selective inhibition of Topoisomerase IIα. However, the lack of direct in vivo evidence is a significant gap in our understanding of its therapeutic potential. The contrasting in vivo results between this compound and its isomer, Castalagin, emphasize that mechanistic studies alone are not sufficient to predict a compound's efficacy in a complex biological system.

Future research should prioritize conducting well-designed in vivo studies to:

  • Evaluate the antitumor efficacy of this compound in various cancer models (e.g., xenografts, patient-derived xenografts).

  • Determine the optimal dosing and administration route.

  • Assess its safety and toxicity profile.

  • Investigate its effects on the tumor microenvironment and the host immune system.

Such studies are essential to validate the promising in vitro findings and to determine if this compound holds true potential as a novel anticancer agent.

References

A Comparative Guide to Validating the Neuroprotective Effects of Vescalagin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vescalagin's neuroprotective potential, contextualized by the established in vivo efficacy of Baicalin (B1667713), a notable neuroprotective flavonoid. While in vitro studies have highlighted this compound's promise, particularly in the context of Alzheimer's disease, a critical examination of its in vivo validation is necessary. This document outlines the current evidence for this compound, presents a detailed case study of Baicalin's performance in a preclinical stroke model, and offers comprehensive experimental protocols for key in vivo assays.

This compound: In Vitro Promise and the Need for In Vivo Validation

This compound, a C-glucosidic ellagitannin found in oak and chestnut species, has garnered attention for its potent biological activities, including antioxidant and anti-inflammatory properties.[1] Research has primarily focused on its potential in neurodegenerative diseases, where it has been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[2][3] In vitro studies have demonstrated that this compound can reduce the toxicity of amyloid-beta42 oligomers, suggesting a neuroprotective mechanism.[2]

However, to transition from a promising preclinical candidate to a potential therapeutic, rigorous in vivo validation is essential. To date, there is a notable lack of published in vivo studies quantifying the neuroprotective effects of this compound in animal models of acute neurological injury, such as ischemic stroke, or chronic neurodegenerative diseases.

Baicalin: A Case Study in In Vivo Neuroprotective Efficacy

In contrast to this compound, Baicalin, a flavonoid extracted from the root of Scutellaria baicalensis, has been more extensively studied in vivo for its neuroprotective effects, particularly in models of ischemic stroke.[4][5][6][7][8]

The following table summarizes the key quantitative outcomes from a study investigating the effects of Baicalin in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common model for ischemic stroke.[4]

ParameterMCAO + VehicleMCAO + Baicalin (100 mg/kg)% Improvement
Infarct Volume (%) 38.4 ± 5.1521.7 ± 4.3543.5%
Neurological Deficit Score Severe DeficitsSignificantly Alleviated-
Bcl-2/Bax Ratio DecreasedAlleviated Decrease-
Caspase-3 Expression IncreasedAttenuated Upregulation-

Baicalin's neuroprotective effects in ischemic stroke are attributed to its multi-faceted mechanism of action, primarily centered on antioxidant and anti-apoptotic pathways.[4][8] It has been shown to mitigate the upregulation of reactive oxygen species (ROS) and lipid peroxidation.[4] Furthermore, Baicalin modulates the expression of key proteins involved in apoptosis, such as increasing the Bcl-2/Bax ratio and attenuating the expression of caspase-3.[4] Some studies also suggest that Baicalin's neuroprotective effects may involve the inhibition of inflammatory signaling pathways like TLR2/4 and NF-κB.[6][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments relevant to the in vivo assessment of neuroprotective agents.

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.[10]

  • Animal Preparation : Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature at 37°C.

  • Surgical Procedure :

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Introduce a nylon filament (e.g., 4-0 monofilament with a silicon-coated tip) into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Post-operative Care : Provide post-operative analgesia and monitor the animal for recovery.

Behavioral tests are essential to assess the functional outcomes of a potential neuroprotective treatment.[11][12] A composite neurological scoring system is often used 24 hours post-MCAO.

  • 0 : No observable deficit.

  • 1 : Forelimb flexion.

  • 2 : Decreased resistance to lateral push.

  • 3 : Unidirectional circling.

  • 4 : Spontaneous circling or severe neurological deficits.

  • 5 : Death.

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the extent of brain infarction.[13][14]

  • Brain Collection : 24 hours after MCAO, euthanize the rat and perfuse the brain with saline.

  • Slicing : Coronal slice the brain into 2 mm thick sections.

  • Staining : Incubate the slices in a 1-2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.

  • Analysis : The healthy, viable tissue will stain red, while the infarcted tissue will remain white. Capture images of the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total brain volume.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the signaling pathways and experimental workflows discussed.

cluster_workflow Experimental Workflow for In Vivo Neuroprotective Agent Validation Induction Induction of Neurological Injury (e.g., MCAO) Treatment Treatment Administration (this compound or Alternative) Induction->Treatment Behavioral Behavioral Assessment (Neurological Scoring) Treatment->Behavioral Histological Histological Analysis (TTC Staining) Behavioral->Histological Biochemical Biochemical Analysis (Western Blot, ELISA) Histological->Biochemical Data Data Analysis and Comparison Biochemical->Data

In Vivo Validation Workflow

cluster_pathway Proposed Neuroprotective Signaling Pathway of Baicalin in Ischemic Stroke Ischemia Ischemic Insult ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Bax ↑ Bax Ischemia->Bax Bcl2 ↓ Bcl-2 Ischemia->Bcl2 Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Baicalin Baicalin Baicalin->ROS Baicalin->Bax Baicalin->Bcl2

Baicalin's Anti-Apoptotic Pathway

Conclusion

While this compound shows promise in in vitro models of neuroprotection, the lack of in vivo data represents a significant gap in its validation. The case of Baicalin demonstrates a clear pathway for the in vivo evaluation of a potential neuroprotective agent, from quantifiable improvements in infarct volume and neurological function to the elucidation of its molecular mechanisms. For this compound to advance as a credible therapeutic candidate, future research must focus on rigorous in vivo studies in relevant animal models of neurological disease, employing standardized and well-characterized experimental protocols. This will be critical in determining if its in vitro efficacy translates to meaningful neuroprotection in a complex biological system.

References

A Comparative Guide to the Antioxidant Potential of Vescalagin and Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of two noteworthy compounds: Vescalagin, a complex ellagitannin found in various plants, and Vitamin C (ascorbic acid), a well-established benchmark antioxidant. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Executive Summary

Both this compound and Vitamin C exhibit potent antioxidant properties through various mechanisms. Vitamin C is a well-characterized free radical scavenger and a cofactor for several enzymes.[1] this compound, a larger polyphenolic molecule, also demonstrates significant antioxidant and anti-inflammatory effects, in part through the modulation of key signaling pathways.[2] While direct comparative studies using standardized antioxidant assays are limited, this guide consolidates available data to facilitate an informed assessment of their relative potential.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the available quantitative data for the antioxidant activity of this compound and Vitamin C from various in vitro assays. It is crucial to note that the IC50 values for Vitamin C can vary significantly between studies due to differing experimental conditions. A direct comparison of IC50 values from different sources should be approached with caution. No direct studies comparing the free radical scavenging activity of pure this compound and Vitamin C using DPPH or ABTS assays were identified in the literature at the time of this review.

CompoundAssayIC50 Value (µg/mL)Source / Notes
Vitamin C DPPH Radical Scavenging3.37 - 10.65Range from multiple studies.[3]
ABTS Radical Scavenging~50Representative value from literature.[3]
This compound DPPH Radical ScavengingNot available for pure compoundData on extracts containing this compound exists, but not for the isolated compound in a direct antioxidant assay.
PARP1 Inhibition~2.5 (2.67 µM)This is an inhibitory concentration for an enzyme, not a direct measure of antioxidant radical scavenging.[4]

Note: The absence of directly comparable IC50 values for this compound in standard antioxidant assays highlights a gap in the current research literature.

Mechanisms of Antioxidant Action

Vitamin C: As a potent antioxidant, Vitamin C readily donates electrons to neutralize reactive oxygen species (ROS).[5] Its antioxidant mechanism involves both direct scavenging of free radicals and the regeneration of other antioxidants like Vitamin E.[3]

This compound: this compound, a large polyphenol, is thought to exert its antioxidant effects through its numerous hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals.[6] Beyond direct scavenging, this compound has been shown to modulate cellular signaling pathways associated with oxidative stress and inflammation.[2]

Signaling Pathways

The antioxidant effects of both this compound and Vitamin C are mediated by their influence on intracellular signaling cascades.

This compound Signaling Pathway

This compound has been reported to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound can enhance the cell's endogenous antioxidant defenses.[2] Furthermore, it has been shown to downregulate pro-inflammatory pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]

This compound Signaling Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates JNK_p38 JNK / p38 MAPK Pathways This compound->JNK_p38 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GLO1) ARE->AntioxidantEnzymes Upregulates CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Inflammation Inflammation JNK_p38->Inflammation Inflammation->CellularProtection

This compound's antioxidant and anti-inflammatory signaling pathways.
Vitamin C Signaling Pathway

Vitamin C influences several signaling pathways to exert its antioxidant effects. It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. Additionally, it plays a role in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and can also activate the Nrf2 pathway, similar to this compound.

Vitamin C Signaling Pathway VitaminC Vitamin C ROS Reactive Oxygen Species (ROS) VitaminC->ROS Scavenges NFkB NF-κB Pathway VitaminC->NFkB Inhibits Nrf2 Nrf2 Pathway VitaminC->Nrf2 Activates PHD Prolyl Hydroxylases VitaminC->PHD Cofactor for ROS->NFkB Inflammation Inflammation NFkB->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse HIF1a HIF-1α PHD->HIF1a Promotes Degradation

Vitamin C's multifaceted antioxidant signaling pathways.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activity. Below are detailed methodologies for two commonly cited assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Standard/Blank Sample_Dilutions Prepare Serial Dilutions of Test Compound & Standard Incubate Incubate in the Dark (e.g., 30 minutes at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

A typical workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

    • Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (Vitamin C) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound and standard to triplicate wells.

    • Add the DPPH solution to each well to initiate the reaction. Include control wells containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the % inhibition against the concentration of the test compound and standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, which leads to a decrease in its characteristic blue-green color, measured spectrophotometrically.

Detailed Steps:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound (this compound) and a standard (Vitamin C or Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard dilutions to a microplate well or cuvette.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (VCEAC).[5]

Conclusion

Both this compound and Vitamin C are potent antioxidants with distinct mechanisms of action. Vitamin C is a well-understood small molecule antioxidant that acts primarily through direct radical scavenging. This compound, a complex polyphenol, also exhibits antioxidant properties, likely through both direct scavenging and the modulation of key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

References

Vescalagin vs. Synthetic Antioxidants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of vescalagin, a natural polyphenolic compound, against commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. The information is supported by available experimental data to aid in research and development decisions.

Introduction to this compound and Synthetic Antioxidants

This compound is a C-glycosidic ellagitannin found in various plants, including oak wood and certain fruits. It is known for its potent antioxidant and anti-inflammatory properties. As a natural compound, it is gaining interest as a potential alternative to synthetic antioxidants in various applications, including pharmaceuticals and nutraceuticals.

Synthetic antioxidants , such as BHA, BHT, and Trolox (a water-soluble analog of vitamin E), are widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. While effective, concerns about their potential health effects have prompted research into natural alternatives.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound compared to BHA, BHT, and Trolox. The data is presented from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

AntioxidantAssayIC50 (µg/mL)FRAP Value (mmol Fe2+/kg)Trolox Equivalent Antioxidant Capacity (TEAC)
This compound DPPH192.07 ± 0.78[1]29.60 ± 0.55[1]Not widely reported
BHA DPPH35.35 ± 0.189 to 112.05[2][3]~12341 µmol Fe2+/g (approx. 12.34 mmol/kg)Not widely reported
BHT DPPH11 to 202.35[2][4]~9928 µmol Fe2+/g (approx. 9.93 mmol/kg)[4]1.29 ± 0.04
Trolox DPPH3.77 ± 0.083Not typically measured directly, used as a standardDefined as 1.0

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates higher antioxidant activity. FRAP (Ferric Reducing Antioxidant Power) values measure the ability of an antioxidant to reduce ferric iron. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound or synthetic antioxidant) in a suitable solvent.

  • Add a fixed volume of the DPPH solution to a series of test tubes or a 96-well plate.

  • Add different concentrations of the test compound to the DPPH solution.

  • A control is prepared with the solvent and DPPH solution without the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent like potassium persulfate. This mixture is typically left to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to achieve a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add the test compound to the diluted ABTS•+ solution.

  • Measure the decrease in absorbance after a set time.

  • The scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test substance.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).

  • Mix the freshly prepared FRAP reagent with the test compound.

  • Incubate the mixture for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Measure the absorbance of the colored product at a specific wavelength (typically around 593 nm).

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known antioxidant like Trolox or ferrous sulfate.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nucleus Nucleus Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Activates Transcription Proteins Protective Proteins (Antioxidant Enzymes) Genes->Proteins Translation Cell_Protection Cellular Protection & Redox Homeostasis Proteins->Cell_Protection Promotes

This compound activates the Nrf2 antioxidant pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound using a spectrophotometric assay like DPPH, ABTS, or FRAP.

Experimental_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare Test Compounds (this compound, BHA, BHT, Trolox) & Standards start->prep_samples assay_setup Set up Assay (e.g., in 96-well plate) prep_reagents->assay_setup prep_samples->assay_setup incubation Incubate at Specific Temperature & Time assay_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50, etc.) measurement->data_analysis comparison Compare Efficacy data_analysis->comparison end End comparison->end

Workflow for in vitro antioxidant capacity assays.

Conclusion

The available data suggests that this compound possesses significant antioxidant activity, as demonstrated by its ability to scavenge free radicals and reduce ferric iron. While a direct, comprehensive comparison with synthetic antioxidants in a single study is limited, the existing evidence indicates that this compound's efficacy is within a comparable range to some synthetic antioxidants like BHT, particularly in certain assays.

Furthermore, this compound's mechanism of action extends beyond direct radical scavenging to the activation of the endogenous Nrf2 antioxidant response pathway, suggesting a multi-faceted approach to cellular protection. This dual action, combined with its natural origin, makes this compound a promising candidate for further investigation and development as a potent antioxidant for various applications. Researchers are encouraged to conduct direct comparative studies under standardized conditions to definitively establish the relative efficacy of this compound against synthetic counterparts.

References

A Comparative Guide to the Structure-Activity Relationship of Vescalagin and its Isomer, Castalagin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of vescalagin and its C-1 epimer, castalagin (B1583131). These C-glucosidic ellagitannins, commonly found in oak and chestnut wood, have garnered significant interest for their diverse pharmacological properties. Understanding their structure-activity relationship is crucial for the development of new therapeutic agents. This document summarizes key experimental data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Structural Differences

This compound and castalagin are diastereoisomers, differing only in the stereochemistry at the C-1 position of the glucose core. This subtle structural variance leads to distinct conformational arrangements of the molecule, which in turn influences their physicochemical properties and biological activities. It has been suggested that the spatial organization of the hydroxyl group at the C-1 position in this compound contributes to its often more potent biological effects compared to castalagin.

Comparative Biological Activities

The following tables summarize the available quantitative data comparing the biological activities of this compound and castalagin.

Table 1: Comparative Anticancer Activity
Target EnzymeOrganism/Cell LineThis compound IC₅₀ (µM)Castalagin IC₅₀ (µM)Reference
PARP1Human2.670.86[1][2]
DNA Topoisomerase IIHuman--[1][2]

Note: While both compounds were reported to inhibit DNA topoisomerase II, specific IC₅₀ values were not provided in the comparative study.

Table 2: Comparative Anti-inflammatory Activity
AssayCell LineThis compound IC₅₀Castalagin IC₅₀Reference
IL-8 Release InhibitionGES-1~11 µM~11 µM

Note: The study on IL-8 release reported a combined IC₅₀ for the isomers. Further studies are needed for a direct comparison.

Table 3: Comparative Antioxidant Activity
AssayThis compound ActivityCastalagin ActivityReference
DPPH Radical ScavengingStrongerWeaker
ABTS Radical ScavengingStrongerWeaker

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or castalagin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability versus the log of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound or castalagin to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate Preparation: Prepare the COX-2 enzyme and arachidonic acid substrate solutions according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound or castalagin to the wells. A vehicle control and a known COX-2 inhibitor (e.g., celecoxib) should be included.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is measured using a suitable detection method, such as ELISA or a fluorometric probe.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially modulated by this compound and castalagin, and a general workflow for evaluating their biological activity.

experimental_workflow cluster_extraction Compound Isolation cluster_assays Biological Evaluation cluster_analysis Data Analysis plant Plant Source (e.g., Oak, Chestnut) extraction Extraction & Purification plant->extraction isomers This compound & Castalagin extraction->isomers antioxidant Antioxidant Assays (DPPH, ABTS) isomers->antioxidant anti_inflammatory Anti-inflammatory Assays (COX-2, Cytokines) isomers->anti_inflammatory anticancer Anticancer Assays (MTT, PARP1, Topo II) isomers->anticancer ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 sar Structure-Activity Relationship ic50->sar pathway Signaling Pathway Analysis sar->pathway

Figure 1. General experimental workflow for evaluating the biological activities of this compound and castalagin.

signaling_pathway cluster_stimulus External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli / Carcinogens receptor Receptors stimuli->receptor akt Akt receptor->akt mapk MAPK (Erk, p38, JNK) receptor->mapk ikb IκB receptor->ikb akt->ikb inhibits nfkb NF-κB mapk->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc translocation genes Gene Transcription (Inflammation, Proliferation, Survival) nfkb_nuc->genes parp PARP1 topo Topoisomerase II This compound This compound / Castalagin This compound->akt inhibits This compound->mapk inhibits This compound->nfkb_nuc inhibits translocation This compound->parp inhibits This compound->topo inhibits

Figure 2. Potential signaling pathways modulated by this compound and castalagin.

Conclusion

The available evidence strongly suggests that both this compound and castalagin are potent bioactive molecules with significant potential for therapeutic applications. The stereochemistry at the C-1 position of the glucose core appears to be a critical determinant of their biological activity, with this compound often exhibiting superior or distinct effects compared to castalagin. Further comparative studies with standardized methodologies are warranted to fully elucidate their structure-activity relationships and to guide the development of novel drugs based on these fascinating natural compounds.

References

Unveiling the Molecular Tactics of Vescalagin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the intricate world of cellular signaling and drug development, the polyphenol Vescalagin has emerged as a compound of significant interest. This guide provides a comprehensive validation of this compound's mechanism of action, offering a comparative analysis with established therapeutic alternatives, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative performance, experimental methodologies, and underlying signaling pathways of this compound, positioning it within the current landscape of targeted therapies.

Executive Summary

This compound, a C-glycosidic ellagitannin, demonstrates a multi-faceted mechanism of action, primarily functioning as a preferential catalytic inhibitor of human DNA topoisomerase IIα (Top2α) and a dual inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] This dual activity presents a compelling profile for further investigation in oncology and other therapeutic areas. This guide benchmarks this compound's performance against Etoposide, a widely used Topoisomerase II inhibitor, and Olaparib, a potent PARP1 inhibitor, providing a clear quantitative comparison of their inhibitory activities.

Data Presentation: A Comparative Analysis of Inhibitory Activity

The following tables summarize the key quantitative data, offering a side-by-side comparison of this compound and its therapeutic alternatives.

CompoundTargetIC50 ValueCell Line/Assay ConditionReference
This compound Topoisomerase IIα~1 µM (for ~50% inhibition)in vitro decatenation assay[3]
Etoposide Topoisomerase II59.2 µMEnzyme Inhibition Assay[4]
HepG2 (human liver cancer)30.16 µMCell-based assay[5]
MOLT-3 (human leukemia)0.051 µMCell-based assay[5]
BGC-823 (human gastric cancer)43.74 ± 5.13 µMCell-based assay[5]
HeLa (human cervical cancer)209.90 ± 13.42 µMCell-based assay[5]
A549 (human lung cancer)139.54 ± 7.05 µMCell-based assay[5]

Table 1: Comparative Inhibitory Activity against Topoisomerase II. This table highlights the concentration of each compound required to inhibit 50% of the enzyme's activity or cell viability.

CompoundTargetIC50 ValueCell Line/Assay ConditionReference
This compound PARP12.67 µMin vitro enzyme assay[2]
Castalagin (epimer of this compound) PARP10.86 µMin vitro enzyme assay[2]
Olaparib PARP15 nMCell-free assay[6]
PARP21 nMCell-free assay[6]

Table 2: Comparative Inhibitory Activity against PARP1. This table showcases the potent PARP1 inhibitory activity of this compound and its epimer, Castalagin, in comparison to the established inhibitor, Olaparib.

Experimental Protocols: Methodologies for Mechanism Validation

To ensure reproducibility and transparency, detailed protocols for the key experiments cited in this guide are provided below.

Topoisomerase II Decatenation Assay

This assay is fundamental to determining the catalytic inhibitory activity of compounds against Topoisomerase II.

Principle: Topoisomerase IIα unwinds supercoiled DNA by introducing transient double-strand breaks. Catalytic inhibitors prevent this process, leaving the DNA in its supercoiled state. This can be visualized by agarose (B213101) gel electrophoresis, where supercoiled DNA migrates differently from relaxed DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase II reaction buffer, kinetoplast DNA (kDNA, the supercoiled substrate), and the test compound (e.g., this compound, Etoposide) at various concentrations.

  • Enzyme Addition: Add purified human Topoisomerase IIα enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium (B1194527) bromide).

  • Visualization: Visualize the DNA bands under UV light. The inhibition of decatenation is observed as a retention of the high molecular weight kDNA at the origin of the gel, while successful decatenation results in faster-migrating decatenated DNA circles.

PARP1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: PARP1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains on itself and other proteins in response to DNA damage. This assay measures the consumption of NAD+ or the production of poly(ADP-ribose) to determine PARP1 activity.

Protocol (Chemiluminescent Assay):

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.

  • Reaction Initiation: Add a reaction mixture containing activated DNA, biotinylated NAD+, and PARP1 enzyme to the wells. Include the test compound (e.g., this compound, Olaparib) at varying concentrations.

  • Incubation: Incubate the plate to allow the PARP1-catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.

  • Signal Generation: Add a chemiluminescent HRP substrate. The light produced is proportional to the amount of poly(ADP-ribosyl)ation, and thus to PARP1 activity.

  • Measurement: Read the chemiluminescence using a microplate reader. A decrease in signal indicates inhibition of PARP1.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Etoposide) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Vescalagin_Top2a_Inhibition cluster_nucleus Nucleus This compound This compound Top2a Topoisomerase IIα This compound->Top2a Inhibits DNA_supercoiled Supercoiled DNA Top2a->DNA_supercoiled Binds & Cleaves Cell_Cycle_Arrest Cell Cycle Arrest Top2a->Cell_Cycle_Arrest Leads to DNA_relaxed Relaxed DNA DNA_supercoiled->DNA_relaxed Religation (Blocked by this compound) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: this compound's inhibition of Topoisomerase IIα catalytic activity.

Vescalagin_PARP1_Inhibition cluster_nucleus Nucleus This compound This compound PARP1 PARP1 This compound->PARP1 Inhibits NAD NAD+ PARP1->NAD Consumes PAR Poly(ADP-ribose) PARP1->PAR Catalyzes Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to DNA_SSB DNA Single-Strand Break DNA_SSB->PARP1 Activates NAD->PAR Synthesizes DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins Recruits

Caption: this compound's inhibitory effect on the PARP1 signaling pathway.

siRNA_Knockdown_Workflow start Start: Design & Synthesize siRNA for Top2α transfection Transfect cells with Top2α siRNA start->transfection incubation Incubate for 48-72 hours to allow for knockdown transfection->incubation validation Validate Knockdown: - Western Blot for Top2α protein - qRT-PCR for Top2α mRNA incubation->validation treatment Treat cells with this compound validation->treatment analysis Analyze Phenotype: - Cell Viability Assay (MTT) - Apoptosis Assay treatment->analysis end End: Determine if Top2α is the target of this compound analysis->end

Caption: Experimental workflow for siRNA-mediated knockdown of Top2α.

Conclusion

This compound presents a compelling dual-inhibitory mechanism of action against two critical targets in cancer therapy, Topoisomerase IIα and PARP1. The data presented in this guide demonstrates its potential as a catalytic inhibitor of Top2α and a potent inhibitor of PARP1. While further in-depth studies are warranted to fully elucidate its therapeutic potential and clinical applicability, this comparative guide provides a solid foundation for researchers to build upon. The detailed experimental protocols and visual representations of the underlying molecular pathways offer valuable tools for the scientific community to further explore and validate the promising therapeutic avenues of this compound.

References

Safety Operating Guide

Navigating the Disposal of Vescalagin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Chemical Waste

In the absence of explicit guidelines, Vescalagin and all materials contaminated with it should be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. All waste must be collected and managed through your institution's licensed hazardous waste program.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, consult the Safety Data Sheet (SDS) for this compound if available from your supplier. If a specific SDS is not available, adhere to standard precautions for handling non-hazardous chemicals and wear the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to prevent skin exposure.

In the event of a spill, the spilled chemical and all cleanup materials must be treated as hazardous waste. Alert personnel in the vicinity, contain the spill with absorbent materials, and collect all contaminated items in a designated, sealable container for hazardous waste.

Systematic Disposal Procedures

A structured approach to waste segregation, containment, and labeling is paramount for ensuring safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

Properly identify and segregate different forms of this compound waste to ensure safe handling and disposal.

  • Solid Waste: Includes unused or expired pure this compound, as well as contaminated consumables like weighing papers, gloves, and absorbent pads.

  • Liquid Waste: Encompasses solutions of this compound, such as those prepared with water or DMSO, and any rinsate from cleaning contaminated labware.

  • Contaminated Sharps: Any sharp items, including needles, blades, or broken glass, that have been in contact with this compound.

  • Empty Containers: Original packaging that held this compound.

Step 2: Container Selection and Labeling

The integrity of waste containment begins with the right container and clear labeling.

  • Container Selection:

    • Utilize containers that are chemically compatible with this compound and any associated solvents.

    • Ensure containers are in good condition and have secure, leak-proof lids.

    • For solid waste, using the original, clearly marked container is often a good practice.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Detail all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the accumulation start date (the date waste was first added).

    • Include the Principal Investigator's name, contact information, department, and room number.

Step 3: Waste Storage and Accumulation

Store waste in a designated and controlled area pending disposal.

  • Solid and Liquid Waste: Collect in their respective, properly labeled containers.

  • Sharps: Chemically contaminated sharps must be placed in a labeled, puncture-resistant sharps container.

  • Satellite Accumulation Area (SAA): Store all labeled waste containers in a designated SAA at or near the point of generation. This area must be under the control of laboratory personnel, and containers should remain closed except when adding waste. The SAA should also have secondary containment to manage any potential leaks.

Step 4: Arranging for Final Disposal
  • When a waste container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Follow all institutional procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

While no specific quantitative data for this compound disposal exists, the following table summarizes the procedural guidelines for different waste streams.

Waste StreamContainer TypeDisposal ProtocolKey Precautions
Solid this compound Waste Labeled, sealed, chemically compatible containerCollection for hazardous waste pickup by EHSDo not dispose of in regular trash.
Liquid this compound Waste Labeled, sealed, chemically compatible liquid waste containerCollection for hazardous waste pickup by EHSDo not dispose of down the drain.
Contaminated Sharps Labeled, puncture-resistant sharps containerCollection for hazardous waste pickup by EHSPrevent punctures and injuries.
Empty this compound Containers Treat as hazardous wasteCollection for hazardous waste pickup by EHSDo not rinse and discard in regular trash unless approved by EHS.

Experimental Protocols

As no experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for laboratory chemical waste management.

Mandatory Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Vescalagin_Disposal_Plan cluster_generation Waste Generation cluster_assessment Step 1: Assessment & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated assess_waste Characterize Waste Type start->assess_waste solid_prep Collect in Labeled Solid Waste Container assess_waste->solid_prep Solid liquid_prep Collect in Labeled Liquid Waste Container assess_waste->liquid_prep Liquid sharps_prep Collect in Labeled Sharps Container assess_waste->sharps_prep Sharps store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_prep->store_waste liquid_prep->store_waste sharps_prep->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs

Navigating the Safe Handling of Vescalagin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Vescalagin necessitates a cautious approach based on established laboratory safety protocols for similar chemical compounds. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize risk and ensure proper handling and disposal of this compound.

Personal Protective Equipment (PPE) Protocol

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following recommendations are based on general laboratory safety principles for handling solid, non-volatile chemical compounds.

Body Area Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use. Remove and dispose of contaminated gloves properly.
Body Protective clothingA long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a potential for generating dust, chemical-resistant coveralls or an apron should be worn.
Eyes & Face Tightly fitting safety goggles or a face shieldMust be tested and certified according to relevant safety standards (e.g., EN 166 "Personal eye protection - Requirements"). A face shield should be worn in situations with a higher risk of dust generation.
Respiratory N95/FFP2 respirator or higherUse a respirator as a backup to engineering controls, especially when handling powders outside of a fume hood. Ensure a proper fit test has been conducted.
Feet Closed-toe shoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to post-handling, is essential for laboratory safety.

Pre-Handling Operations: Storage and Preparation

Proper storage and preparation are foundational to safe handling. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Step-by-Step Pre-Handling Guide:

  • Acquisition and Verification: Upon receipt, verify that the container is sealed and undamaged.

  • Documentation: Obtain any available safety information from the supplier. In the absence of a specific SDS, conduct a thorough risk assessment.

  • Work Area Preparation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood. Ensure all necessary PPE is available and has been inspected for integrity.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

Handling this compound: A Procedural Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review Safety Info Review Available Safety Information Prepare Work Area Prepare & Inspect Work Area and Equipment Review Safety Info->Prepare Work Area Don PPE Don Appropriate Personal Protective Equipment Prepare Work Area->Don PPE Weigh/Measure Weigh/Measure this compound (in fume hood if possible) Don PPE->Weigh/Measure Enter Handling Area Perform Experiment Conduct Experimental Procedures Weigh/Measure->Perform Experiment Clean Work Area Decontaminate & Clean Work Area and Equipment Perform Experiment->Clean Work Area Complete Experiment Doff PPE Doff PPE in Correct Sequence Clean Work Area->Doff PPE Dispose of Waste Segregate & Dispose of Contaminated Waste Doff PPE->Dispose of Waste Document Document Experiment & Any Incidents Dispose of Waste->Document Final Step

Caption: A procedural workflow for the safe handling of this compound.

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is critical to prevent contamination.

PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don Gown 1. Gown/Lab Coat Don Respirator 2. Respirator Don Gown->Don Respirator Don Goggles 3. Goggles/Face Shield Don Respirator->Don Goggles Don Gloves 4. Gloves (over cuffs) Don Goggles->Don Gloves Remove Gloves 1. Gloves Remove Gown 2. Gown/Lab Coat Remove Gloves->Remove Gown Exit Area 3. Exit Handling Area Remove Gown->Exit Area Remove Goggles 4. Goggles/Face Shield Exit Area->Remove Goggles Remove Respirator 5. Respirator Remove Goggles->Remove Respirator Wash Hands 6. Wash Hands Thoroughly Remove Respirator->Wash Hands

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